Ambuic Acid
Description
a highly functionalized cyclohexenone, isolated from Pestalotiopsis sp. and Monochaetia sp.; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQZJMGPSRCEM-HDKVZZTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318126 | |
| Record name | Ambuic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340774-69-8 | |
| Record name | Ambuic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340774-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambuic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ambuic Acid: A Fungal Metabolite with Therapeutic Potential
A Technical Guide on the Discovery, Origin, and Scientific Exploration of Ambuic Acid
This document provides an in-depth overview of this compound, a significant secondary metabolite produced by endophytic fungi. Tailored for researchers, scientists, and professionals in drug development, this guide details its discovery, biological origin, proposed biosynthetic pathway, and the experimental methodologies employed in its study.
Discovery and Origin
This compound was first reported in 2001 as a highly functionalized cyclohexenone with notable antifungal properties.[1] It was isolated from endophytic fungi of the genera Pestalotiopsis and Monochaetia.[1] These fungi are known to reside within the tissues of various plants, often in a symbiotic relationship. Subsequent research has led to the isolation of this compound and its derivatives from various species of Pestalotiopsis, including Pestalotiopsis neglecta and other endophytic and endolichenic strains.[2][3] The producing organisms have been isolated from diverse geographical locations, indicating a widespread distribution.
Biological Activities
This compound has demonstrated a range of biological activities, making it a molecule of interest for therapeutic development. Its primary reported activities include antifungal, anti-inflammatory, and quorum sensing inhibitory effects.
Antifungal Activity
The initial discovery of this compound was driven by its antifungal properties against various plant pathogenic fungi.[1]
Anti-inflammatory Activity
Subsequent studies revealed that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[3][4]
Quorum Sensing Inhibition
This compound has emerged as a potent inhibitor of quorum sensing in Gram-positive bacteria, particularly in Methicillin-resistant Staphylococcus aureus (MRSA).[5] It is believed to inhibit the biosynthesis of autoinducing peptides (AIPs), which are key signaling molecules in bacterial communication and virulence.[5][6]
Anti-proliferative Activity
More recent investigations have highlighted the anti-proliferative potential of this compound and its derivatives against human cancer cell lines.[7][8]
Table 1: Quantitative Biological Activity of this compound
| Activity Type | Target | Measurement | Value | Reference |
| Anti-inflammatory | Nitric Oxide Production (LPS-induced macrophages) | IC₅₀ | 20.80 ± 1.41 µM | [3] |
| Quorum Sensing Inhibition | Autoinducing Peptide (AIP) Biosynthesis (MRSA) | IC₅₀ | 2.5 ± 0.1 µM | [5][6] |
| Anti-proliferative | A2780 Human Ovarian Cancer Cell Line | IC₅₀ | 10.1 µM | [7] |
| Anti-proliferative | A2780CisR (Cisplatin-resistant) Cell Line | IC₅₀ | 17.0 µM | [7] |
| Anti-proliferative | MDA-MB-231 Breast Cancer Cells (Derivative) | IC₅₀ | 26 µM | [9] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of the producing fungi and the subsequent isolation and purification of this compound, as synthesized from various published studies.
Fungal Fermentation
The production of this compound is typically achieved through solid-state or liquid fermentation of the Pestalotiopsis species.
Solid-State Fermentation Protocol:
-
Media Preparation: A solid substrate, commonly rice, is prepared in Erlenmeyer or Fernbach flasks. For example, 80 g of rice and 100 ml of distilled water are added to 500 ml flasks.[3] Another protocol uses 200 g of rice with a nutrient solution containing NaNO₃, KH₂PO₄, MgSO₄·7H₂O, KCl, and FeSO₄.[10]
-
Sterilization: The prepared flasks with the solid media are autoclaved to ensure sterility.
-
Inoculation: Each flask is inoculated with a mycelial suspension of the Pestalotiopsis strain.
-
Incubation: The inoculated flasks are incubated under static conditions at room temperature (approximately 25°C) for a period ranging from 30 to 40 days.[3][10]
Liquid Fermentation Protocol:
-
Media Preparation: A liquid medium is prepared containing mannitol, glucose, monosodium glutamate, KH₂PO₄, MgSO₄·7H₂O, yeast extract, and corn steep liquor in distilled water, with the pH adjusted to 6.5 before sterilization.[7]
-
Inoculation and Incubation: The fungus is grown under static conditions at room temperature for 30 days in conical flasks containing the liquid medium.[7]
Diagram 1: Generalized workflow for the fermentation of this compound-producing fungi.
Extraction and Isolation
Following fermentation, the fungal biomass and culture medium are processed to extract and purify this compound.
-
Extraction: The fermented substrate is extracted exhaustively with an organic solvent, typically ethyl acetate.[4] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation (Silica Gel Chromatography): The crude extract is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity (e.g., dichloromethane-methanol) to separate the extract into several fractions.[4]
-
Intermediate Fractionation (ODS Chromatography): Fractions containing this compound, identified by preliminary analysis (e.g., TLC), are further purified using octadecylsilane (ODS) column chromatography. A gradient of methanol in water is typically used as the mobile phase.[3][4]
-
Final Purification (HPLC): The final purification of this compound is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] A C18 column is commonly used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water.[3][4][7]
Diagram 2: A typical multi-step workflow for the isolation and purification of this compound.
Structure Elucidation
The chemical structure of this compound and its derivatives is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2][4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.[2][4][7]
-
Circular Dichroism (CD) Spectroscopy: The absolute configuration of chiral centers can be determined by comparing experimental and simulated electronic circular dichroism (ECD) spectra.[4][7]
Biosynthesis
The biosynthesis of this compound is proposed to proceed through a polyketide pathway. While the complete enzymatic machinery and genetic basis are still under investigation, a plausible pathway has been suggested.
The proposed biosynthesis starts with the assembly of a polyketide chain from acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS). This is followed by a series of modifications including cyclization, oxidation, and reduction steps to form the characteristic cyclohexenone core of this compound. The side chains are likely incorporated through subsequent enzymatic reactions. The isolation of various this compound derivatives provides insights into the potential late-stage modifications in the biosynthetic pathway.
Diagram 3: A simplified logical flow of the proposed polyketide biosynthetic pathway for this compound.
Conclusion
This compound represents a fascinating natural product with a diverse range of biological activities that warrant further investigation for potential therapeutic applications. This guide provides a comprehensive summary of the current knowledge on its discovery, origin, biological activities, and the experimental methodologies used in its study. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers aiming to explore the full potential of this promising fungal metabolite. Further research into its biosynthetic pathway could open avenues for synthetic biology approaches to produce novel derivatives with enhanced therapeutic properties.
References
- 1. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound derivatives from the solid culture of Pestalotiopsis neglecta and their nitric oxide inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]
- 7. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retracted: Isolation and purifications of an this compound derivative compound from marine algal endophytic fungi Talaromyces flavus that induces apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
An In-depth Technical Guide to Ambuic Acid Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid is a highly functionalized cyclohexenone natural product that has garnered significant attention in the scientific community. First isolated from endophytic fungi of the genera Pestalotiopsis and Monochaetia, this polyketide displays a range of compelling biological activities.[1][2] Its primary mode of action as a quorum sensing inhibitor in Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), positions it as a promising lead compound for the development of antivirulence therapeutics.[3][4][5][6] By disrupting bacterial communication rather than causing cell death, this compound offers a strategy that may circumvent the rapid development of antibiotic resistance.[4]
Beyond its antibacterial potential, this compound and its derivatives have demonstrated antifungal, anti-inflammatory, and anti-proliferative properties.[1][7][8] This multifaceted bioactivity makes the compound and its producing organisms a fertile ground for natural product discovery and drug development. This guide provides a comprehensive overview of the fungi that produce this compound, its biosynthesis, mechanisms of action, and the experimental protocols required for its study.
This compound Producing Fungi
This compound is primarily produced by endophytic fungi, which reside within the tissues of living plants without causing apparent disease. This symbiotic relationship is a rich source of novel secondary metabolites.[9] The compound has also been isolated from fungi in other environments, such as those associated with lichens and marine organisms.[10][11]
| Fungal Genus | Species | Isolation Source | Reference(s) |
| Pestalotiopsis | Pestalotiopsis spp. | Endophytic fungi from tropical plants | [1] |
| P. microspora | Endophytic fungus from Corylus chinensis | [12][13] | |
| P. neglecta | Endophytic fungus from Camellia sinensis | [7] | |
| P. trachicarpicola | Endophytic fungus from the fern Blechnum orientale | [14] | |
| Pestalotiopsis sp. FT172 | Endophytic fungus from Myrsine sandwicensis | [8] | |
| Pestalotiopsis sp. | Endolichenic fungus from Clavaroids sp. | [10] | |
| Pestalotiopsis sp. 4A11 | Marine fungus from the ascidian Didemnum perlucidum | [11] | |
| Monochaetia | Monochaetia sp. | Endophytic fungus from tropical plants | [1] |
| Talaromyces | T. flavus | Marine algal endophytic fungus | [15] |
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow a polyketide pathway. While the precise enzymatic steps are still under investigation, a plausible pathway has been proposed based on the structures of isolated intermediates and derivatives.[9][16] The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by cyclization and a series of oxidative modifications to form the characteristic highly functionalized cyclohexenone core.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity and Mechanism of Action
Quorum Sensing Inhibition
The most well-characterized activity of this compound is its ability to inhibit the accessory gene regulator (agr) quorum sensing (QS) system in Gram-positive bacteria.[4][5] The agr system controls the expression of virulence factors in a cell-density-dependent manner. It relies on the production and detection of small signaling molecules called autoinducing peptides (AIPs).[4] this compound functions as a signal biosynthesis inhibitor, specifically targeting the activity of the AgrB protein, a transmembrane endopeptidase responsible for processing the AgrD pro-peptide into the mature AIP.[4][5] By preventing AIP production, this compound effectively silences virulence gene expression without killing the bacteria, thus reducing pathogenicity.[4][6]
Caption: this compound inhibits the S. aureus agr quorum sensing system.
Anti-inflammatory and Other Activities
This compound also exhibits notable anti-inflammatory effects. Studies have shown it can significantly suppress the overproduction of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-induced macrophages.[7] This activity is mediated by blocking the phosphorylation, and thus activation, of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in the mitogen-activated protein kinase (MAPK) signaling pathway.[7] Additionally, this compound and its derivatives have shown antifungal activity against various plant pathogenic fungi and cytotoxic activity against human cancer cell lines.[1][8]
Quantitative Bioactivity Data
The biological activities of this compound and its derivatives have been quantified in various assays. The following table summarizes key inhibitory concentrations.
| Activity | Target | Compound | Value | Reference(s) |
| Quorum Sensing Inhibition | AIP Biosynthesis in MRSA (USA300) | This compound | IC₅₀ = 2.5 µM | [3][6][17] |
| AIP Biosynthesis in Enterococcus faecalis | This compound | IC₅₀ = 1.8 µM | [4] | |
| LPS-induced NO production in RAW264.7 cells | This compound | IC₅₀ = 20.8 µM | [7] | |
| Antifungal Activity | Pythium ultimum | This compound | MIC = 7.5 µg/mL | [18] |
| Anti-proliferative Activity | A2780 human ovarian cancer cells | (+)-Ambuic Acid | IC₅₀ = 10.1 µM | [8] |
| A2780CisR (cisplatin-resistant) cells | (+)-Ambuic Acid | IC₅₀ = 17.0 µM | [8] | |
| A549, HeLa, HepG2, MCF-7 cells | Pestallic Acid T | IC₅₀ = 3.6 - 12.5 µM | [14] | |
| Antibacterial Activity | Staphylococcus aureus & MRSA | Pestallic Acid T | MIC = 20 µg/mL | [14] |
Experimental Protocols
Fungal Cultivation and Fermentation
Solid-state fermentation is a common method for producing this compound. The following protocol is a synthesis of methods reported for Pestalotiopsis species.[7][10]
1. Strain Maintenance and Inoculum Preparation:
-
Maintain the fungal strain (e.g., Pestalotiopsis neglecta) on Potato Dextrose Agar (PDA) slants at 25°C for 10 days.[7]
-
To prepare a liquid inoculum, transfer agar plugs of the mycelium into 500 mL Erlenmeyer flasks containing 120 mL of seed medium (e.g., 0.4% glucose, 1% malt extract, 0.4% yeast extract, pH 6.5).[7]
-
Incubate the flasks at 25°C on a rotary shaker at 180 rpm for 4 days.[7]
2. Large-Scale Solid-State Fermentation:
-
Use 500 mL Fernbach flasks or similar vessels, each containing 80 g of rice and 100 mL of distilled water. Autoclave to sterilize.[7]
-
Inoculate each flask with 10.0 mL of the liquid seed culture.
-
Incubate the flasks under static conditions at 25°C for 30-40 days.[7]
References
- 1. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and monochaetia sp [agris.fao.org]
- 3. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]
- 4. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. Pestalotiopsis microspora - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Retracted: Isolation and purifications of an this compound derivative compound from marine algal endophytic fungi Talaromyces flavus that induces apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
Ambuic Acid: A Potent Inhibitor of Quorum Sensing in Gram-Positive Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS), a cell-to-cell communication mechanism, orchestrates virulence factor production and biofilm formation in a wide range of bacterial pathogens. The emergence of antibiotic resistance has propelled the search for alternative therapeutic strategies, with QS inhibition emerging as a promising anti-virulence approach. This technical guide provides a comprehensive overview of ambuic acid, a fungal metabolite, as a potent inhibitor of quorum sensing, primarily in Gram-positive bacteria. We delve into its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its study, and visualize relevant biological pathways. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of this compound and other quorum sensing inhibitors.
Introduction
This compound is a naturally occurring cyclohexenone derivative originally isolated from endophytic fungi. It has garnered significant attention in the scientific community for its ability to disrupt bacterial communication, a process known as quorum sensing (QS).[1] In Gram-positive bacteria, QS systems, such as the accessory gene regulator (agr) system in Staphylococcus aureus, play a pivotal role in regulating the expression of virulence factors, including toxins and enzymes that contribute to pathogenesis.[2] this compound has been shown to effectively inhibit these systems, not by killing the bacteria, but by silencing their ability to coordinate virulent behaviors. This anti-virulence approach is advantageous as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[3] This guide will explore the multifaceted role of this compound as a quorum sensing inhibitor, providing detailed insights into its mechanism, efficacy, and methods for its investigation.
Mechanism of Action: Inhibition of Signal Biosynthesis
This compound's primary mechanism of action is the inhibition of the biosynthesis of autoinducing peptides (AIPs), the signaling molecules that mediate quorum sensing in many Gram-positive bacteria.[1] In the well-studied agr system of S. aureus, the AgrD pro-peptide is processed and cyclized by the membrane-bound protease AgrB to produce the mature AIP. This compound is believed to interfere with the function of AgrB or homologous proteins in other bacteria, thereby preventing the formation of the AIP signal. This disruption of signal production effectively blocks the entire QS cascade, leading to the downregulation of virulence gene expression.[2]
The specificity of this compound for the QS regulon has been demonstrated through quantitative real-time PCR, which shows a significant decrease in the expression of QS-related genes, such as RNAIII, and a corresponding increase in the expression of genes repressed by the agr system, like protein A (spa).
dot
Caption: Figure 1. Mechanism of action of this compound.
Quantitative Data on Quorum Sensing Inhibition
The efficacy of this compound as a quorum sensing inhibitor has been quantified against a range of Gram-positive pathogens. The 50% inhibitory concentration (IC50) values for the inhibition of AIP biosynthesis are summarized in the table below.
| Bacterial Species | Strain | IC50 (µM) | Reference |
| Staphylococcus aureus | USA300 MRSA | 2.5 ± 0.1 | [4] |
| Enterococcus faecalis | 1.8 ± 0.7 | ||
| Listeria monocytogenes | <25 | ||
| Staphylococcus epidermidis | agr type I | <25 | |
| Staphylococcus epidermidis | agr type II | >200 | |
| Staphylococcus epidermidis | agr type III | >200 | |
| Staphylococcus lugdunensis | agr type I | >200 | |
| Staphylococcus saprophyticus | <25 |
Table 1: IC50 Values of this compound for AIP Biosynthesis Inhibition.
These data highlight the potent activity of this compound against clinically relevant pathogens like MRSA and Enterococcus faecalis. It is also noteworthy that the efficacy of this compound can be dependent on the specific strain and agr type, as seen with Staphylococcus epidermidis.
Effect on Virulence Factor Production and Biofilm Formation
By inhibiting quorum sensing, this compound effectively reduces the production of a variety of virulence factors. In S. aureus, treatment with this compound leads to a dose-dependent decrease in the production of alpha-toxin (Hla), a key virulence factor responsible for tissue damage. Furthermore, it has been shown to inhibit the production of gelatinase in Enterococcus faecalis, another important factor in its pathogenicity.[1]
While the direct effect of this compound on biofilm formation has been less extensively studied, its mechanism of action suggests a strong potential for biofilm inhibition. Quorum sensing is a critical regulator of biofilm development in many bacterial species. By disrupting the signaling pathways that control biofilm maturation and the production of extracellular matrix components, this compound is likely to prevent the formation of robust biofilms, thereby rendering bacteria more susceptible to host immune clearance and conventional antibiotics.
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in a murine model of MRSA skin infection. Administration of a 5 µg dose of this compound at the time of infection significantly reduced MRSA-induced abscess formation and attenuated skin ulceration in a dose-dependent manner.[4][5] In vivo imaging using a bioluminescent reporter strain confirmed that this compound effectively prevents the activation of the agr quorum sensing system during infection.[4][5] These findings underscore the potential of this compound as a lead compound for the development of anti-virulence therapies.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound on quorum sensing.
Quantification of AIP Biosynthesis Inhibition by Mass Spectrometry
This protocol outlines the general steps for measuring the inhibition of AIP biosynthesis using quantitative mass spectrometry.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus USA300) to the desired optical density in a suitable growth medium.
-
Treatment: Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the bacterial cultures.
-
Incubation: Incubate the cultures for a defined period to allow for AIP production.
-
Sample Preparation: Centrifuge the cultures to pellet the cells. Collect the supernatant, which contains the secreted AIPs.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate and concentrate the AIPs from the culture supernatant.
-
Mass Spectrometry Analysis: Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS). Use a standard curve of synthetic AIP to quantify the amount of AIP produced in each sample.
-
Data Analysis: Calculate the percentage of AIP inhibition for each concentration of this compound and determine the IC50 value.
dot
Caption: Figure 2. Workflow for AIP biosynthesis inhibition assay.
Analysis of Virulence Gene Expression by qRT-PCR
This protocol describes the steps to measure changes in virulence gene expression in response to this compound treatment.
-
Bacterial Culture and Treatment: Grow bacteria and treat with this compound as described in section 6.1.
-
RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA purification kit.
-
DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for the target virulence genes (e.g., hla, rnaIII) and a housekeeping gene for normalization (e.g., gyrB). A typical thermal cycling program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.
Detection of Alpha-Toxin Production by Western Blot
This protocol details the detection of alpha-toxin protein levels.
-
Sample Preparation: Prepare protein lysates from bacterial cultures treated with this compound.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for alpha-toxin (e.g., rabbit polyclonal anti-alpha-hemolysin antibody).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of alpha-toxin in each sample.
Murine Model of MRSA Skin Infection
This protocol describes an in vivo model to assess the efficacy of this compound.
-
Animal Model: Use BALB/c mice.
-
Bacterial Inoculum: Prepare a suspension of S. aureus USA300 to a concentration of approximately 1 x 10⁸ colony-forming units (CFU) per 50 µL.
-
Infection: Anesthetize the mice and administer the bacterial suspension via intradermal injection into the shaved flank.
-
Treatment: Co-administer this compound (e.g., 5 µg) or a vehicle control with the bacterial inoculum.
-
Monitoring: Monitor the mice daily for signs of infection, including lesion size (measured with calipers) and changes in body weight.
-
Endpoint: At a predetermined endpoint (e.g., day 4 post-infection), euthanize the mice and excise the skin lesions for bacterial enumeration (CFU counting) and histological analysis.
Biosynthesis of this compound
This compound is a fungal secondary metabolite, and its biosynthesis is thought to proceed through a polyketide pathway. While the specific gene cluster and enzymes have not been fully elucidated, a plausible pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of cyclizations, reductions, and oxidations, catalyzed by tailoring enzymes, to yield the final complex structure of this compound.
dot
Caption: Figure 3. Postulated biosynthetic pathway of this compound.
Activity Against Gram-Negative Bacteria
Current research has primarily focused on the activity of this compound against Gram-positive bacteria. Extensive searches of the scientific literature reveal a lack of significant evidence for its efficacy as a quorum sensing inhibitor in Gram-negative bacteria such as Pseudomonas aeruginosa. The quorum sensing systems in Gram-negative bacteria, which typically utilize acyl-homoserine lactones (AHLs) as signaling molecules, are fundamentally different from the peptide-based systems of Gram-positive bacteria. This difference in the signaling machinery likely accounts for the observed specificity of this compound.
Future Directions and Conclusion
This compound represents a promising lead compound in the development of novel anti-virulence therapies to combat infections caused by Gram-positive pathogens. Its ability to inhibit quorum sensing and disarm bacteria without killing them offers a potential solution to the growing problem of antibiotic resistance. Future research should focus on elucidating the precise molecular interactions between this compound and its target, identifying the complete biosynthetic pathway to enable synthetic biology approaches for analog production, and further evaluating its efficacy and safety in more advanced preclinical models. The in-depth understanding of this compound's mode of action and its biological effects, as outlined in this guide, will be instrumental in advancing the development of this and other quorum sensing inhibitors as the next generation of antibacterial agents.
References
- 1. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Candidate Gene Cluster for the Bioactive Natural Product Gyrophoric Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the biosynthetic gene cluster for the Pseudomonas aeruginosa antimetabolite L-2-amino-4-methoxy-trans-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Ambuic Acid's Effect on Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the effects of ambuic acid on Staphylococcus aureus, a significant human pathogen. This compound has emerged as a promising antivirulence lead compound that targets the pathogen's cell-to-cell communication system, known as quorum sensing (QS), rather than directly killing the bacteria. This approach may offer a sustainable therapeutic strategy with a lower propensity for developing resistance.
Core Mechanism of Action: Inhibition of the Accessory Gene Regulator (Agr) System
The primary mechanism by which this compound exerts its effect on S. aureus is through the inhibition of the accessory gene regulator (agr) quorum sensing system. The agr system is a master regulator of virulence, controlling the expression of a wide array of toxins and degradative enzymes in a cell-density-dependent manner.
The agr system operates via a signaling molecule, a macrocyclic thiolactone peptide known as the autoinducing peptide (AIP). The system comprises four key proteins encoded by the agrBDCA operon:
-
AgrD: A precursor peptide that is processed to form the mature AIP.
-
AgrB: A membrane-bound endopeptidase responsible for processing AgrD and cyclizing it into the active AIP.
-
AgrC: A membrane-bound histidine kinase that acts as the receptor for extracellular AIP.
-
AgrA: A cytoplasmic response regulator that, upon phosphorylation by activated AgrC, upregulates the transcription of the agr operon and the effector molecule, RNAIII.
This compound functions as a signal biosynthesis inhibitor. Evidence strongly suggests that it targets the enzymatic activity of AgrB, thereby preventing the maturation and secretion of AIP. By inhibiting AIP production, this compound effectively disrupts the entire agr signaling cascade. This leads to a significant downregulation of virulence factors controlled by RNAIII, such as alpha-hemolysin (Hla), and an upregulation of surface-associated proteins like Protein A (spa), a phenotype consistent with an agr-deficient state.
Quantitative Data on this compound's Bioactivity
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on S. aureus and other Gram-positive bacteria.
| Table 1: In Vitro Inhibitory Activity of this compound on AIP Biosynthesis | |
| Bacterial Strain/Species | IC50 (µM) |
| Staphylococcus aureus (USA300 MRSA) | 2.5 ± 0.1 |
| Enterococcus faecalis | 1.8 ± 0.7 |
| S. epidermidis (agr types II & III) | >200 |
| S. lugdunensis (agr type I) | >200 |
| Other Gram-positive strains | <25 (in 8 of 11 strains tested) |
| Table 2: In Vivo Efficacy of this compound in a Murine Skin Abscess Model | |
| Parameter | Observation |
| Animal Model | BALB/c mice |
| Pathogen | S. aureus USA300 MRSA (1 x 108 CFU) |
| Treatment | Single intradermal dose at time of infection |
| Dosage | 5 µg or 25 µg |
| Outcome | Dose-dependent attenuation of skin ulcer formation |
| Toxicity | No overt signs of cutaneous injury or irritation from this compound |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Quantification of AIP Biosynthesis Inhibition by Mass Spectrometry
This protocol is used to directly measure the inhibition of AIP production by S. aureus in the presence of this compound.
-
Bacterial Culture: Culture S. aureus (e.g., USA300 MRSA) overnight in a suitable medium like Tryptic Soy Broth (TSB).
-
Subculturing and Treatment: Dilute the overnight culture into fresh media to a starting OD600 of 0.05. Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cultures for a defined period (e.g., 8-16 hours) at 37°C with shaking.
-
Supernatant Collection: Pellet the bacterial cells by centrifugation. Collect the supernatant, which contains the secreted AIPs.
-
Sample Preparation: Perform a solid-phase extraction (SPE) of the supernatant to concentrate the AIPs and remove interfering media components.
-
LC/MS Analysis: Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC/MS). Monitor for the specific mass-to-charge ratio (m/z) corresponding to the AIP of the tested S. aureus strain.
-
Data Analysis: Quantify the AIP peak area in the treated samples relative to the vehicle control. Calculate the IC50 value, which is the concentration of this compound required to inhibit AIP production by 50%.
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol assesses how this compound affects the transcription of key agr-regulated genes.
-
Bacterial Culture and Treatment: Grow and treat S. aureus with this compound as described in section 3.1.
-
RNA Extraction: Harvest bacterial cells from the cultures at a specific growth phase (e.g., mid-exponential). Lyse the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: Perform the real-time PCR using a thermocycler. The reaction mixture should contain the synthesized cDNA, forward and reverse primers for target genes (RNAIII, spa) and a housekeeping gene (e.g., gyrB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene. Calculate the fold change in gene expression in this compound-treated samples compared to the vehicle control using the ΔΔCt method.
Murine Skin Abscess Model of Infection
This in vivo protocol evaluates the efficacy of this compound in reducing the severity of a S. aureus skin infection.
-
Animal Model: Use a suitable mouse strain, such as BALB/c mice.
-
Inoculum Preparation: Grow S. aureus USA300 MRSA to the mid-exponential phase. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a final concentration of ~1 x 109 CFU/mL.
-
Infection and Treatment: Anesthetize the mice and shave a small area on their flank. Co-administer the bacterial inoculum (e.g., 1 x 108 CFU in 100 µL) and this compound (e.g., 5 µg or 25 µg) or vehicle control via intradermal injection.
-
Monitoring: Monitor the mice daily for health status and body weight. Measure the size of the resulting skin abscess or ulcer using calipers for a period of several days (e.g., up to 10 days).
-
Statistical Analysis: Compare the abscess sizes, body weight changes, and bacterial loads between the treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
Visualizations of Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental evaluation of this compound.
Caption: The S. aureus Agr quorum sensing pathway.
Caption: this compound inhibits the AgrB-mediated biosynthesis of AIP.
Ambuic Acid as a Quorum Sensing Inhibitor Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health due to its resistance to a broad spectrum of antibiotics. A promising alternative to conventional bactericidal or bacteriostatic agents is the development of anti-virulence therapies that disarm pathogens without exerting selective pressure for resistance. This technical guide delves into the mechanism and efficacy of ambuic acid, a fungal metabolite, as a potent inhibitor of the S. aureus accessory gene regulator (agr) quorum sensing (QS) system, a critical regulator of virulence in MRSA. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with the anti-MRSA activity of this compound.
Mechanism of Action: Inhibition of Quorum Sensing Signal Biosynthesis
This compound's primary mechanism of action against MRSA is the inhibition of the biosynthesis of autoinducing peptides (AIPs), the signaling molecules of the agr QS system.[1][2][3] By targeting the production of these signals, this compound effectively disrupts cell-to-cell communication, leading to the downregulation of a wide array of virulence factors, including toxins and degradative enzymes, without directly killing the bacteria.[1][3] This anti-virulence approach has been demonstrated to be effective in both in vitro and in vivo models of MRSA infection.[1][2]
The agr Quorum Sensing System in S. aureus
The agr system is a complex signaling network that controls the expression of virulence factors in a cell-density-dependent manner. The system is comprised of four key components encoded by the agr locus: agrB, agrD, agrC, and agrA.
-
agrD encodes the precursor peptide for the AIP.
-
agrB is a transmembrane endopeptidase that processes the AgrD precursor into the mature AIP.
-
agrC is a membrane-bound histidine kinase receptor that detects the extracellular AIP concentration.
-
agrA is a response regulator that, upon activation by AgrC, upregulates the transcription of the agr locus and the effector molecule, RNAIII.
This compound is believed to exert its inhibitory effect by targeting the function of AgrB, thereby preventing the maturation and secretion of AIP.[4]
Figure 1: The S. aureus agr Quorum Sensing Pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound against MRSA.
| Parameter | Strain | Value | Reference |
| IC50 (AIP Signal Biosynthesis Inhibition) | S. aureus USA300 (MRSA) | 2.5 ± 0.1 µM | [1][2][3][5] |
Table 1: In Vitro Efficacy of this compound against MRSA.
| Parameter | Dosing | Outcome | Reference |
| Abscess Formation (Murine Skin Infection Model) | 5 µg single dose | Significant reduction in abscess size | [1][2][3] |
| Morbidity (Murine Skin Infection Model) | 5 µg and 25 µg single doses | Reduced weight loss in a dose-dependent manner | [1][4] |
Table 2: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Determination of IC50 for AIP Signal Biosynthesis Inhibition
This protocol is adapted from studies measuring the inhibition of AIP production in MRSA cultures.[1][2]
-
Bacterial Strain and Culture Conditions:
-
Use a clinically relevant MRSA strain, such as USA300.
-
Grow overnight cultures in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C with shaking.
-
-
Preparation of this compound Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
-
Inhibition Assay:
-
Inoculate fresh culture medium with the overnight MRSA culture to a starting OD600 of approximately 0.05.
-
Add the different concentrations of this compound to the cultures. Include a vehicle control (e.g., DMSO) without this compound.
-
Incubate the cultures at 37°C with shaking for a defined period (e.g., 8-12 hours) to allow for bacterial growth and AIP production.
-
-
AIP Extraction and Quantification:
-
Centrifuge the cultures to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted AIPs.
-
Extract the AIPs from the supernatant using a suitable method, such as solid-phase extraction.
-
Quantify the amount of AIP in each sample using quantitative mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Normalize the AIP levels to the bacterial growth (e.g., final OD600) to account for any minor effects of this compound on bacterial viability.
-
Plot the percentage of AIP inhibition against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits AIP production by 50%, using non-linear regression analysis.
-
Murine Skin Infection Model
This protocol is based on the methodology used to evaluate the in vivo efficacy of this compound against MRSA.[1][4]
-
Animal Model:
-
Use a suitable mouse strain, such as BALB/c mice.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Bacterial Inoculum Preparation:
-
Grow an overnight culture of the MRSA strain (e.g., USA300).
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend them to the desired concentration (e.g., 1 x 108 CFU in 50 µL).
-
-
Infection and Treatment:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Administer the bacterial inoculum intradermally.
-
Immediately after infection, administer a single dose of this compound (e.g., 5 µg or 25 µg) or the vehicle control (e.g., DMSO) at the site of infection.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for signs of morbidity, including weight loss and changes in behavior.
-
Measure the size of the resulting skin abscesses daily using a caliper.
-
At a predetermined endpoint (e.g., day 4 post-infection), euthanize the mice.
-
-
Bacterial Load Determination (Optional):
-
Excise the skin lesions.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the abscess sizes and body weight changes between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Figure 2: General Experimental Workflow for Assessing the Anti-MRSA Activity of this compound.
Future Directions and Considerations
The findings on this compound's anti-MRSA activity are promising, but further research is warranted. Key areas for future investigation include:
-
Spectrum of Activity: Evaluating the efficacy of this compound against a broader range of clinical MRSA isolates, including those with different genetic backgrounds and resistance profiles.
-
Synergy Studies: Investigating the potential for synergistic effects when this compound is used in combination with conventional antibiotics. This could potentially restore the efficacy of antibiotics to which MRSA has developed resistance.
-
Pharmacokinetics and Toxicology: Conducting comprehensive pharmacokinetic and toxicology studies to assess the safety and bioavailability of this compound for potential clinical development.
-
Resistance Development: Investigating the potential for MRSA to develop resistance to the quorum sensing inhibitory effects of this compound over time.
Conclusion
This compound represents a promising lead compound in the development of novel anti-virulence strategies to combat MRSA infections. Its targeted inhibition of the agr quorum sensing system offers a mechanism to disarm the pathogen without imposing direct selective pressure, potentially mitigating the development of resistance. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other quorum sensing inhibitors as a new class of therapeutics against MRSA.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]
A Technical Guide to the Anti-inflammatory Effects of Ambuic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid is a fungal metabolite originally isolated from the endophytic fungus Pestalotiopsis neglecta.[1][2] While initially investigated for its antimicrobial and quorum-sensing inhibition properties, recent studies have unveiled its potent anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory action, summarizes key quantitative data, and details the experimental protocols used for its evaluation. The primary focus is on its activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation research.[1][5]
Core Mechanism of Action: Selective Inhibition of the MAPK Pathway
The anti-inflammatory properties of this compound are primarily attributed to its specific modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] In LPS-stimulated macrophages, this compound selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK).[1] This targeted action disrupts the downstream signaling cascade that leads to the expression of key pro-inflammatory mediators.
Crucially, this compound's mechanism is highly specific. It does not affect the phosphorylation of p38, another key kinase in the MAPK pathway.[1][2] Furthermore, it does not interfere with the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway; the degradation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit remain unaffected by this compound treatment.[1] This specificity suggests a refined mechanism of action, making this compound a valuable tool for studying inflammatory pathways and a promising lead for targeted therapeutic development.
Effects on Pro-inflammatory Mediators
By blocking the ERK/JNK signaling axis, this compound effectively suppresses the production of several key inflammatory molecules in a dose-dependent manner.[1][2]
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): this compound significantly inhibits the overproduction of both NO and PGE2.[1][2] This is achieved by downregulating the expression and enzymatic activity of their respective synthases, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
-
Pro-inflammatory Cytokines: The compound effectively reduces the release of interleukin-6 (IL-6).[2] However, it does not show any significant inhibitory effect on the release of tumor necrosis factor-alpha (TNF-α), further highlighting its selective mechanism of action.[1][2]
Data Presentation
The quantitative effects of this compound on various inflammatory markers and signaling proteins are summarized in the tables below.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Mediator | Metric | Value | Cell Model | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) | IC₅₀ | 20.80 ± 1.41 µM | LPS-stimulated RAW264.7 | [1] |
| Prostaglandin E2 (PGE2) | Effect | Dose-dependent inhibition | LPS-stimulated RAW264.7 | [1][2] |
| Interleukin-6 (IL-6) | Effect | Dose-dependent inhibition | LPS-stimulated RAW264.7 | [1][2] |
| TNF-α | Effect | No significant inhibition | LPS-stimulated RAW264.7 |[1][2] |
Table 2: Effect of this compound on Inflammatory Signaling Proteins in LPS-Stimulated RAW264.7 Cells
| Protein Target | Effect Observed | Pathway | Reference |
|---|---|---|---|
| Phosphorylation of ERK1/2 | Suppressed | MAPK | [1][2] |
| Phosphorylation of JNK | Suppressed | MAPK | [1][2] |
| Phosphorylation of p38 | No Inhibition | MAPK | [1][2] |
| Degradation of IκB-α | No Inhibition | NF-κB | [1] |
| Nuclear Translocation of NF-κB p65 | No Inhibition | NF-κB |[1] |
Experimental Protocols
The following section details the methodologies for the key in vitro experiments used to characterize the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
-
Plating: Cells are seeded in appropriate well plates (e.g., 96-well for viability, 24-well or 6-well for protein/RNA analysis) at a density that allows for approximately 80% confluency at the time of treatment.[6][7]
-
Pre-treatment: Culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 3.125 to 100 µM). Cells are incubated for 1-2 hours.[1][6]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.[1][6]
-
Incubation: Cells are incubated for a specified period (e.g., 6 hours for cytokine release, 24 hours for NO production and protein expression).[1]
Nitric Oxide (NO) Production Assay
-
Sample Collection: After the incubation period, 100 µL of the cell culture supernatant is collected.[8]
-
Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[9]
-
Incubation & Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development.[8]
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison to a standard curve generated with sodium nitrite.[8][9]
Cytokine and Prostaglandin Measurement (ELISA)
-
Sample Collection: Cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Protocol: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, IL-6, and TNF-α are used according to the manufacturer's instructions.[10][11]
-
General Steps:
-
Standards and samples are added to microplate wells pre-coated with a capture antibody.
-
A biotinylated detection antibody is added, followed by an enzyme conjugate (e.g., Streptavidin-HRP).
-
A substrate solution is added, which develops a color in proportion to the amount of analyte bound.
-
The reaction is stopped, and the absorbance is read at 450 nm.[12][13]
-
-
Quantification: Analyte concentrations are calculated based on the standard curve.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[6][14]
-
Quantification: Protein concentration is determined using a BCA assay.[14]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[14][15]
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-ERK, total-ERK, phospho-JNK, and total-JNK.[14][16]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Normalization: Band intensities for phosphorylated proteins are normalized to their respective total protein levels to determine the extent of activation.
Summary and Future Directions
This compound presents a compelling profile as a selective anti-inflammatory agent. Its ability to potently inhibit NO, PGE2, and IL-6 production by specifically targeting the ERK/JNK MAPK signaling pathway, while leaving the p38 MAPK and NF-κB pathways untouched, distinguishes it from broader-acting anti-inflammatory compounds.[1][2] The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and its derivatives.
Future research should focus on:
-
In vivo Efficacy: Translating these in vitro findings into animal models of inflammation to assess therapeutic potential, safety, and pharmacokinetics.
-
Direct Target Identification: Elucidating the precise molecular target upstream of ERK/JNK through which this compound exerts its inhibitory effect.
-
Structural Optimization: Exploring structure-activity relationships of this compound derivatives to potentially enhance potency and selectivity.
References
- 1. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 9. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biovendor.com [biovendor.com]
- 13. novamedline.com [novamedline.com]
- 14. mdpi.com [mdpi.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Literature review on Ambuic acid research
An In-depth Technical Guide to Ambuic Acid Research
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a highly functionalized cyclohexenone first isolated from endophytic fungi, has emerged as a molecule of significant scientific interest.[1][2] Initially recognized for its antifungal properties against plant pathogens, its primary therapeutic potential now lies in its novel mechanism as a quorum sensing inhibitor in Gram-positive bacteria and its notable anti-inflammatory effects.[2][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, biological activities, and mechanisms of action. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a foundational resource for researchers in microbiology, pharmacology, and drug development.
Discovery and Isolation
This compound was first discovered in 2001 by Strobel and coworkers.[1] It was isolated from endophytic fungi of the genera Pestalotiopsis and Monochaetia, found in tropical rainforest plants.[1][2] Subsequent studies have successfully isolated this compound and its derivatives from other fungal sources, including Pestalotiopsis neglecta and endolichenic Pestalotiopsis species.[3][5]
General Isolation Protocol
The isolation of this compound from fungal cultures typically follows a multi-step extraction and purification process. The following is a generalized protocol based on methodologies described in the literature.[3]
-
Fermentation and Extraction: The fungus (e.g., Pestalotiopsis neglecta) is cultured on a solid substrate like rice medium. After a sufficient incubation period, the fermented substrate is extracted using an organic solvent, commonly ethyl acetate. The solvent is then concentrated under reduced pressure to yield a crude extract.[3]
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, such as n-hexane-ethyl acetate followed by dichloromethane-methanol, is used to separate the extract into several fractions.[3]
-
Fraction Purification: Fractions showing biological activity are further purified. This often involves additional chromatography steps, such as on an ODS (octadecylsilane) column with a methanol-water gradient.[3]
-
Final Purification: The final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), to yield pure this compound.[3]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-quorum sensing and anti-inflammatory properties being the most extensively studied.
Anti-Quorum Sensing Activity
This compound is a potent inhibitor of the accessory gene regulator (agr) quorum sensing (QS) system, which controls virulence factor expression in many Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][6]
Mechanism of Action: Unlike most identified QS inhibitors that target the AgrC receptor, this compound uniquely functions by inhibiting signal biosynthesis.[1] It specifically targets AgrB (and its homologue FsrB in Enterococcus faecalis), a transmembrane endopeptidase responsible for processing the pro-peptide AgrD into the mature autoinducing peptide (AIP).[1][7][8] By inhibiting AgrB, this compound prevents the production and release of AIPs, thereby disrupting cell-to-cell communication and downregulating the expression of virulence factors like alpha-toxin (Hla).[1] This targeted action makes it a promising candidate for an antivirulence therapeutic, which may limit the development of drug resistance.[1]
In Vivo Efficacy: In a murine model of intradermal MRSA infection, a single dose of this compound was shown to significantly attenuate the formation of skin ulcers in a dose-dependent manner, demonstrating its efficacy in vivo.[1][9] Doses as low as 5 µg were effective in reducing abscess formation and inhibiting QS signaling during infection.[6][9][10]
| Target Organism/System | Assay | IC₅₀ Value | Reference |
| MRSA (USA300) | AIP-I Signal Biosynthesis Inhibition | 2.5 ± 0.1 µM | [1][6] |
| Enterococcus faecalis | AIP (GBAP) Signal Biosynthesis Inhibition | 1.8 ± 0.7 µM | [1] |
| Enterococcus faecalis | Gelatinase Production Inhibition | ~10 µM | [8] |
| Staphylococcus aureus (ATCC 6538) | Antimicrobial Activity | 43.9 µM | [5] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways in macrophages.[3][11]
Mechanism of Action: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[3][11] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[3][11] Mechanistically, this compound blocks the phosphorylation, and thus activation, of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][11] Notably, it does not affect the p38 MAPK or the NF-κB signaling pathways.[11]
| Target/Assay | Cell Line | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 | 20.80 ± 1.41 µM | [3] |
Antifungal Activity
This compound was initially identified for its inhibitory effects against a variety of plant pathogenic fungi.[2][3]
| Target Organism | Assay | MIC Value | Reference |
| Pythium ultimum | Antifungal Activity | 7.5 µg/mL | [12] |
Anticancer Activity
Preliminary research has indicated potential anticancer properties for derivatives of this compound. An this compound derivative isolated from the marine fungus Talaromyces flavus induced apoptosis in MDA-MB-231 breast cancer cells.[13]
| Target/Assay | Cell Line | IC₅₀ Value | Reference |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 26 µM | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Quorum Sensing Inhibition Assay (AIP Biosynthesis)
This protocol is based on the quantitative mass spectrometric method used to determine the IC₅₀ of this compound against AIP production.[1]
-
Bacterial Culture: Grow MRSA strains (e.g., USA300) in culture medium to the desired optical density.
-
Inhibitor Treatment: Aliquot the bacterial culture and treat with varying concentrations of this compound or a vehicle control (DMSO). Incubate for a defined period to allow for AIP production.
-
AIP Extraction: Pellet the bacterial cells by centrifugation. Collect the supernatant and extract the AIPs using a solid-phase extraction (SPE) method.
-
Mass Spectrometry (MS) Analysis: Quantify the extracted AIPs using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the AIP signal intensity against the this compound concentration. Calculate the IC₅₀ value using a suitable dose-response curve fitting model.
Anti-inflammatory Assay (NO Production)
This protocol describes the measurement of nitric oxide production in LPS-stimulated macrophages.[3]
-
Cell Culture: Plate RAW264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours. A positive control (e.g., hydrocortisone) and a vehicle control should be included.
-
Griess Assay: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a short incubation period, measure the absorbance at ~540 nm using a microplate reader. The nitrite concentration, an indicator of NO production, is determined by comparison to a standard curve of sodium nitrite.
-
Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to this compound's activity.
Caption: Mechanism of this compound as a Quorum Sensing Inhibitor.
Caption: Anti-inflammatory Mechanism of this compound via MAPK Pathway.
Caption: General Experimental Workflow for this compound Isolation.
Synthesis
The total synthesis of (+)-ambuic acid has been successfully accomplished, confirming its absolute configuration.[14] One notable synthesis starts from a stereocontrolled Diels-Alder adduct of cyclopentadiene and iodo-1,4-benzoquinone monoketal, proceeding through an efficient series of steps.[15][16] The development of synthetic routes is crucial for producing analogues to explore structure-activity relationships (SAR) and enhance biological activity.[7][17]
Conclusion and Future Directions
This compound is a compelling natural product with significant therapeutic potential. Its unique mechanism of inhibiting quorum sensing signal biosynthesis, rather than signal reception, positions it as a promising lead for developing antivirulence drugs to combat antibiotic-resistant bacteria. Furthermore, its ability to suppress inflammation by selectively targeting the ERK/JNK MAPK pathways highlights its potential as an anti-inflammatory agent.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key functional groups and improve potency and selectivity.[17]
-
In Vivo Pharmacokinetics and Toxicology: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
-
Biosynthetic Pathway Elucidation: Fully characterizing the biosynthetic gene cluster responsible for this compound production to enable biosynthetic engineering and novel derivative generation.[18]
-
Clinical Trials: Advancing the most promising candidates into preclinical and clinical development to assess their therapeutic efficacy in human diseases.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Biosynthesis of Cyclic Peptide Quormones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards the total synthesis of this compound and analogues [morressier.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Retracted: Isolation and purifications of an this compound derivative compound from marine algal endophytic fungi Talaromyces flavus that induces apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Total synthsis of (+)-ambuic acid: α-bromination with 1,2-dibromotetrachloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Ambuic Acid Derivatives: A Technical Guide to Bioactivities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Ambuic acid, a natural product first isolated from endophytic fungi of the Pestalotiopsis genus, has emerged as a significant lead compound in drug discovery.[1][2][3] This highly functionalized cyclohexenone and its growing class of synthetic and naturally occurring derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, anti-inflammatory, and anti-proliferative properties. This technical guide provides an in-depth overview of the bioactivities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the bioactivities of this compound and its derivatives, facilitating a comparative analysis of their potency and spectrum of action.
Table 1: Antibacterial and Quorum Sensing Inhibitory Activity
| Compound | Organism | Activity | IC50 (µM) | Reference |
| This compound | Staphylococcus aureus (MRSA) | AIP Signal Biosynthesis Inhibition | 2.5 | [4] |
| This compound | Enterococcus faecalis | Quorum Sensing Inhibition | 1.8 ± 0.7 | [5][6] |
| This compound | Staphylococcus aureus (ATCC 6538) | Antimicrobial Activity | 43.9 | [7] |
| This compound Derivative (Compound 2) | Staphylococcus aureus (ATCC 6538) | Antimicrobial Activity | 27.8 | [7] |
| This compound | Enterococcus faecalis | Gelatinase Production Inhibition | ~10 | [8] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 20.80 ± 1.41 | [3] |
| This compound Derivative (Compound 4) | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 88.66 | [9] |
| This compound Derivative (Compound 6) | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 11.20 | [9] |
| This compound (Compound 7) | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 20.80 | [9] |
Table 3: Anti-proliferative Activity
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Pestallic Acid E | A2780 | Anti-proliferative | 3.3 | [10][11] |
| Pestallic Acid E | A2780CisR | Anti-proliferative | 5.1 | [10][11] |
| (+)-Ambuic Acid | A2780 | Anti-proliferative | 10.1 | [10][11] |
| (+)-Ambuic Acid | A2780CisR | Anti-proliferative | 17.0 | [10][11] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Bacterial Quorum Sensing Inhibition
A primary mechanism of antibacterial action for this compound is the inhibition of the agr quorum sensing system in Gram-positive bacteria, such as Staphylococcus aureus.[5][12][13] This system regulates the expression of virulence factors in a cell-density-dependent manner. This compound has been shown to inhibit the biosynthesis of the autoinducing peptide (AIP), the signaling molecule of the agr system.[4][6]
Caption: Inhibition of the agr quorum sensing pathway by this compound.
Anti-inflammatory Signaling Pathway
This compound has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.[3] This effect is mediated, at least in part, through the inhibition of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[3]
Caption: Inhibition of the ERK/JNK MAPK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are representative protocols for key experiments cited in the literature on this compound derivatives.
Quorum Sensing Inhibition Assay
This protocol is a generalized procedure for assessing the inhibition of AIP biosynthesis.
-
Bacterial Strain and Culture Conditions: A suitable reporter strain of Staphylococcus aureus (e.g., a strain with a fluorescent or luminescent reporter fused to an agr-regulated promoter) is grown in an appropriate medium (e.g., Tryptic Soy Broth) to early exponential phase.
-
Compound Treatment: The bacterial culture is aliquoted into a 96-well plate. This compound or its derivatives are added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Quantification of Reporter Activity: The reporter signal (fluorescence or luminescence) is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Inhibition Assay
This protocol outlines the measurement of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound derivatives for 1-2 hours. Subsequently, lipopolysaccharide (LPS; e.g., 1 µg/mL) is added to stimulate NO production. Control wells include untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified CO2 incubator.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration. The IC50 value for NO inhibition is then calculated.
MTT Assay for Cytotoxicity
This assay is commonly used to assess the effect of compounds on cell viability.[3]
-
Cell Seeding: The target cell line (e.g., RAW264.7, A2780) is seeded in a 96-well plate and incubated overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the this compound derivative and incubated for a specified duration (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for cytotoxicity can then be determined.
Experimental Workflow
The discovery and development of novel this compound derivatives often follow a structured workflow. The following diagram illustrates a typical screening cascade.
Caption: A typical experimental workflow for the screening of this compound derivatives.
References
- 1. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and monochaetia sp [agris.fao.org]
- 3. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. New this compound derivatives from the solid culture of Pestalotiopsis neglecta and their nitric oxide inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ambuic acid synthesis and purification protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid is a fungal metabolite originally isolated from endophytic fungi of the Pestalotiopsis species. It has garnered significant interest within the scientific community due to its potent and selective biological activities. Structurally, it is a highly functionalized cyclohexenone. This compound has demonstrated promising therapeutic potential as both an anti-infective and an anti-inflammatory agent. Its primary mechanisms of action include the inhibition of quorum sensing in Gram-positive bacteria and the modulation of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway. These application notes provide a detailed protocol for the total synthesis of (+)-Ambuic acid, a standard method for its purification from fungal culture, and an overview of the experimental protocols used to elucidate its biological activity.
Data Presentation
Table 1: Biological Activity of this compound
| Biological Target | Assay | Test Organism/Cell Line | Key Result (IC₅₀) | Reference |
| Quorum Sensing | Autoinducing Peptide (AIP) Biosynthesis Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 µM | [1] |
| Inflammation | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | 20.80 ± 1.41 µM |
Table 2: Overview of a Reported Total Synthesis Yield
| Step | Description | Yield |
| 1 | Asymmetric Diels-Alder Reaction | 94% |
| 2 | Allylation and Hydrolysis | 86% (over 2 steps) |
| 3 | Epoxidation | 93% |
| 4 | Hydroxymethylation | 90% |
| 5 | Diastereoselective Reduction | 87% |
| 6 | Silylation and Bromination | 93% (over 2 steps) |
Experimental Protocols
Total Synthesis of (+)-Ambuic Acid
The total synthesis of (+)-Ambuic acid has been achieved from a stereocontrolled Diels-Alder adduct of cyclopentadiene and iodo-1,4-benzoquinone monoketal.[2] The following protocol is a summary of a reported synthetic route.
Materials:
-
Cyclopentadiene
-
Iodo-1,4-benzoquinone monoketal
-
(S)-2-Methyl-CBS-oxazaborolidine
-
Catecholborane
-
Allyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Hydrogen peroxide (30%)
-
Sodium carbonate
-
Formalin (37% wt)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Diisobutylaluminium hydride (DIBAL-H)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
1,2-Dibromotetrachloroethane
-
(E)-4-(tributylstannyl)-2-methylbut-2-enoic acid
-
Hydrofluoric acid (HF) in acetonitrile
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Asymmetric Diels-Alder Reaction: Perform an asymmetric Diels-Alder reaction between cyclopentadiene and iodo-1,4-benzoquinone monoketal using a chiral Lewis acid catalyst such as (S)-2-Methyl-CBS-oxazaborolidine with catecholborane to establish the core stereochemistry.
-
Allylation: The resulting adduct is subjected to a Stille coupling with allyltributyltin in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to introduce the allyl group.
-
Hydrolysis: The ketal protecting group is removed under acidic conditions to yield the corresponding ketone.
-
Epoxidation: The enone is treated with hydrogen peroxide and a base like sodium carbonate to stereoselectively form the epoxide.
-
Hydroxymethylation: A hydroxymethyl group is introduced via an aldol-type reaction with formaldehyde (formalin) in the presence of a base such as DBU.
-
Diastereoselective Reduction: The ketone is reduced with a bulky reducing agent like DIBAL-H to afford the corresponding alcohol with high diastereoselectivity.
-
Protection and Bromination: The primary alcohol is protected as a silyl ether using TBSCl and imidazole. Subsequent α-bromination of the enone is achieved using 1,2-dibromotetrachloroethane and DBU.
-
Stille Coupling for Side Chain Installation: The second side chain is introduced via another Stille coupling reaction with (E)-4-(tributylstannyl)-2-methylbut-2-enoic acid.
-
Deprotection: The silyl protecting group is removed using a fluoride source, such as HF in acetonitrile, to yield (+)-Ambuic acid.
-
Purification: Each intermediate and the final product should be purified using standard techniques such as column chromatography on silica gel.
Purification of this compound from Pestalotiopsis neglecta Culture
The following is a general protocol for the isolation and purification of this compound from a solid culture of Pestalotiopsis neglecta.
Materials:
-
Solid culture of Pestalotiopsis neglecta on a suitable medium (e.g., rice)
-
Ethyl acetate
-
n-Hexane
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
ODS (C18) silica gel for reversed-phase column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Rotary evaporator
Procedure:
-
Extraction: The fermented solid culture is extracted exhaustively with ethyl acetate. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Reversed-Phase (ODS) Column Chromatography: Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by reversed-phase (ODS) column chromatography. A gradient of decreasing polarity, such as methanol in water (e.g., 10% to 100% methanol), is used for elution.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved by RP-HPLC. The fraction containing this compound from the ODS column is injected onto a C18 HPLC column. An isocratic or gradient elution with a mobile phase such as methanol or acetonitrile in water is used to obtain pure this compound.[3] The purity of the final product should be confirmed by analytical HPLC and its structure verified by spectroscopic methods (NMR, MS).
Experimental Protocol for Determining Anti-inflammatory Activity
This protocol describes how to assess the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kit for prostaglandin E2 (PGE₂) measurement
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-iNOS, anti-COX-2)
Procedure:
-
Cell Culture and Treatment: RAW264.7 cells are cultured in DMEM supplemented with FBS and antibiotics. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Measurement of NO and PGE₂ Production: After incubation (e.g., 24 hours), the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. The concentration of PGE₂ is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with this compound and LPS for a shorter duration (e.g., 30 minutes for phosphorylation events). Cells are then lysed, and total protein is extracted. Protein expression and phosphorylation of key signaling molecules (e.g., ERK, JNK) and inflammatory enzymes (iNOS, COX-2) are analyzed by Western blotting using specific antibodies.[3]
Signaling Pathway and Workflow Diagrams
Caption: Total Synthesis Workflow of (+)-Ambuic Acid.
Caption: Anti-inflammatory Signaling Pathway of this compound.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Total Synthsis of (+)-Ambuic Acid: α-Bromination with 1,2-Dibromotetrachloroethane - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ambuic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ambuic Acid
This compound is a naturally occurring cyclohexenone derivative originally isolated from the endophytic fungus Pestalotiopsis neglecta and species of Monochaetia. It has garnered significant interest within the scientific community due to its diverse biological activities. Primarily, this compound is recognized as a potent inhibitor of quorum sensing in Gram-positive bacteria, a mechanism crucial for bacterial virulence and biofilm formation.[1][2][3] This activity makes it a promising candidate for the development of anti-virulence agents to combat antibiotic-resistant infections, such as those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4]
Furthermore, recent studies have unveiled its anti-inflammatory properties. This compound has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by blocking specific mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] These dual activities in antimicrobial and anti-inflammatory pathways position this compound as a valuable lead compound in drug discovery and development.
This document provides detailed information on the solubility of this compound in common laboratory solvents, DMSO and ethanol, along with a standardized protocol for solubility determination and an overview of its key signaling pathways.
Solubility of this compound
Proper solubilization is a critical first step for any in vitro or in vivo experimental work. This compound is an off-white solid compound that is soluble in several organic solvents.[7] The solubility in Dimethyl Sulfoxide (DMSO) and ethanol is summarized below.
Quantitative Solubility Data
The following table outlines the known solubility of this compound in DMSO and ethanol. It is recommended to prepare stock solutions at these concentrations, which can then be further diluted in aqueous media for final experimental concentrations.
| Solvent | Reported Solubility | Molar Concentration (approx.) * | Reference |
| DMSO | Soluble to 1 mg/mL | ~2.85 mM | [2] |
| Ethanol | Soluble to 1 mg/mL | ~2.85 mM | [2] |
| Methanol | Soluble | Not Quantified | [7][8] |
*Calculated based on a molecular weight of 350.41 g/mol .[2]
Protocol for Solubility Determination and Stock Solution Preparation
This protocol provides a standardized method for determining the solubility of this compound and preparing stock solutions for experimental use.
Materials and Equipment
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute), anhydrous
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Microcentrifuge
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes and sterile tips
Experimental Workflow for Solubility Testing
The following diagram illustrates the workflow for systematically determining the solubility of a compound like this compound.
Caption: Workflow for determining compound solubility.
Step-by-Step Protocol
-
Preparation of this compound : Using an analytical balance, accurately weigh a small amount of this compound (e.g., 1.0 mg) and place it into a sterile microcentrifuge tube or glass vial.
-
Initial Solvent Addition : Add a small, precise volume of the chosen solvent (DMSO or ethanol) to the vial to achieve a high starting concentration (e.g., add 100 µL for a 10 mg/mL initial test).
-
Mechanical Agitation : Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional) : If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes. Sonication can help break up aggregates and enhance solubility.
-
Visual Inspection : After agitation, visually inspect the solution against a light source. A completely dissolved compound will result in a clear solution with no visible particulates.
-
Iterative Dilution :
-
If the compound is not fully dissolved, add another measured volume of solvent to decrease the concentration (e.g., add another 100 µL to reach 5 mg/mL) and repeat steps 3-5.
-
Continue this process until the compound is fully dissolved.
-
-
Determining Solubility Limit : The highest concentration at which the compound forms a clear solution is the determined solubility. For this compound, this is reported to be approximately 1 mg/mL.[2]
-
Stock Solution Preparation :
-
To prepare a 1 mg/mL stock solution, weigh 1 mg of this compound and add 1 mL of DMSO or ethanol.
-
Follow steps 3-5 to ensure complete dissolution.
-
-
Storage : Store the resulting stock solution at -20°C to maintain stability.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Biological Activity and Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate key biological pathways in both bacteria and mammalian cells.
Inhibition of Bacterial Quorum Sensing
This compound acts as a signal biosynthesis inhibitor in Gram-positive bacteria like S. aureus. It targets the accessory gene regulator (agr) system, which controls the expression of virulence factors. This compound inhibits the biosynthesis of autoinducing peptides (AIPs), the signaling molecules of the agr system, thereby preventing the activation of virulence genes.[1][3][4]
Caption: this compound inhibiting the agr quorum sensing system.
Anti-Inflammatory Signaling Pathway
In mammalian cells, such as macrophages, this compound exhibits anti-inflammatory effects by targeting the MAPK signaling cascade. It specifically inhibits the phosphorylation, and thus activation, of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[5][6] This blockade prevents the downstream production of key inflammatory mediators. Notably, it does not appear to affect the p38 MAPK or NF-κB pathways.[5][6]
Caption: Anti-inflammatory action of this compound via MAPK pathway.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAS 340774-69-8): R&D Systems [rndsystems.com]
- 3. This compound Inhibits the Biosynthesis of Cyclic Peptide Quormones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adipogen.com [adipogen.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vitro Assays of Ambuic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Ambuic acid, a cyclohexenone-containing fungal metabolite, has garnered significant interest for its diverse biological activities. Initially identified as an antifungal agent, its repertoire has expanded to include potent anti-virulence, anti-inflammatory, and anti-proliferative properties.[1][2][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the multifaceted activities of this compound, facilitating further research and drug development efforts.
Quorum Sensing Inhibition Activity
This compound has been identified as an inhibitor of the agr quorum sensing (QS) system in Gram-positive bacteria, such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1][5] It functions as a signal biosynthesis inhibitor, preventing the production of autoinducing peptides (AIPs) that regulate virulence factor expression.[1][6][7] This anti-virulence approach is a promising strategy to combat bacterial infections without exerting selective pressure that leads to drug resistance.[1][8]
Quantitative Data: Quorum Sensing Inhibition
| Target Organism | Assay | IC50 Value | Reference |
| Staphylococcus aureus (USA300 MRSA) | AIP Signal Biosynthesis Inhibition | 2.5 ± 0.1 µM | [1][6] |
| Staphylococcus aureus (ATCC 6538) | Antimicrobial Activity | 43.9 µM | [9][10] |
| Enterococcus faecalis | Gelatinase Production Inhibition | ~10 µM | [5] |
| Various Gram-positive bacteria | AIP Production Inhibition | <25 µM in 8 of 11 strains | [1] |
Experimental Protocol: AIP Signal Biosynthesis Inhibition Assay
This protocol details the measurement of AIP production by S. aureus in the presence of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Staphylococcus aureus strain (e.g., USA300 MRSA)
-
Tryptic Soy Broth (TSB)
-
This compound
-
DMSO (vehicle control)
-
0.22-µm pore filters
-
Centrifuge
-
Shaking incubator
-
LC-MS system
Procedure:
-
Culture Preparation: Inoculate a single colony of S. aureus into TSB and grow overnight at 37°C with shaking (200 rpm).
-
Subculturing: Dilute the overnight culture 1:200 in fresh TSB.
-
Treatment: Add varying concentrations of this compound (or DMSO for control) to the subcultures.
-
Incubation: Incubate the treated cultures for 16 hours at 37°C with shaking (200 rpm).
-
Sample Preparation:
-
Pellet the bacterial cells by centrifugation at 6,000 × g for 5 minutes.
-
Filter the supernatant through a 0.22-µm pore filter to remove any remaining cells. This spent medium filtrate contains the AIPs.
-
-
LC-MS Analysis:
-
Directly analyze the spent medium filtrate using an LC-MS system to detect and quantify the specific AIP produced by the strain.
-
Use a previously established method for AIP quantification.[1]
-
-
Data Analysis: Compare the AIP levels in this compound-treated samples to the vehicle control to determine the extent of inhibition and calculate the IC50 value.
Diagram: this compound Inhibition of agr Quorum Sensing
Caption: this compound inhibits the AgrB protein, blocking the processing and export of AIP.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by suppressing key inflammatory mediators in macrophages.[2] Studies on lipopolysaccharide (LPS)-activated RAW264.7 macrophages show that this compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the release of the pro-inflammatory cytokine IL-6.[2] The mechanism involves the downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) expression and activity, mediated by blocking the ERK/JNK MAPK signaling pathway.[2][11]
Quantitative Data: Anti-inflammatory and Cytotoxic Effects
| Cell Line | Assay | Effect | Concentration | Reference |
| RAW264.7 | Cytotoxicity (MTT Assay) | No significant cytotoxicity | 0.78–25 µM | [2] |
| RAW264.7 | NO Production Inhibition | Dose-dependent inhibition | 3.125-100 µM | [2] |
| RAW264.7 | PGE2 Production Inhibition | Weak inhibition | 3.125-100 µM | [2] |
| RAW264.7 | iNOS Enzymatic Activity | Significant inhibition | 12.5-100 µM | [2] |
Experimental Protocol: Measurement of NO Production (Griess Assay)
This protocol describes how to measure nitrite, a stable product of NO, in macrophage culture supernatants.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (supplemented with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1×10⁶ cells/ml and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 3.125 to 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/ml) and incubate for 24 hours. Include untreated and LPS-only controls.
-
Supernatant Collection: After incubation, collect 50 µl of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µl of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µl of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Diagram: this compound Inhibition of LPS-Induced Inflammation
Caption: this compound blocks the phosphorylation of ERK and JNK in the MAPK pathway.
Anti-proliferative and Cytotoxic Activity
Preliminary studies have shown that this compound possesses anti-proliferative activity against certain cancer cell lines, including cisplatin-resistant ovarian cancer cells.[4] This suggests a potential application for this compound in oncology research.
Quantitative Data: Anti-proliferative Activity
| Cell Line | Assay | IC50 Value | Reference |
| A2780 (Ovarian Cancer) | Anti-proliferative | 10.1 µM | [4] |
| A2780CisR (Cisplatin-Resistant) | Anti-proliferative | 17.0 µM | [4] |
Experimental Protocol: Cell Proliferation Assay (CyQuant/MTT)
This protocol provides a general workflow for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., A2780)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
Cell proliferation assay kit (e.g., CyQuant™ Cell Proliferation Assay Kit or MTT reagent)
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 6,000 cells per well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Execution (Example using CyQuant):
-
Remove the treatment medium.
-
Freeze the plate at -80°C and thaw at room temperature to ensure cell lysis.
-
Add the CyQuant GR dye/cell-lysis buffer solution to each well according to the manufacturer's instructions.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence with a microplate reader using appropriate excitation/emission wavelengths (e.g., ~480/520 nm).
-
Data Analysis: Normalize the fluorescence of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Diagram: General Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the cytotoxic or anti-proliferative effects of this compound.
Anti-biofilm Activity
While specific studies on this compound's anti-biofilm activity are less detailed in the initial findings, its role as a quorum sensing inhibitor strongly suggests it would interfere with biofilm formation, a process often regulated by QS. The following is a general protocol for assessing anti-biofilm activity.
Experimental Protocol: Crystal Violet Biofilm Assay
This method quantifies the total biofilm biomass after treatment with an antimicrobial or anti-biofilm agent.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Appropriate growth medium (e.g., TSB with 1% glucose)
-
This compound
-
96-well flat-bottom polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture 1:100 in fresh medium.
-
Treatment and Incubation:
-
Add 100 µl of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µl of medium containing various concentrations of this compound (to achieve desired final concentrations). Include a no-treatment control.
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
-
Washing:
-
Carefully discard the planktonic (free-floating) bacteria from the wells.
-
Gently wash the wells twice with 200 µl of PBS to remove loosely attached cells.
-
-
Fixation (Optional but Recommended): Add 200 µl of methanol to each well and incubate for 15 minutes. Remove methanol and let the plate air dry.
-
Staining:
-
Add 125 µl of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the control wells (without biofilm) are colorless.
-
Solubilization:
-
Air dry the plate completely.
-
Add 200 µl of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes with gentle shaking.
-
-
Measurement: Transfer 125 µl of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570 nm.
-
Data Analysis: A lower absorbance value in treated wells compared to the control indicates biofilm inhibition.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambuic Acid: A Potent Inhibitor of Quorum Sensing in Gram-Positive Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid, a secondary fungal metabolite, has emerged as a significant lead compound in the development of anti-virulence therapeutics.[1] This molecule effectively inhibits quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner.[2][3] In many pathogenic Gram-positive bacteria, QS systems regulate the expression of virulence factors, making them an attractive target for novel antimicrobial strategies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance.[4][5]
This compound's primary mechanism of action is the inhibition of the biosynthesis of cyclic peptide autoinducers, also known as quormones.[1][2][6] This has been demonstrated in several clinically relevant pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Listeria monocytogenes.[2][3][7] By targeting the production of these signaling molecules, this compound disrupts the entire QS cascade, leading to a downstream reduction in the expression of virulence factors such as toxins and exoenzymes.[1][7]
These application notes provide detailed protocols for assays to evaluate the quorum sensing inhibitory activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against various Gram-positive bacteria. This data highlights its potent and broad-spectrum activity.
| Target Organism | Quorum Sensing System | Measured Effect | IC50 Value (µM) | Reference |
| Staphylococcus aureus (USA300 MRSA) | Agr system | Inhibition of Autoinducing Peptide (AIP) biosynthesis | 2.5 ± 0.1 | [7][8][9][10] |
| Enterococcus faecalis | Fsr system | Inhibition of Gelatinase Biosynthesis-Activating Pheromone (GBAP) production | 1.8 ± 0.7 | [7] |
| Staphylococcus aureus | Agr system | Inhibition of hemolysin production | - | [1] |
| Enterococcus faecalis | Fsr system | Inhibition of gelatinase production | - | [1][2] |
| Listeria innocua | - | Inhibition of putative cyclic peptide quormone biosynthesis | - | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: this compound inhibits the biosynthesis of autoinducing peptides.
Caption: General workflow for assessing quorum sensing inhibition.
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the quorum sensing inhibitory activity of this compound.
Protocol 1: Staphylococcus aureus Hemolysin Inhibition Assay
This assay qualitatively and quantitatively assesses the inhibition of alpha-hemolysin production, a virulence factor regulated by the agr quorum sensing system.[1]
Materials:
-
Staphylococcus aureus strain (e.g., RN6390 or a clinical isolate)
-
Tryptic Soy Broth (TSB)
-
Sheep Blood Agar plates
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Solvent control (e.g., DMSO or ethanol)
-
Sterile paper discs or 96-well plate
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Lawn Preparation: Spread 100 µL of the overnight culture evenly onto the surface of a sheep blood agar plate to create a bacterial lawn.
-
Compound Application:
-
Disc Diffusion Method: Aseptically place sterile paper discs onto the agar surface. Pipette a known amount (e.g., 10 µL) of different concentrations of this compound onto each disc. Include a solvent-only control disc.
-
Agar Well Diffusion Method: Create wells in the agar using a sterile cork borer. Add a known volume (e.g., 50 µL) of different concentrations of this compound into each well.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Observe the zones of clearing (hemolysis) around the bacterial growth. Measure the diameter of the zone of hemolysis inhibition around the discs/wells containing this compound. The absence of a clear zone indicates inhibition of hemolysin production. Also, measure any zone of growth inhibition to assess bactericidal/bacteriostatic effects.
Expected Results: this compound should produce a zone of inhibited hemolysis without a corresponding zone of growth inhibition, indicating a specific effect on quorum sensing-regulated virulence factor production.
Protocol 2: Enterococcus faecalis Gelatinase Inhibition Assay
This assay is used to screen for inhibitors of the fsr quorum sensing system by measuring the activity of gelatinase, an extracellular protease.[1][2]
Materials:
-
Enterococcus faecalis strain (e.g., OG1RF)
-
Brain Heart Infusion (BHI) broth supplemented with gelatin (e.g., 3% w/v)
-
This compound stock solution
-
Solvent control
-
96-well microtiter plate
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of E. faecalis in BHI broth at 37°C.
-
Assay Setup: In a 96-well plate, add 180 µL of BHI-gelatin broth to each well. Add 20 µL of the overnight E. faecalis culture (diluted to a starting OD600 of ~0.05).
-
Compound Addition: Add 2 µL of various concentrations of this compound to the test wells. Add 2 µL of solvent to the control wells. Include a negative control with no bacteria.
-
Incubation: Incubate the plate at 37°C for 18-24 hours without shaking.
-
Gelatinase Activity Measurement: After incubation, centrifuge the plate to pellet the bacteria. Transfer 100 µL of the supernatant to a new 96-well plate. Add 50 µL of 15% TCA to each well to precipitate the undigested gelatin.
-
Data Collection: Measure the optical density at 600 nm (OD600) of the resulting turbidity. A lower OD600 value corresponds to higher gelatinase activity (less undigested gelatin).
-
Data Analysis: Calculate the percentage of gelatinase inhibition relative to the solvent control. Plot the inhibition percentage against the this compound concentration to determine the IC50 value.
Protocol 3: Reporter Gene Assay for agr System Inhibition
This method provides a quantitative measure of agr system activity using a reporter strain, such as S. aureus carrying a plasmid with a fluorescent or luminescent reporter gene (e.g., GFP or luciferase) under the control of an agr-responsive promoter (e.g., P3).[7]
Materials:
-
S. aureus reporter strain (e.g., RN6390 with pSB2035)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution
-
Solvent control
-
96-well black, clear-bottom microtiter plate (for fluorescence) or white plate (for luminescence)
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the S. aureus reporter strain in TSB containing the appropriate antibiotic for plasmid maintenance.
-
Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh TSB.
-
Compound Addition: In the 96-well plate, add 198 µL of the diluted bacterial culture to each well. Add 2 µL of various concentrations of this compound. Include solvent controls.
-
Incubation: Incubate the plate at 37°C with shaking in a plate reader.
-
Data Collection: Measure the OD600 and the reporter signal (fluorescence or luminescence) at regular intervals (e.g., every 30 minutes) for 8-12 hours.
-
Data Analysis: Normalize the reporter signal to the cell density (OD600). Plot the normalized reporter signal against the this compound concentration at a specific time point (e.g., when the control signal is maximal) to determine the IC50 value.
Protocol 4: Direct Quantification of Autoinducing Peptide (AIP) by LC-MS
This is a highly specific and quantitative method to confirm that this compound inhibits the biosynthesis of the AIP signal molecule.[7][8]
Materials:
-
S. aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution
-
Solvent control
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN), Trifluoroacetic acid (TFA)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Culture and Treatment: Grow S. aureus in TSB to an early exponential phase (OD600 ~0.5). Add various concentrations of this compound and continue incubation for a set period (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the supernatant.
-
AIP Extraction:
-
Acidify the supernatant with TFA.
-
Perform solid-phase extraction using a C18 cartridge to capture the AIPs.
-
Wash the cartridge with a low concentration of ACN in water with TFA.
-
Elute the AIPs with a higher concentration of ACN in water with TFA.
-
Dry the eluate and resuspend in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the extracted sample into the LC-MS system.
-
Separate the AIPs using a C18 column with a gradient of ACN and water (both with TFA or formic acid).
-
Detect and quantify the specific AIP mass-to-charge ratio (m/z) using the mass spectrometer.
-
-
Data Analysis: Compare the peak areas of the AIP from this compound-treated samples to the solvent control to determine the extent of inhibition and calculate the IC50.
Conclusion
This compound represents a promising scaffold for the development of anti-virulence drugs targeting quorum sensing in Gram-positive pathogens. The protocols outlined above provide robust methods for evaluating its inhibitory activity, from initial screening using phenotypic assays to precise quantification of its effect on signal molecule biosynthesis. These assays are crucial tools for researchers in the fields of microbiology, infectious diseases, and drug discovery who are working to develop novel strategies to combat bacterial infections.
References
- 1. This compound Inhibits the Biosynthesis of Cyclic Peptide Quormones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Bioactivity of Ambuic Acid: Application Notes and Protocols for Determining IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid, a fungal metabolite originally isolated from Pestalotiopsis species, has garnered significant interest in the scientific community for its diverse biological activities.[1] This highly functionalized cyclohexenone has demonstrated a range of effects, including antimicrobial, anti-inflammatory, and anti-proliferative properties. Understanding the potency of this compound in these different biological contexts is crucial for its potential development as a therapeutic agent. A key parameter for quantifying this potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a specific biological process by 50%.
This document provides detailed application notes and experimental protocols for determining the IC50 values of this compound in various assays. It is intended to guide researchers in the accurate assessment of this promising natural product's bioactivity.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against a variety of biological targets.
| Biological Target/Process | Cell Line/Organism | IC50 Value | Reference |
| Autoinducing Peptide (AIP) Signal Biosynthesis | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 2.5 ± 0.1 µM | [2][3] |
| Quorum Sensing Inhibition | Enterococcus faecalis | ~10 µM | [4] |
| Anti-proliferative Activity | A2780 (Ovarian Cancer) | 10.1 µM | |
| Anti-proliferative Activity | A2780CisR (Cisplatin-resistant Ovarian Cancer) | 17.0 µM | |
| Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-induced RAW264.7 Macrophages | 20.80 µM | [5][6] |
| Antimicrobial Activity | Staphylococcus aureus (ATCC 6538) | 43.9 µM | [7] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Macrophages
This compound has been shown to exert its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. Specifically, it blocks the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and certain cytokines.
Caption: this compound inhibits the LPS-induced inflammatory response by blocking the ERK and JNK signaling pathways.
General Experimental Workflow for IC50 Determination
The determination of an IC50 value typically involves a series of steps, from preparing the compound and cells to data analysis. The following diagram illustrates a general workflow for a cell-based assay.
Caption: A generalized workflow for determining the IC50 value of a compound in a cell-based assay.
Experimental Protocols
This section provides detailed protocols for determining the IC50 value of this compound in two common applications: inhibition of nitric oxide production in macrophages and inhibition of cancer cell proliferation.
Protocol 1: Determination of IC50 for Nitric Oxide Production Inhibition in RAW264.7 Macrophages
This protocol is based on the Griess assay, which measures nitrite, a stable product of NO.
Materials:
-
This compound
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Culture RAW264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known inhibitor of NO production).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Induction of Nitric Oxide Production:
-
After the pre-incubation period, add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL to stimulate NO production.
-
Incubate the plate for 24 hours at 37°C.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a nitrite standard curve by serially diluting sodium nitrite in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of IC50 for Anti-proliferative Activity in A2780 Ovarian Cancer Cells
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
This compound
-
A2780 human ovarian cancer cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Culture A2780 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 50 µM).
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a versatile natural product with significant potential in various therapeutic areas. The protocols and data presented in this application note provide a framework for researchers to accurately and reproducibly measure the IC50 values of this compound, enabling further investigation into its mechanisms of action and potential for drug development. Adherence to detailed and consistent experimental procedures is paramount for obtaining reliable and comparable results.
References
- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etnobotanica.us [etnobotanica.us]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring Plant Extract Power: Techniques for Determining IC50 [greenskybio.com]
- 7. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Utilizing Ambuic Acid in MRSA Biofilm Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ambuic acid in the study of Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms. This compound has been identified as a potent inhibitor of the MRSA quorum sensing system, offering a promising antivirulence strategy.
Introduction
Methicillin-Resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its capacity to form robust biofilms that are notoriously resistant to conventional antibiotics. Biofilm formation in MRSA is intricately regulated by the accessory gene regulator (agr) quorum sensing (QS) system. This system relies on the production and detection of autoinducing peptides (AIPs) to coordinate gene expression in a cell-density-dependent manner, leading to the expression of virulence factors and biofilm maturation.
This compound, a fungal secondary metabolite, has emerged as a significant inhibitor of the agr QS system. It functions by targeting and inhibiting the biosynthesis of the AIP signal molecule, thereby disrupting cell-to-cell communication and attenuating MRSA virulence.[1][2][3][4] This targeted mode of action makes this compound a valuable tool for investigating the role of quorum sensing in MRSA biofilm development and a potential lead compound for novel anti-biofilm therapeutics.
Mechanism of Action of this compound
This compound specifically inhibits the biosynthesis of the autoinducing peptide (AIP), the signaling molecule of the agr quorum sensing system in Gram-positive bacteria, including MRSA.[1][2][3] By disrupting AIP synthesis, this compound effectively downregulates the entire agr regulon, leading to decreased production of virulence factors such as toxins and degradative enzymes that are crucial for biofilm formation and pathogenesis.[1] Quantitative mass spectrometric analysis has demonstrated that this compound inhibits AIP-I production in a clinically relevant USA300 MRSA strain.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound against MRSA.
| Parameter | Value | MRSA Strain | Reference |
| IC50 (AIP Signal Biosynthesis Inhibition) | 2.5 ± 0.1 µM | USA300 | [1][2][3] |
| Effective In Vivo Dose | 5 µg | USA300 (in a mouse skin infection model) | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effect of this compound on MRSA biofilms are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic MRSA.
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial suspension of MRSA in TSB or CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in fresh broth.
-
Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be from 0.1 µM to 200 µM, based on the known IC50.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only). Also, include a vehicle control with the highest concentration of DMSO used.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.
Protocol 2: MRSA Biofilm Formation Inhibition Assay
This assay assesses the ability of this compound to prevent the formation of MRSA biofilms.
Materials:
-
MRSA strain
-
TSB supplemented with 1% glucose (TSBg)
-
This compound stock solution
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a MRSA suspension as described in Protocol 1 and dilute it to 1 x 106 CFU/mL in TSBg.
-
In a 96-well plate, prepare serial dilutions of this compound in TSBg.
-
Add 100 µL of the bacterial suspension to each well.
-
Include positive (bacteria without this compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, carefully discard the planktonic culture from each well and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm (OD570) using a microplate reader. The percentage of biofilm inhibition can be calculated using the formula: [1 - (OD570 of treated well / OD570 of control well)] x 100.
Protocol 3: Quantification of Biofilm Viability using MTT Assay
This protocol quantifies the metabolic activity of viable cells within the biofilm after treatment with this compound.
Materials:
-
Pre-formed MRSA biofilms (from Protocol 2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare MRSA biofilms in a 96-well plate as described in Protocol 2 (steps 1-5).
-
After 24 hours of biofilm formation, discard the planktonic culture and wash the wells with PBS.
-
Add fresh TSBg containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate the plate at 37°C for another 24 hours.
-
After treatment, discard the medium and wash the wells with PBS.
-
Add 100 µL of MTT solution (diluted 1:10 in TSBg) to each well and incubate in the dark at 37°C for 3 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. A decrease in absorbance indicates a reduction in biofilm viability.
Protocol 4: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (CBD) or similar peg-lid 96-well plate system
-
MRSA strain
-
TSB
-
This compound
-
Sonicator
Procedure:
-
Inoculate a 96-well plate with 150 µL of MRSA suspension (1 x 106 CFU/mL in TSB) and place the peg lid on top.
-
Incubate at 37°C for 24 hours to allow biofilm formation on the pegs.
-
After incubation, gently rinse the peg lid in a plate containing PBS to remove planktonic cells.
-
Prepare a new 96-well plate with serial dilutions of this compound in fresh TSB.
-
Transfer the peg lid with the biofilms to the plate containing the this compound dilutions.
-
Incubate for a further 24 hours at 37°C.
-
After treatment, rinse the peg lid again in PBS.
-
Place the peg lid in a new 96-well plate containing 200 µL of fresh TSB in each well.
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm cells from the pegs.
-
Incubate this recovery plate at 37°C for 24 hours.
-
The MBEC is the minimum concentration of this compound that prevents regrowth of the bacteria from the treated biofilm.
Visualizations
Signaling Pathway
Caption: this compound inhibits the agr quorum sensing system in MRSA by targeting AgrB.
Experimental Workflow
Caption: Workflow for assessing MRSA biofilm inhibition by this compound.
Logical Relationship
Caption: The logical cascade of this compound's effect on MRSA.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Biosynthesis of Cyclic Peptide Quormones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Ambuic Acid for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid, a natural product isolated from the endophytic fungus Pestalotiopsis neglecta, has garnered significant interest for its diverse biological activities.[1][2] Initially recognized for its antifungal properties, recent research has illuminated its potential as a potent anti-inflammatory and anti-virulence agent, making it a compelling candidate for in vivo animal studies.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in preclinical animal models, focusing on its demonstrated efficacy in treating antibiotic-resistant bacterial infections and its potential in modulating inflammatory responses.
I. Anti-Virulence Activity: Quorum Sensing Inhibition
This compound has been shown to be a powerful inhibitor of the agr quorum sensing system in Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8][9] By inhibiting the biosynthesis of autoinducing peptides (AIPs), this compound disrupts bacterial communication, thereby reducing the expression of virulence factors and attenuating pathogenicity without exerting direct bactericidal effects.[6][10] This anti-virulence approach is a promising strategy to combat antibiotic-resistant infections while potentially minimizing the development of further resistance.[6]
Quantitative Data: In Vitro and In Vivo Efficacy
| Parameter | Organism/Model | Value | Reference |
| IC₅₀ (AIP Signal Biosynthesis Inhibition) | USA300 MRSA | 2.5 ± 0.1 μM | [6][7][8][9] |
| In Vivo Efficacy (Abscess Reduction) | Murine Skin Infection Model (MRSA) | Significant reduction with 5 μg and 25 μg doses | [7] |
| In Vivo Quorum Sensing Inhibition | Murine Skin Infection Model (agr-P3-lux reporter strain) | Confirmed at a 5 μg dose | [6][7][11] |
Signaling Pathway: Inhibition of Quorum Sensing in S. aureus
The diagram below illustrates the mechanism by which this compound inhibits the agr quorum sensing system.
Experimental Protocol: Murine Model of MRSA Skin Infection
This protocol is based on methodologies reported for evaluating the in vivo efficacy of this compound against MRSA-induced skin abscesses.[7]
1. Animal Model:
-
Species: BALB/c mice (or other appropriate strain)
-
Age/Weight: 6-8 weeks old, 20-25 g
-
Housing: Standard specific-pathogen-free (SPF) conditions.
2. Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
MRSA strain (e.g., USA300 isolate AH1263)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Insulin syringes with 28-30 gauge needles
-
Calipers for measurement
-
Anesthetic (e.g., isoflurane)
3. Experimental Workflow:
4. Detailed Procedure:
- MRSA Preparation: Culture MRSA overnight in TSB at 37°C. Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend to a final concentration of approximately 1 x 10⁸ CFU in 50 µL.
- Dosing Solution: Prepare solutions of this compound in the vehicle at desired concentrations (e.g., for a 5 µg or 25 µg dose per 50 µL injection).
- Injection: Anesthetize the mice. Shave a small area on the back flank. Administer a single 50 µL intradermal injection containing the MRSA inoculum mixed with either the this compound solution or the vehicle control.
- Monitoring and Endpoint: Monitor the animals daily for weight loss and overall health. Measure the size of the resulting abscess/ulcer daily using calipers. At a predetermined endpoint (e.g., day 4 post-infection), euthanize the animals and excise the skin lesions for further analysis (e.g., bacterial load determination, histology).
II. Anti-Inflammatory Activity
In vitro studies have demonstrated that this compound possesses significant anti-inflammatory properties. It effectively suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
Quantitative Data: In Vitro Anti-Inflammatory Effects
| Parameter | Cell Line | Treatment | Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | LPS + this compound (12.5-100 µM) | Dose-dependent suppression | [1][2] |
| Prostaglandin E₂ (PGE₂) Production | RAW264.7 Macrophages | LPS + this compound (12.5-100 µM) | Dose-dependent suppression | [1][2] |
| Interleukin-6 (IL-6) Release | RAW264.7 Macrophages | LPS + this compound | Inhibition | [1] |
| Tumor Necrosis Factor-α (TNF-α) Release | RAW264.7 Macrophages | LPS + this compound | No inhibition observed | [1] |
| iNOS and COX-2 Protein Expression | RAW264.7 Macrophages | LPS + this compound | Downregulation | [1] |
| iNOS Enzymatic Activity | RAW264.7 Macrophages | LPS + this compound (12.5-100 µM) | Dose-dependent inhibition | [2] |
Signaling Pathway: Anti-Inflammatory Mechanism
This compound exerts its anti-inflammatory effects by selectively targeting the MAPK signaling pathway.
It is important to note that this compound does not inhibit the phosphorylation of p38 MAPK or affect the NF-κB signaling pathway (IκB-α degradation and p65 nuclear translocation).[1][2]
Experimental Protocol: In Vivo Anti-Inflammatory Studies (Proposed)
While in vivo data for the anti-inflammatory effects of this compound is not yet extensively published, standard models of inflammation can be employed to investigate its potential.
1. Potential Animal Models:
-
LPS-Induced Endotoxemia: Systemic inflammation model in mice or rats.
-
Carrageenan-Induced Paw Edema: Acute, localized inflammation model in rats.
-
Collagen-Induced Arthritis: Model for chronic autoimmune inflammatory disease in mice.
2. General Protocol Outline (Carrageenan-Induced Paw Edema):
- Acclimatization: Acclimatize rats for at least one week.
- Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and this compound treatment groups (various doses).
- Drug Administration: Administer this compound or controls via an appropriate route (e.g., intraperitoneal or oral) at a set time before the inflammatory insult.
- Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
- Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control. At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers (e.g., cytokines, MPO activity).
Conclusion
This compound presents a dual-pronged therapeutic potential, acting as both an anti-virulence agent against pathogenic bacteria and a modulator of inflammation. The provided protocols and data serve as a foundation for researchers to further explore its efficacy and mechanisms in relevant in vivo animal models. The established success in a murine MRSA infection model highlights its immediate applicability for studies on anti-infectives, while its in vitro anti-inflammatory profile strongly supports the rationale for initiating in vivo studies in models of inflammatory disease.
References
- 1. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ambuic Acid in a Murine Model of Skin Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid, a natural product isolated from the endophytic fungus Pestalotiopsis neglecta, has emerged as a promising antivirulence agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Unlike traditional antibiotics that directly kill bacteria, this compound disrupts bacterial communication, a process known as quorum sensing (QS).[1][3][4] Specifically, it inhibits the biosynthesis of auto-inducing peptides (AIPs), which are crucial signaling molecules in the S. aureus accessory gene regulator (agr) system.[1][5] This system controls the expression of a wide array of virulence factors. By quenching the QS system, this compound can attenuate the pathogenicity of bacteria, reducing tissue damage and abscess formation, as demonstrated in murine models of skin and soft tissue infections.[1][6][7]
These application notes provide a detailed protocol for establishing a murine model of skin infection to evaluate the in vivo efficacy of this compound. The model is based on the intradermal injection of a clinically relevant MRSA strain, USA300, which is a leading cause of skin and soft tissue infections.[8][9] Additionally, this document outlines the mechanism of action of this compound and presents its known anti-inflammatory properties.
Mechanism of Action of this compound
This compound's primary antibacterial strategy is the inhibition of the agr quorum sensing system in S. aureus. It specifically targets the biosynthesis of AIPs, with a reported 50% inhibitory concentration (IC₅₀) of 2.5 ± 0.1 μM against a USA300 MRSA strain.[1] This inhibition leads to a downstream reduction in the production of virulence factors such as alpha-toxin (Hla).[1]
Furthermore, this compound exhibits anti-inflammatory effects by blocking the activation of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[2][10] It has been shown to suppress the overproduction of nitric oxide (NO) and prostaglandin E₂ (PGE₂) and inhibit the release of the proinflammatory cytokine interleukin-6 (IL-6) in macrophages.[2][10] This dual action of virulence attenuation and inflammation modulation makes this compound a compelling candidate for the treatment of bacterial skin infections.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound in a murine MRSA skin infection model.
| Parameter | Value | Reference Strain | Mouse Strain | Reference |
| In Vitro Efficacy | ||||
| IC₅₀ (AIP Biosynthesis Inhibition) | 2.5 ± 0.1 µM | USA300 MRSA | N/A | [1] |
| IC₅₀ (S. aureus ATCC 6538) | 43.9 µM | ATCC 6538 | N/A | [11] |
| In Vivo Efficacy | ||||
| Effective Dose | 5 µg and 25 µg (single dose) | USA300 MRSA (AH1263) | BALB/c | [6][7] |
| Bacterial Inoculum | 1 x 10⁸ CFU | USA300 MRSA (AH1263) | BALB/c | [6][7] |
| Route of Administration | Intradermal Injection | USA300 MRSA (AH1263) | BALB/c | [6][7] |
Experimental Protocols
Preparation of Bacterial Inoculum
This protocol is adapted from established methods for preparing S. aureus for skin infection models.[9]
-
Bacterial Strain: Use a virulent S. aureus strain, such as the community-associated MRSA strain USA300 (e.g., isolate AH1263).
-
Culture Conditions:
-
Streak the bacterial strain from a frozen stock onto a tryptic soy agar (TSA) plate and incubate at 37°C overnight.
-
Inoculate a single colony into 5 mL of tryptic soy broth (TSB) and grow overnight at 37°C with shaking (200 rpm).
-
Subculture the overnight culture in 50 mL of fresh TSB and grow to mid-exponential phase (OD₆₀₀ of approximately 0.7).
-
-
Inoculum Preparation:
-
Harvest the bacteria by centrifugation at 4000 x g for 10 minutes.
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the final pellet in sterile PBS to a concentration of 2 x 10⁹ CFU/mL. The final inoculum for injection will be 1 x 10⁸ CFU in 50 µL.
-
Murine Model of Skin Infection
This protocol is based on a well-established subcutaneous/intradermal infection model.[6][8][12]
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Anesthesia and Hair Removal:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Shave a small area on the dorsum of each mouse and disinfect the skin with 70% ethanol.
-
-
Intradermal Injection:
-
Inject 50 µL of the prepared bacterial suspension (1 x 10⁸ CFU) intradermally into the shaved area.
-
-
Treatment Administration:
-
Immediately following infection, administer a single dose of this compound (e.g., 5 µg or 25 µg) or the vehicle control (e.g., DMSO) in a small volume (e.g., 10 µL) at the infection site.
-
-
Post-Infection Monitoring:
-
Monitor the mice daily for signs of morbidity, including weight loss and changes in activity.
-
Measure the size of the resulting skin lesion or abscess daily using a caliper.
-
At predetermined time points (e.g., day 4 post-infection), euthanize the mice.
-
-
Outcome Measures:
-
Bacterial Load: Excise the skin lesion, homogenize the tissue in sterile PBS, and perform serial dilutions for CFU enumeration on TSA plates.
-
Histopathology: Fix a portion of the skin lesion in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
-
Cytokine Analysis: Homogenize a portion of the skin lesion to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or other immunoassays.
-
Visualizations
Caption: Experimental workflow for testing this compound in a murine skin infection model.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 9. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains [mdpi.com]
- 10. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ambuic Acid using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid is a fungal secondary metabolite originally isolated from Pestalotiopsis spp. and Monochaetia sp. It has garnered significant interest in the scientific community due to its potent biological activities, including antifungal, anti-inflammatory, and, most notably, as a quorum sensing (QS) inhibitor. By disrupting cell-to-cell communication in pathogenic bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), this compound presents a promising alternative to traditional antibiotics by targeting virulence rather than bacterial growth. This application note provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific method crucial for pharmacokinetic studies, formulation development, and in vitro biological assays.
Biological Context: Inhibition of Quorum Sensing
In many Gram-positive bacteria, such as S. aureus, the accessory gene regulator (agr) system is a key quorum-sensing pathway that controls the expression of virulence factors in a cell-density-dependent manner. This compound has been shown to inhibit the biosynthesis of autoinducing peptides (AIPs), the signaling molecules of the agr system.[1][2] This disruption of signaling prevents the bacteria from coordinating the production of toxins and other virulence factors, thereby reducing their pathogenicity.[1][2]
References
Application Note: Measuring Ambuic Acid's Effects on Gene Expression Using Real-time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid, a secondary metabolite produced by endophytic fungi, has garnered significant interest for its potent biological activities.[1][2] Primarily known as an inhibitor of quorum sensing in Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, it effectively disrupts bacterial communication and virulence.[1][3] this compound functions as a signal biosynthesis inhibitor, preventing the production of autoinducing peptides (AIPs) that regulate the expression of virulence factors.[1][4][5] Additionally, this compound exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages.[2][6] This anti-inflammatory action is mediated through the blockade of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[2][6]
Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression. It is an invaluable tool for elucidating the molecular mechanisms of action of compounds like this compound. This application note provides detailed protocols for utilizing qPCR to quantify the effects of this compound on gene expression in both bacterial and mammalian cell models.
Key Applications
-
Antivirulence Drug Discovery: Quantify the downregulation of key virulence genes in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) to assess the efficacy of this compound as a quorum sensing inhibitor.[1][4]
-
Anti-inflammatory Research: Measure the reduction in expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[2]
-
Mechanism of Action Studies: Elucidate the specific signaling pathways affected by this compound by analyzing the expression of downstream target genes.
Signaling Pathways and Experimental Workflow
Quorum Sensing Inhibition in S. aureus
This compound inhibits the accessory gene regulator (Agr) quorum sensing system in S. aureus. It is proposed to inhibit FsrB, an analog of the AgrB protein, which is responsible for processing the AgrD pro-peptide into the mature autoinducing peptide (AIP) signal.[1] This inhibition prevents the activation of the AgrA response regulator, leading to the downregulation of virulence genes.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Ambuic Acid's Effect on Bacterial Virulence Factors Using Western Blot
Introduction
Ambuic acid, a fungal metabolite originally isolated from Pestalotiopsis spp., has garnered significant interest as a potential antivirulence agent.[1][2] Unlike traditional antibiotics that aim to kill bacteria, this compound disrupts bacterial communication, a process known as quorum sensing (QS).[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the efficacy of this compound in reducing the expression of key virulence factors in Gram-positive bacteria, with a particular focus on Staphylococcus aureus.
Mechanism of Action: Quorum Sensing Inhibition
In many Gram-positive pathogens, including S. aureus, the expression of virulence factors is tightly regulated by the accessory gene regulator (agr) quorum-sensing system.[5][6] This system relies on the production and detection of small signaling molecules called autoinducing peptides (AIPs) to coordinate gene expression in a cell-density-dependent manner. This compound has been shown to inhibit the biosynthesis of these AIPs.[3][7] Specifically, it is thought to target AgrB, a membrane endopeptidase responsible for processing the AgrD propeptide into the mature, active AIP.[5][7] By preventing the formation of AIP, this compound effectively disrupts the entire agr signaling cascade, leading to a significant reduction in the transcription and subsequent translation of major virulence factors, such as alpha-toxin (Hla), delta-hemolysin, and various proteases.[3][5][8]
Application: Western Blot for Virulence Factor Quantification
Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins in a complex biological sample.[9][10] In the context of this compound research, it serves as a direct method to visualize and measure the downstream effects of quorum sensing inhibition. By treating S. aureus cultures with varying concentrations of this compound, researchers can prepare cell lysates or secreted protein fractions and perform a Western blot using antibodies specific to virulence factors like Hla. A dose-dependent decrease in the target protein band intensity provides strong evidence for the antivirulence activity of this compound.[5][8][11]
Data Presentation: Effect of this compound on Alpha-Toxin (Hla) Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on the expression of the alpha-toxin (Hla) virulence factor in Staphylococcus aureus. Band intensities were quantified using densitometry and normalized to a loading control (e.g., a housekeeping protein like SigA or total protein stain) to ensure equal protein loading across all lanes.
| Treatment Group | This compound Conc. (µM) | Normalized Hla Band Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Hla Expression (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 1.00 | 0.08 | 0% |
| Treatment 1 | 2.5 | 0.65 | 0.05 | 35% |
| Treatment 2 | 5 | 0.32 | 0.04 | 68% |
| Treatment 3 | 10 | 0.11 | 0.02 | 89% |
| Treatment 4 | 25 | 0.04 | 0.01 | 96% |
Experimental Protocols
Protocol 1: Treatment of Staphylococcus aureus with this compound
This protocol details the culturing and treatment of S. aureus to assess the impact of this compound on protein expression.
-
Bacterial Culture Preparation:
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Inoculate a single colony of S. aureus (e.g., strain USA300) into 5 mL of Tryptic Soy Broth (TSB).
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Sub-culturing and Treatment:
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The next day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB.
-
Prepare stock solutions of this compound in DMSO.
-
Aliquot the diluted bacterial culture into separate flasks. Add this compound to achieve the desired final concentrations (e.g., 2.5, 5, 10, 25 µM).
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Include a vehicle control flask containing an equivalent volume of DMSO.
-
Incubate the cultures at 37°C with shaking at 200 rpm for a period that allows for robust virulence factor expression (typically 8-12 hours, into the post-exponential growth phase where the agr system is highly active).
-
-
Sample Collection:
-
After the incubation period, measure the optical density at 600 nm (OD₆₀₀) of each culture to ensure that this compound did not significantly inhibit bacterial growth.
-
Collect 1 mL of each culture. For secreted proteins like Hla, centrifuge the culture at 13,000 x g for 10 minutes to pellet the cells. The supernatant contains the secreted proteins.
-
For cellular proteins, proceed directly with the cell pellet for lysis.
-
Protocol 2: Western Blot Analysis of Alpha-Toxin (Hla)
This protocol provides a step-by-step guide for protein separation and immunodetection.[9][10][12][13]
-
Protein Sample Preparation:
-
Secreted Proteins (Supernatant): Add trichloroacetic acid (TCA) to the collected supernatant to a final concentration of 10% and incubate on ice for 30 minutes to precipitate proteins.[14] Centrifuge at 15,000 x g for 15 minutes at 4°C. Wash the protein pellet twice with ice-cold acetone. Air-dry the pellet and resuspend in an appropriate volume of 1X Laemmli sample buffer.
-
Cellular Proteins (Pellet): Wash the cell pellet with ice-cold PBS. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors). Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic lysis (e.g., lysostaphin).[10] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay to ensure equal loading.[10]
-
-
SDS-PAGE:
-
Normalize all samples with lysis buffer and 4X Laemmli sample buffer to the same final protein concentration (e.g., 20 µg per well).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Load the prepared samples and a pre-stained protein ladder into the wells of a 12% SDS-polyacrylamide gel.
-
Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9] Ensure good contact between the gel and membrane.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for alpha-toxin (Hla) (e.g., rabbit anti-Hla) diluted in blocking buffer. Incubation times and concentrations should be optimized according to the antibody manufacturer's datasheet (typically 1-2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[15]
-
Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze the resulting bands using densitometry software to quantify the relative protein levels. Normalize the Hla band intensity to a loading control.
-
Visualizations
Caption: The agr quorum-sensing pathway in S. aureus and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of virulence factors.
References
- 1. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and monochaetia sp [agris.fao.org]
- 2. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Biosynthesis of Cyclic Peptide Quormones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. addgene.org [addgene.org]
- 14. Secreted Protein Extraction and Western Blotting [bio-protocol.org]
- 15. 2.6. Western Blot Analysis [bio-protocol.org]
Ambuic Acid: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid, a fungal secondary metabolite, has emerged as a promising lead compound in drug discovery.[1][2] Initially identified for its antifungal properties, recent research has highlighted its potential as a novel antivirulence agent and a potent anti-inflammatory compound.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. Its primary mechanisms of action include the inhibition of quorum sensing in Gram-positive bacteria and the modulation of inflammatory signaling pathways.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆O₆ | |
| Molecular Weight | 350.41 g/mol | |
| CAS Number | 340774-69-8 | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 1 mg/ml in DMSO and ethanol | |
| Storage | Store at -20°C |
Applications in Drug Discovery
This compound presents two primary avenues for therapeutic development:
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Antivirulence Therapy: By inhibiting quorum sensing, this compound can disarm pathogenic bacteria without killing them, which may reduce the selective pressure for developing resistance.[4] It specifically targets the biosynthesis of autoinducing peptides (AIPs), the signaling molecules that regulate virulence factor production in many Gram-positive pathogens like Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1][4]
-
Anti-inflammatory Therapy: this compound has been shown to suppress the production of key inflammatory mediators, suggesting its utility in treating inflammatory conditions.[3][5] It exerts its anti-inflammatory effects by blocking the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[3]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound as a Quorum Sensing Inhibitor
| Target Organism | Assay | IC₅₀ (µM) | Reference |
| Staphylococcus aureus (USA300 MRSA) | AIP Signal Biosynthesis Inhibition | 2.5 ± 0.1 | [4][6] |
| Enterococcus faecalis | Gelatinase Production Inhibition | ~10 | [1] |
| Enterococcus faecalis | AIP Signal Biosynthesis Inhibition | 1.8 ± 0.7 | [4] |
| Staphylococcus aureus (ATCC 6538) | Antimicrobial Activity | 43.9 | [7] |
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages
| Inhibited Molecule | Assay | Concentration of this compound | Inhibition | Reference |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent | Significant suppression | [3][5] |
| Prostaglandin E₂ (PGE₂) | ELISA | Dose-dependent | Significant suppression | [3][5] |
| Interleukin-6 (IL-6) | ELISA | Not specified | Inhibition of release | [3][5] |
| iNOS Protein Expression | Western Blot | Not specified | Downregulation | [3][5] |
| COX-2 Protein Expression | Western Blot | Not specified | Downregulation | [3][5] |
| iNOS Enzymatic Activity | Fluorimetric Method | 12.5 - 100 µM | Significant, dose-dependent | [5] |
Signaling Pathways
Quorum Sensing Inhibition in Gram-Positive Bacteria
This compound inhibits the biosynthesis of cyclic peptide quormones, such as autoinducing peptides (AIPs) in S. aureus and gelatinase biosynthesis-activating pheromone (GBAP) in E. faecalis.[1][2] This is thought to occur through the inhibition of the FsrB protein (an AgrB analog), which is responsible for processing the propeptide (FsrD, an AgrD analog) into the mature signaling molecule.[4]
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in the MAPK signaling cascade, without affecting the p38 MAPK or NF-κB pathways.[3]
Experimental Protocols
Protocol 1: In Vitro Quorum Sensing Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on quorum sensing-mediated gelatinase production in Enterococcus faecalis.[1]
Materials:
-
Enterococcus faecalis OG1RF
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Brain Heart Infusion (BHI) broth
-
Skim milk agar plates (BHI agar with 3% skim milk)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Culture E. faecalis OG1RF overnight in BHI broth at 37°C.
-
Dilute the overnight culture 1:100 in fresh BHI broth.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C for 24 hours.
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Spot 5 µL of each culture onto skim milk agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the clear zone (halo) around each spot, which indicates gelatinase activity.
-
Compare the halo diameters of the this compound-treated groups to the control groups to determine the inhibition of gelatinase production.
Protocol 2: In Vivo Murine Skin Infection Model
This protocol details an in vivo model to evaluate the efficacy of this compound in reducing MRSA-induced abscess formation.[4][8]
Materials:
-
BALB/c mice (age-matched)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Isoflurane (anesthetic)
-
Calipers
Procedure:
-
Inoculum Preparation: Culture MRSA overnight in TSB. Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/50 µL).
-
Animal Preparation: Anesthetize mice with isoflurane. Shave the abdominal skin and cleanse with an alcohol prep pad.
-
Infection and Treatment: Intradermally inject 50 µL of the bacterial suspension. For the treatment group, the inoculum can be prepared with a specific dose of this compound (e.g., 5 µg). The control group receives the inoculum with the vehicle (DMSO).
-
Monitoring: Monitor the mice daily for weight loss and general health.
-
Abscess Measurement: Measure the area of the resulting skin lesion or abscess daily using calipers.
-
Data Analysis: Compare the abscess sizes and weight loss between the this compound-treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
For in vivo quorum sensing monitoring, an agr-P3-lux reporter strain can be used, and bioluminescence can be measured using an in vivo imaging system (IVIS). [4][9]
Protocol 3: Anti-inflammatory Activity in Macrophages
This protocol is for assessing the effect of this compound on the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated RAW264.7 macrophages.[5]
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess reagent
-
PGE₂ ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 3.125 to 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO + LPS) and a negative control (no LPS, no this compound).
-
NO Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO₂⁻ concentration.
-
PGE₂ Measurement: Collect the cell culture supernatant. Determine the PGE₂ concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity of this compound at the tested concentrations.[5]
-
Data Analysis: Compare the levels of NO and PGE₂ in the this compound-treated groups to the LPS-only control group.
Conclusion
This compound is a versatile molecule with significant potential in both infectious disease and inflammation research. The protocols and data presented here provide a foundation for further investigation into its mechanisms of action and therapeutic applications. As a lead compound, this compound and its analogs warrant further exploration in the development of novel antivirulence and anti-inflammatory drugs.[1]
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Ambuic Acid on AIP Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid, a fungal secondary metabolite, has emerged as a significant inhibitor of quorum sensing (QS) in a range of Gram-positive bacteria.[1][2] This compound disrupts the production of autoinducing peptides (AIPs), which are crucial signaling molecules in the accessory gene regulator (agr) system. The agr system is a master regulator of virulence in pathogens like Staphylococcus aureus, controlling the expression of toxins and other virulence factors in a cell-density-dependent manner.[1] this compound's mechanism of action involves the inhibition of AIP biosynthesis, a process mediated by the membrane protease AgrB.[3] By targeting this pathway, this compound effectively reduces the production of virulence factors without directly killing the bacteria, presenting a promising anti-virulence strategy to combat antibiotic-resistant infections.[1][4]
These application notes provide a summary of the quantitative data on this compound's activity and detailed protocols for key experiments to investigate its effects on AIP biosynthesis and downstream virulence gene expression.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against AIP Production
| Bacterial Species/Strain | Assay Type | IC50 (µM) | Reference |
| Staphylococcus aureus (MRSA USA300) | AIP-I Quantification (LC-MS) | 2.5 ± 0.1 | [1][4][5] |
| Enterococcus faecalis | GBAP Biosynthesis Inhibition | 1.8 ± 0.7 | [1] |
| Staphylococcus lugdunensis (agr type I) | AIP Production Inhibition | >200 | [1] |
| Staphylococcus epidermidis (agr types II & III) | AIP Production Inhibition | >200 | [1] |
| Listeria monocytogenes | Putative Quormone Inhibition | Inhibition observed | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Bacterial Strain | Treatment Dose | Outcome | Reference |
| Mouse Skin Abscess Model | S. aureus (MRSA USA300) | 5 µg (single dose) | Reduced abscess formation and morbidity | [1][4][5] |
| Mouse Skin Infection Model | S. aureus (agr-P3-lux reporter) | 5 µg | Prevention of agr system activation | [1] |
Signaling Pathway and Experimental Workflow
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Real-Time Nucleic Acid Sequence-Based Amplification Assay for Rapid Detection and Quantification of agr Functionality in Clinical Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Reporters for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Autoinducing Peptide I (AIP-I) from Staphylococcus aureus Cultures using Ultrahigh Performance Liquid Chromatography – High Resolving Power Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Anti-inflammatory Assay Protocol for Ambuic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuic acid, a natural organic acid isolated from the endophytic fungus Pestalotiopsis neglecta, has demonstrated notable biological activities, including antimicrobial properties.[1][2] Recent studies have highlighted its potential as an anti-inflammatory agent. This application note provides a comprehensive set of protocols to assess the anti-inflammatory effects of this compound in an in vitro model using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The methodologies detailed herein are designed to quantify the inhibition of key inflammatory mediators and elucidate the underlying molecular mechanism.
Mechanism of Action Overview
In macrophages, the bacterial endotoxin Lipopolysaccharide (LPS) is a potent inflammatory stimulus. It binds to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways lead to the expression and release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
This compound exerts its anti-inflammatory effects by selectively intervening in this process. It has been shown to suppress the phosphorylation, and thus activation, of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), two key components of the MAPK pathway.[1][2] However, it does not appear to affect the p38 MAPK pathway or the NF-κB signaling cascade, indicating a specific mechanism of action.[1][2] This targeted inhibition leads to the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a subsequent decrease in the production of NO, PGE2, and IL-6.[1][2]
References
- 1. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Ambuic acid stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Ambuic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound should be dissolved in 100% cell culture grade dimethyl sulfoxide (DMSO) to create a stock solution. A concentration of 50 mM is a common starting point. This stock solution should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.[1]
Q2: How do I prepare working concentrations of this compound in cell culture media?
A2: Before use, the frozen stock solution should be thawed and then diluted to the desired concentration in your specific cell culture medium.[1] It is crucial to ensure the final concentration of DMSO in the culture medium is low enough to not affect the cells, typically well below 0.5%.
Q3: What is the recommended storage condition for this compound?
A3: this compound powder and stock solutions in DMSO should be stored at -20°C.[1]
Q4: What is the stability of this compound in cell culture media at 37°C?
A4: There is currently no readily available data on the specific degradation kinetics or half-life of this compound in cell culture media at 37°C. As a general practice for antibiotics and other small molecules in cell culture, it is recommended to prepare fresh media with the compound for each experiment, or at least every few days, to ensure its potency.[2] Some antibiotics are known to be stable for about three days at 37°C and can be sensitive to light.[2] Given the lack of specific data for this compound, similar precautions should be taken.
Q5: At what concentrations is this compound effective and non-toxic to cells?
A5: this compound has been shown to be non-cytotoxic to RAW264.7 macrophages at concentrations up to 25 µM for 24 hours.[1] Weak cytotoxicity was observed at 50 µM and 100 µM.[1] Its effective concentration for inhibiting the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells is in the range of 3.125 to 100 µM.[1] The IC50 for inhibiting auto-inducing peptide (AIP) signal biosynthesis in MRSA is 2.5 µM.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable biological effect of this compound. | Degradation of this compound: The compound may have degraded due to improper storage or prolonged incubation in media at 37°C. | Prepare a fresh dilution of this compound from a properly stored stock solution. For long-term experiments, replenish the media with fresh this compound every 2-3 days. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Refer to published literature for effective concentrations in your specific cell type or assay. A dose-response experiment is recommended to determine the optimal concentration. | |
| Cell type resistance: The targeted pathway may not be active or sensitive to this compound in your specific cell line. | Confirm that the cellular target of this compound is present and functional in your cell line. | |
| Observed cytotoxicity at expected non-toxic concentrations. | DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same DMSO concentration to assess its effect. |
| Incorrect stock solution concentration: An error in the calculation of the stock solution concentration could lead to higher than intended working concentrations. | Re-verify the calculations and consider preparing a fresh stock solution. | |
| Cell line sensitivity: The specific cell line you are using may be more sensitive to this compound. | Perform a dose-response cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line. |
Quantitative Data Summary
Table 1: Properties and Storage of this compound
| Parameter | Value/Recommendation | Source |
| Molecular Weight | 350.41 g/mol | |
| Formula | C19H26O6 | |
| Purity | ≥95% (HPLC) | |
| Stock Solution Solvent | DMSO | [1][4] |
| Stock Solution Storage | -20°C | [1] |
| Working Solution Storage | Prepare fresh for each experiment. | General Practice |
Table 2: Effective Concentrations of this compound in Biological Assays
| Cell Line/Organism | Assay | Effective Concentration / IC50 | Source |
| RAW264.7 macrophages | Cytotoxicity (24h) | Non-toxic up to 25 µM | [1] |
| RAW264.7 macrophages | NO Production Inhibition | 3.125 - 100 µM | [1] |
| MRSA (USA300) | AIP Signal Biosynthesis Inhibition | IC50 = 2.5 µM | [3][5] |
| E. faecalis | Gelatinase Production Inhibition | ~10 µM (50% inhibition) | [6] |
| MDA-MB-231 (breast cancer) | Cytotoxicity | IC50 = 26 µM | [7] |
Experimental Protocols & Visualizations
Experimental Workflow for Cell Culture Treatment
The following diagram outlines a standard workflow for preparing and applying this compound to cell cultures.
Caption: Workflow for this compound Cell Culture Experiments.
This compound Signaling Pathway in Macrophages
This diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway in RAW264.7 macrophages.[1]
Caption: this compound's Inhibition of ERK/JNK Signaling.
References
- 1. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gulhanemedj.org [gulhanemedj.org]
- 3. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Retracted: Isolation and purifications of an this compound derivative compound from marine algal endophytic fungi Talaromyces flavus that induces apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Ambuic acid research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambuic acid. The information addresses potential off-target effects to ensure accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of quorum sensing in Gram-positive bacteria.[1][2][3] It achieves this by inhibiting signal biosynthesis, specifically targeting the accessory gene regulator (Agr) system.[1] In Staphylococcus aureus, it inhibits the AgrB protein, and in Enterococcus faecalis, it targets the homologous FsrB protein, which are involved in the processing of autoinducing peptides (AIPs).[1]
Q2: What are the known on-target quantitative parameters of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of AIP signal biosynthesis in a clinically relevant USA300 methicillin-resistant Staphylococcus aureus (MRSA) strain is 2.5 ± 0.1 μM.[1][4][5]
Q3: Are there any known off-target effects of this compound?
A3: Yes, research has identified off-target effects for this compound. Notably, it has been shown to possess anti-inflammatory properties by selectively blocking the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway in RAW264.7 macrophages.[2][6][7] It does not, however, inhibit the p38 MAPK or NF-κB signaling pathways.[6][7] Additionally, minor off-target effects on the Sae two-component system in S. aureus have been suggested, as evidenced by modest changes in nuc gene expression.[1]
Q4: What is the IC50 value for the anti-inflammatory effect of this compound?
A4: this compound exhibits an IC50 value of 20.80 ± 1.41 µM for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.[2]
Q5: Should I be concerned about this compound affecting cell viability in my experiments?
A5: At concentrations effective for quorum sensing inhibition, this compound has not been shown to have a marked inhibitory effect on the growth of E. faecalis.[2] In mammalian cells (RAW264.7 macrophages), no significant cytotoxicity was observed at concentrations up to 25 µM.[2][3] However, it is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line or model system.
Troubleshooting Guides
Issue 1: Unexpected phenotypic changes in bacterial cultures unrelated to quorum sensing.
-
Possible Cause: This could be due to the minor off-target effects of this compound on other regulatory systems, such as the Sae system in S. aureus.[1]
-
Troubleshooting Steps:
-
Transcriptomic/Proteomic Analysis: Perform RNA-sequencing or proteomic analysis on bacterial cultures treated with this compound versus a vehicle control to identify differentially expressed genes or proteins outside of the Agr regulon.
-
Targeted Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to specifically measure the expression of genes regulated by alternative two-component systems that might be affected.
-
Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly different from those required for quorum sensing inhibition.
-
Issue 2: Unanticipated anti-inflammatory or immunomodulatory effects in cellular or animal models.
-
Possible Cause: this compound's inhibition of the ERK/JNK MAPK signaling pathway can lead to anti-inflammatory responses.[6][7]
-
Troubleshooting Steps:
-
Western Blot Analysis: Probe for the phosphorylation status of key signaling proteins in the MAPK pathways (p-ERK, p-JNK, p-p38) and the NF-κB pathway (p-IκBα, nuclear translocation of p65) in your experimental system.
-
Cytokine Profiling: Measure the levels of pro-inflammatory and anti-inflammatory cytokines and chemokines in response to this compound treatment.
-
Use of Specific Inhibitors: Compare the effects of this compound to those of well-characterized, specific inhibitors of the ERK and JNK pathways to confirm that the observed phenotype is due to this off-target activity.
-
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target Organism/System | Assay | Parameter | Value | Reference |
| S. aureus (USA300 MRSA) | AIP Signal Biosynthesis Inhibition | IC50 | 2.5 ± 0.1 μM | [1][4][5] |
| E. faecalis | Gelatinase Production Inhibition | IC50 | ~10 μM | [2] |
Table 2: Off-Target Activity of this compound
| System | Assay | Parameter | Value | Reference |
| RAW264.7 Macrophages | LPS-induced Nitric Oxide Production | IC50 | 20.80 ± 1.41 µM | [2] |
| RAW264.7 Macrophages | Cell Viability | No significant cytotoxicity | ≤ 25 µM | [2][3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to a suspected off-target protein within a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the protein of interest
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or with DMSO as a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
After incubation, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at room temperature.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of the soluble protein of interest at each temperature point using SDS-PAGE and Western blotting.
-
-
Data Interpretation:
-
A positive interaction between this compound and the target protein will result in a shift of the melting curve to a higher temperature compared to the DMSO control, indicating increased thermal stability of the protein upon ligand binding.
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol aims to identify unknown protein targets of this compound by using a modified version of the compound to "pull down" its binding partners from a cell lysate.
Materials:
-
Biotinylated this compound (or this compound with another suitable affinity tag)
-
Streptavidin-conjugated magnetic beads (or beads corresponding to the chosen tag)
-
Cell lysate from the experimental model
-
Wash buffers (e.g., TBS with varying salt concentrations and mild detergents)
-
Elution buffer (e.g., high salt, low pH, or a buffer containing a competing ligand)
-
Mass spectrometer and associated reagents
Procedure:
-
Lysate Preparation:
-
Prepare a native protein lysate from the cells or tissue of interest.
-
-
Affinity Capture:
-
Incubate the biotinylated this compound with the cell lysate to allow for binding to its target proteins.
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated this compound-protein complexes.
-
-
Washing:
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify proteins that were specifically pulled down by the biotinylated this compound compared to a control (e.g., beads with biotin only).
-
Visualizations
Caption: this compound's off-target anti-inflammatory signaling pathway.
Caption: Workflows for identifying this compound's off-target effects.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
Ambuic Acid Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of Ambuic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a secondary metabolite isolated from endophytic fungi such as Pestalotiopsis neglecta.[1][2] It has been reported to exhibit several biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative effects.[1][3][4]
Q2: Has the cytotoxicity of this compound been evaluated on mammalian cell lines?
Yes, the cytotoxicity of this compound has been assessed in various cell lines. For instance, in RAW264.7 macrophages, weak cytotoxicity was observed at concentrations of 50 µM and 100 µM, while no significant cytotoxicity was detected at concentrations up to 25 µM.[2] In the context of cancer research, this compound has shown inhibitory activity against A2780 and cisplatin-resistant A2780 (A2780CisR) ovarian cancer cell lines.[3] Additionally, a derivative of this compound has demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells.[5]
Q3: What is the mechanism of action of this compound?
The anti-inflammatory action of this compound has been shown to be mediated through the blockade of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[1] It has been observed to suppress the phosphorylation of ERK1/2 and JNK.[1][2] Notably, its mechanism does not appear to involve the p38 MAPK or the NF-κB signaling pathways.[1][2] In bacteria, this compound acts as a quorum sensing inhibitor by inhibiting the biosynthesis of cyclic peptide quormones in Gram-positive bacteria.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and verify cell counts for each experiment.[8] |
| Pipetting errors when adding this compound or assay reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Add solutions consistently to the same side of the well to ensure proper mixing. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| No cytotoxic effect observed at expected concentrations. | This compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. |
| Incorrect assay choice for the expected mechanism of cell death. | Consider the expected mechanism of cytotoxicity. If apoptosis is anticipated, complement viability assays (like MTT) with apoptosis-specific assays (e.g., caspase activity, Annexin V staining). | |
| Low cell sensitivity. | Ensure the cell line used is appropriate and known to be sensitive to similar compounds. Test a wider range of this compound concentrations. | |
| High background in fluorescence-based assays. | Contamination of reagents or media. | Use sterile, high-quality reagents and media. Filter-sterilize solutions if necessary. |
| Autofluorescence of this compound. | Run a control with this compound in cell-free media to determine its intrinsic fluorescence at the assay wavelengths. If significant, subtract this background from the experimental wells. | |
| Residual DNA from transfection reagents (if applicable). | This is a known issue with DNA binding dye assays and is not recommended for post-transfection cytotoxicity assessment.[9] |
Data Presentation
Table 1: Reported IC50 Values for this compound and its Derivatives
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| (+)-Ambuic acid | A2780 (Ovarian Cancer) | CyQuant | 10.1 | [3] |
| (+)-Ambuic acid | A2780CisR (Cisplatin-Resistant Ovarian Cancer) | CyQuant | 17.0 | [3] |
| This compound derivative | MDA-MB-231 (Breast Cancer) | Not specified | 26 | [5] |
| This compound | USA300 MRSA (Bacteria) | Mass Spectrometry (AIP production) | 2.5 ± 0.1 | [6][10] |
| This compound | Enterococcus faecalis (Bacteria) | Not specified | 1.8 ± 0.7 | [6] |
Table 2: Cytotoxicity Profile of this compound in RAW264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Observation | Reference |
| 0.78 - 25 | ~100 | No significant cytotoxicity | [2] |
| 50 | Slightly reduced | Weak cytotoxicity | [2] |
| 100 | Reduced | Weak cytotoxicity | [2] |
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity Assessment
This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Mammalian cells in culture
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for Assessing ERK/JNK Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of ERK and JNK proteins upon treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
LPS (Lipopolysaccharide) for stimulating the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound derivatives from the solid culture of Pestalotiopsis neglecta and their nitric oxide inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retracted: Isolation and purifications of an this compound derivative compound from marine algal endophytic fungi Talaromyces flavus that induces apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Ambuic Acid Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Ambuic acid for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a sparingly soluble organic acid. Published data and supplier information indicate that it is soluble in several organic solvents. The available quantitative data is summarized in the table below.[1][][3][4]
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media for cell culture experiments. What is happening?
A2: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the this compound may precipitate out of the solution as its concentration exceeds its solubility limit in the final aqueous environment.
Q3: What is the recommended storage condition for this compound and its stock solutions?
A3: Solid this compound should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible.
Q4: Is this compound stable in solution?
A4: While specific stability studies are not widely published, it is generally recommended to prepare solutions on the same day of use if possible. If storage is required, store solutions at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitate is present.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution in aqueous media.
Potential Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium to a level below its solubility limit.
-
Optimize Solvent Concentration: While high concentrations of organic solvents like DMSO can be toxic to cells, using a small, permissible percentage (typically <0.5% v/v) in the final culture medium can help maintain this compound's solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Use a Co-solvent System: A mixture of solvents can sometimes improve the solubility of a compound more than a single solvent. For in vivo studies, co-solvent systems such as a combination of DMSO, polyethylene glycol (PEG), and saline may be explored, though careful formulation and toxicity studies are necessary.
-
pH Adjustment: As this compound is an acidic compound, its solubility is expected to be pH-dependent. Increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, forming a more soluble salt. However, it is crucial to ensure the pH of the final solution is compatible with your experimental system (e.g., physiological pH for cell cultures).
-
Use of Solubilizing Agents: For preclinical formulations, the use of surfactants or cyclodextrins can be explored to enhance the solubility of poorly soluble compounds. These agents can encapsulate the hydrophobic molecule, increasing its apparent solubility in aqueous solutions.
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble to 1 mg/mL | ~2.85 mM | [1] |
| Ethanol | Soluble to 1 mg/mL | ~2.85 mM | [1] |
| Methanol | Soluble | Not specified | [][3][4] |
Molecular Weight of this compound: 350.41 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
This protocol is adapted from a study investigating the anti-inflammatory effects of this compound in RAW264.7 macrophages.[5]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound.
-
Dissolve the solid this compound in 100% cell culture grade DMSO to prepare a 50 mM stock solution. For example, to prepare 100 µL of a 50 mM stock solution, dissolve 1.75 mg of this compound in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 50 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. For example, to achieve a final concentration of 50 µM, dilute the 50 mM stock solution 1:1000 in the cell culture medium.
-
Important: Add the this compound stock solution to the medium dropwise while vortexing or gently swirling to minimize precipitation. The final DMSO concentration should be kept low (e.g., ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to differentiate the effects of this compound from those of the solvent.
-
Protocol 2: In Vivo Administration of this compound in a Murine Skin Infection Model
This protocol is based on a study evaluating the efficacy of this compound against MRSA-induced skin infections in mice.[6]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Bacterial inoculum (e.g., MRSA)
-
0.3-mL, 31-gauge insulin syringes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in neat (undiluted) sterile DMSO to achieve the desired concentration for the intended dose. For example, to deliver a 5 µg dose in a 50 µL injection volume, prepare a 100 µg/mL solution of this compound in DMSO.
-
The dosing solution can be prepared to be co-administered with the bacterial inoculum.
-
-
Inoculum and Dosing Suspension:
-
Prepare the bacterial inoculum suspension (e.g., 1 x 10^7 CFU in 50 µL).
-
For the treatment group, mix the bacterial inoculum with the this compound/DMSO solution.
-
For the vehicle control group, mix the bacterial inoculum with an equivalent volume of DMSO alone.
-
-
Administration:
-
Administer the 50 µL inoculum suspension containing either this compound or the DMSO vehicle intradermally into the skin of the mice using a 31-gauge insulin syringe.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of toxicity and for the therapeutic efficacy of this compound according to the study design (e.g., measuring abscess formation, bacterial load).
-
Note: The use of neat DMSO for in vivo administration should be carefully considered and may require ethical approval due to its potential for local irritation. Alternative, less irritant vehicle formulations may need to be developed depending on the route of administration and experimental model.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by this compound.
Caption: this compound inhibits quorum sensing by targeting AgrB.
Caption: this compound's anti-inflammatory mechanism of action.
References
- 1. This compound (CAS 340774-69-8): R&D Systems [rndsystems.com]
- 3. adipogen.com [adipogen.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ambuic Acid Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ambuic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has two well-documented primary mechanisms of action:
-
Quorum Sensing Inhibition: It acts as a signal biosynthesis inhibitor in Gram-positive bacteria.[1][2] Specifically, it targets the agr quorum sensing system, which is crucial for regulating virulence factors in bacteria like Staphylococcus aureus.[1][3][4] It inhibits the production of autoinducing peptides (AIPs), which are key signaling molecules in this system.[5][6]
-
Anti-inflammatory Activity: this compound exerts anti-inflammatory effects by selectively blocking the activation of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway.[3] It does not, however, inhibit the p38 MAPK or NF-κB signaling pathways.[3]
Q2: What is a typical starting concentration range for this compound in in vitro studies?
Based on published data, a typical starting concentration range for this compound in in vitro studies is between 1 µM and 100 µM. The optimal concentration will depend on the specific cell type or bacterial strain and the biological effect being measured. For example, the IC50 for inhibiting AIP signal biosynthesis in a clinically relevant MRSA strain was found to be 2.5 ± 0.1 μM.[1][5] For anti-inflammatory effects in RAW264.7 macrophages, significant suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) was observed in a dose-dependent manner within this range.[3]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% cell culture grade dimethyl sulfoxide (DMSO).[1] For example, a 50 mM stock solution can be prepared and stored in small aliquots at -20°C.[1] Before use, the stock solution should be diluted to the desired final concentration in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity at effective concentrations in mammalian cells. For instance, in RAW264.7 macrophages, no significant cytotoxicity was observed at concentrations up to 25 µM.[1] Weak cytotoxicity was noted at 50 µM and 100 µM.[1] However, it is crucial to determine the cytotoxic profile of this compound in your specific cell line using an appropriate assay, such as the MTT assay.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your serial dilutions from the stock solution. It is advisable to test a broad range of concentrations in a dose-response experiment to determine the optimal effective concentration for your specific model. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While stable when stored properly, prolonged incubation in culture media at 37°C could lead to degradation. Consider including a positive control to ensure your assay is working correctly. |
| Cell Line or Bacterial Strain Specificity | The efficacy of this compound can vary between different cell lines and bacterial strains.[3] Confirm that your target is expected to be sensitive to this compound's mechanism of action. For quorum sensing inhibition, its effectiveness can differ among various Gram-positive bacteria.[3] |
| Solubility Issues | Although soluble in DMSO, this compound may precipitate when diluted into aqueous culture media, especially at higher concentrations. Visually inspect your diluted solutions for any signs of precipitation. If precipitation occurs, try lowering the final concentration or slightly increasing the final DMSO percentage (while staying within non-toxic limits). |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells and may mask the specific effects of this compound. Ensure the final DMSO concentration in your control and treated samples is identical and as low as possible (ideally below 0.5%). Run a vehicle control (media with the same final concentration of DMSO) to assess the impact of the solvent alone. |
| Non-specific Binding | In complex biological systems, compounds can sometimes bind non-specifically to proteins or other molecules, leading to off-target effects. If you suspect off-target effects, consider using a lower, more specific concentration of this compound. Additionally, if available, using a structurally related but inactive analog as a negative control can help differentiate specific from non-specific effects. |
| Contamination of Compound | Ensure the purity of your this compound. Impurities could contribute to unexpected biological activity. If possible, obtain a certificate of analysis from the supplier. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Biological Effect | System/Strain | IC50 Value | Reference |
| AIP Signal Biosynthesis Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 2.5 ± 0.1 μM | [1][5] |
| Anti-proliferative Activity | A2780 Ovarian Cancer Cell Line | 10.1 μM | [7] |
| Anti-proliferative Activity | A2780CisR (Cisplatin-resistant) Ovarian Cancer Cell Line | 17.0 μM | [7] |
| Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated RAW264.7 Macrophages | 20.80 ± 1.41 µM | [1] |
Table 2: Cytotoxicity of this compound in RAW264.7 Macrophages
| Concentration | Cell Viability (%) | Reference |
| 0.78 - 25 µM | No significant cytotoxicity | [1] |
| 50 µM | Weak cytotoxicity | [1] |
| 100 µM | Weak cytotoxicity | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is adapted from a study on RAW264.7 macrophages.[1]
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Target cells (e.g., RAW264.7 macrophages)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A suggested range is 0.78 µM to 100 µM.[1]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Mandatory Visualizations
References
- 1. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]
- 7. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ambuic Acid and Bacterial Resistance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for bacterial resistance to Ambuic acid. The content is structured to offer troubleshooting guidance and answers to frequently asked questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is not a traditional bactericidal or bacteriostatic antibiotic. Instead, it functions as an anti-virulence agent by inhibiting quorum sensing (QS) in Gram-positive bacteria.[1][2][3] Specifically, it targets the biosynthesis of autoinducing peptides (AIPs), which are the signaling molecules for the Accessory Gene Regulator (agr) quorum sensing system.[1][4][5] The proposed target is AgrB, a transmembrane protein essential for processing the AgrD pro-peptide into the mature AIP.[1][6] By inhibiting AIP production, this compound prevents the activation of virulence factor expression, thereby disarming the pathogen without directly killing it.[1][4][5]
Q2: Which bacterial species are susceptible to this compound?
A2: this compound has demonstrated broad-spectrum efficacy against a variety of Gram-positive pathogens.[1][5] It is a potent inhibitor of the agr system in multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), as well as Staphylococcus epidermidis, Enterococcus faecalis, and Listeria monocytogenes.[1][2][5]
Q3: Are there any bacteria that are known to be resistant to this compound?
A3: Yes, some bacterial isolates exhibit low susceptibility to this compound. For instance, certain strains of Staphylococcus lugdunensis and specific agr types of Staphylococcus epidermidis have shown minimal response to the compound, with IC50 values significantly higher than those for susceptible strains.[1] This suggests the presence of intrinsic resistance mechanisms in some commensal bacteria.[1][5]
Q4: How would bacteria theoretically develop acquired resistance to this compound?
A4: While acquired resistance to this compound has not been extensively documented, several plausible mechanisms could arise based on general principles of antibiotic resistance:
-
Target Modification: Mutations in the agrB gene could alter the structure of the AgrB protein, preventing this compound from binding effectively while potentially preserving the protein's function in AIP biosynthesis.
-
Efflux Pumps: Bacteria could upregulate or acquire efflux pumps capable of actively transporting this compound out of the cell, thereby preventing it from reaching its intracellular target at a sufficient concentration.
-
Enzymatic Degradation: Bacteria might evolve enzymes that can chemically modify or degrade this compound, rendering it inactive.
-
Pathway Bypass: Bacteria could potentially develop alternative regulatory pathways to control virulence factor expression that are independent of the agr system, thus bypassing the inhibitory effect of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No inhibition of virulence factor expression (e.g., hemolysins, proteases) is observed. | 1. Incorrect bacterial strain: The strain may be a low virulence producer or naturally resistant to this compound. 2. Sub-optimal concentration of this compound: The concentration used may be too low for the specific strain. 3. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Confirm the agr functionality of your bacterial strain using a known agr-positive control. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your strain. 3. Ensure this compound is stored correctly (typically at -20°C) and prepare fresh solutions for each experiment. |
| Inconsistent results between experimental replicates. | 1. Variability in inoculum size: Inconsistent starting bacterial densities can affect the timing and magnitude of quorum sensing activation. 2. Uneven drug distribution: Inadequate mixing of this compound in the culture medium. | 1. Standardize your inoculum preparation carefully, ensuring consistent cell densities (e.g., by measuring OD600). 2. Vortex or mix the culture medium thoroughly after adding this compound to ensure a homogenous solution. |
| This compound appears to inhibit bacterial growth. | 1. High concentration of this compound: Although primarily an anti-virulence agent, very high concentrations may exhibit some off-target effects or toxicity. 2. Contamination of the this compound stock or culture. | 1. Perform a minimal inhibitory concentration (MIC) test to confirm that the concentrations used for anti-virulence assays are non-inhibitory to growth.[2] 2. Check the purity of your this compound stock and ensure aseptic techniques are followed during experiments. |
| Suspected development of resistance during serial passage experiments. | 1. Selection for resistant mutants: Continuous exposure to this compound may select for bacteria with mutations conferring resistance. | 1. Isolate colonies from the treated population and determine their IC50 for this compound compared to the parent strain. 2. Sequence the agrB gene and other potential target genes in the resistant isolates to identify mutations. 3. Perform efflux pump inhibitor assays to investigate the role of efflux pumps in the observed resistance. |
Quantitative Data Summary
The inhibitory activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration required to inhibit AIP production by 50%.
| Bacterial Species/Strain | IC50 of this compound (µM) | Reference |
| Staphylococcus aureus (USA300 MRSA) | 2.5 ± 0.1 | [1][4][5] |
| Enterococcus faecalis | 1.8 ± 0.7 | [1] |
| Staphylococcus lugdunensis (agr type I) | >200 | [1] |
| Staphylococcus epidermidis (agr types II and III) | >200 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Reporter Gene Assay
This protocol uses a reporter strain (e.g., S. aureus carrying a plasmid with an agr-P3 promoter fused to a reporter gene like luciferase or GFP) to quantify the inhibition of quorum sensing.
-
Inoculum Preparation: Grow the reporter strain overnight in a suitable broth (e.g., TSB). Dilute the overnight culture to a starting OD600 of ~0.05 in fresh media.
-
Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound in the appropriate culture medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Inoculation: Add the diluted bacterial culture to each well of the plate.
-
Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 8-16 hours), allowing for bacterial growth and reporter gene expression.
-
Measurement: Measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) for each well.
-
Data Analysis: Normalize the reporter signal to the OD600 to account for any minor effects on bacterial growth. Plot the normalized reporter signal against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Direct Measurement of AIP Production by Mass Spectrometry
This protocol directly quantifies the production of AIPs in the culture supernatant.
-
Culture Preparation: Grow the bacterial strain of interest in the presence of various concentrations of this compound, as described in Protocol 1.
-
Supernatant Collection: After incubation, centrifuge the cultures to pellet the bacterial cells. Collect the supernatant.
-
Sample Preparation: Prepare the supernatant for mass spectrometry analysis. This may involve protein precipitation and solid-phase extraction to concentrate the AIPs.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the specific AIPs produced by the bacterial strain.
-
Data Analysis: Compare the amount of AIP produced at each this compound concentration to the untreated control to determine the extent of inhibition and calculate the IC50.
Visualizations
Caption: The agr quorum sensing pathway in Staphylococcus aureus.
Caption: Mechanism of this compound action on the AgrB protein.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Biosynthesis of Cyclic Peptide Quormones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. The synthesis and testing of novel analogues of (+)-ambuic acid as inhibitors of staphylococcal virulence - Nottingham ePrints [eprints.nottingham.ac.uk]
Technical Support Center: Ambuic Acid in Chronic Infection Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Ambuic acid in pre-clinical chronic infection models. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of efficacy data.
Troubleshooting Guide & FAQs
This section addresses potential issues and common questions that may arise during the experimental use of this compound.
| Question | Answer |
| Why am I not observing a reduction in bacterial load in my in vivo model? | There could be several reasons: 1. Inadequate Dose: The effective dose can vary depending on the infection model and bacterial strain. The published effective dose in a murine MRSA skin infection model is 5 µg per mouse[1][2][3]. Consider performing a dose-response study. 2. Timing of Administration: this compound functions as a quorum sensing inhibitor, preventing the establishment of virulence[1][4]. It may be most effective when administered early in the infection. 3. Bacterial Strain Resistance: Some bacterial strains may be resistant to the effects of this compound. It has been shown that certain isolates of S. epidermidis and S. lugdunensis have high IC50 values (>200 µM)[1]. 4. Compound Stability: Ensure proper storage and handling of the this compound solution to maintain its bioactivity. |
| Is this compound expected to have a direct bactericidal or bacteriostatic effect? | No, this compound primarily acts as an antivirulence agent by inhibiting quorum sensing signal biosynthesis[1][5]. It does not typically inhibit bacterial growth, which can be confirmed with in vitro growth curves[2][4]. Its mechanism is to suppress the expression of virulence factors, thereby allowing the host immune system to clear the infection more effectively[1]. |
| I am observing unexpected inflammatory responses in my cell-based assays. Could this compound be the cause? | This compound has demonstrated anti-inflammatory properties by blocking the ERK/JNK MAPK signaling pathway[6][7]. It has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2)[6][7]. If you observe an unexpected increase in inflammation, it is more likely attributable to other experimental factors or the specific cell line being used. |
| How can I confirm that this compound is inhibiting quorum sensing in my experiment? | You can use a reporter strain of your bacterium that expresses a reporter gene (e.g., luciferase or GFP) under the control of a quorum sensing-regulated promoter, such as the agr-P3 promoter in S. aureus[1][2]. A reduction in the reporter signal in the presence of this compound would indicate successful quorum sensing inhibition. Additionally, you can measure the expression of specific virulence factors regulated by quorum sensing, such as alpha-toxin (Hla), via qRT-PCR or Western blot[1][2]. |
| What is the optimal solvent and storage condition for this compound? | The provided search results indicate that for in vivo studies, this compound was administered with DMSO as the vehicle control[1][2]. For long-term storage, it is recommended to store at -20°C. Always refer to the manufacturer's data sheet for specific instructions on solubility and storage. |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as reported in the literature.
Table 1: In Vitro Efficacy of this compound (IC50)
| Bacterial Strain | IC50 (µM) | Reference |
| Staphylococcus aureus (USA300 MRSA) | 2.5 ± 0.1 | [1][2][3] |
| Enterococcus faecalis | 1.8 ± 0.7 | [1] |
| S. lugdunensis (agr type I) | >200 | [1] |
| S. epidermidis (agr types II and III) | >200 | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model
| Parameter | Treatment Group | Outcome | Reference |
| Abscess Formation | 5 µg this compound | Significant reduction in abscess size compared to vehicle control | [1][2][3] |
| Morbidity (Weight Loss) | 5 µg this compound | Significantly less infection-induced weight loss compared to vehicle control | [1][2] |
| Quorum Sensing Activity (in vivo) | 5 µg this compound | Potent suppression of agr-driven bioluminescence | [1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Murine Model of MRSA Skin Infection
Objective: To evaluate the in vivo efficacy of this compound in reducing MRSA-induced skin lesions.
Materials:
-
This compound
-
DMSO (vehicle)
-
MRSA strain (e.g., USA300)
-
Age-matched BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Bioluminescence imaging system (for reporter strains)
Procedure:
-
Animal Preparation: Anesthetize mice and shave the abdominal skin. Cleanse the exposed skin with an alcohol prep pad[1].
-
Inoculum Preparation: Prepare the MRSA inoculum to the desired concentration (e.g., 1 x 108 CFU)[2].
-
Treatment Administration: Co-administer a single dose of this compound (e.g., 5 µg) or vehicle (DMSO) with the bacterial inoculum via intradermal injection[1][2].
-
Monitoring:
-
Data Analysis: Compare the ulcer size and weight loss between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Protocol 2: In Vitro Quorum Sensing Inhibition Assay
Objective: To determine the IC50 of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate growth medium
-
Mass spectrometer or a reporter strain-based assay system
-
Plate reader (for reporter assays)
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-exponential phase.
-
Treatment: Aliquot the bacterial culture into a multi-well plate and add varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate under appropriate growth conditions.
-
Quantification of Quorum Sensing Signal:
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound as a quorum sensing inhibitor in S. aureus.
Caption: Workflow for the murine MRSA skin infection model.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Biosynthesis of Cyclic Peptide Quormones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambuic Acid Degradation Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation profile of Ambuic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound stability?
A1: Forced degradation studies for this compound should be designed to assess its intrinsic stability.[1] Based on general guidelines for pharmaceutical stability testing, the following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: 80°C for 48 hours (in solid state and in solution).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound, a complex polyketide, can be expected to yield several products depending on the stress condition. While specific degradation product identification requires analytical techniques like LC-MS and NMR[2], potential degradation pathways may involve hydrolysis of the lactone ring, oxidation of the double bonds, and cleavage of the side chains.
Q3: How can I analyze the degradation of this compound and its byproducts?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying this compound from its degradation products.[3] The method should be validated to ensure it is specific, accurate, precise, and linear over the expected concentration range of this compound and its degradants. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown degradation products.[2]
Q4: What are the key considerations for a robust stability study protocol for this compound?
A4: A well-designed stability protocol is crucial for obtaining reliable data.[4] Key elements to include are:
-
Number of batches to be tested (minimum of three primary batches is recommended).
-
Description of the container closure system.
-
Detailed storage conditions (temperature, humidity).
-
Testing frequency.
-
Specific and validated analytical methods.[5]
-
Acceptance criteria for degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | 1. Stress conditions are not harsh enough. 2. The this compound sample is exceptionally stable. 3. Analytical method is not sensitive enough to detect low levels of degradation. | 1. Increase the temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), or duration of exposure. 2. This is a valid result; report the stability of the molecule under the tested conditions. 3. Re-validate the analytical method to ensure it can detect impurities at a level of at least 0.1%. |
| Complete degradation of this compound is observed immediately. | 1. Stress conditions are too harsh. | 1. Reduce the temperature, concentration of the stressor, or duration of exposure. The goal is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products.[1] |
| Multiple, poorly resolved peaks in the chromatogram. | 1. The HPLC method lacks specificity. 2. Secondary degradation of primary degradation products. | 1. Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature. 2. Analyze samples at earlier time points to identify the initial degradation products before they degrade further. |
| Inconsistent results between batches. | 1. Variability in the manufacturing process of this compound. 2. Inconsistent preparation of stress samples. | 1. Investigate the manufacturing process for any potential sources of variability. 2. Ensure precise and consistent execution of the experimental protocol for all batches. |
Quantitative Data Summary
The following tables present hypothetical data on the degradation of this compound under various experimental conditions.
Table 1: Degradation of this compound under Hydrolytic Stress (in solution at 60°C)
| Time (hours) | % Degradation (0.1 M HCl) | % Degradation (0.1 M NaOH) |
| 0 | 0.0 | 0.0 |
| 2 | 1.2 | 5.8 |
| 4 | 2.5 | 12.1 |
| 8 | 5.1 | 25.3 |
| 12 | 7.8 | 38.9 |
| 24 | 15.2 | 65.7 |
Table 2: Degradation of this compound under Oxidative and Thermal Stress
| Condition | Duration (hours) | % Degradation |
| 3% H₂O₂ (Room Temp) | 24 | 8.5 |
| 80°C (Solid State) | 48 | 2.1 |
| 80°C (in Solution) | 48 | 18.9 |
Table 3: Photostability of this compound
| Illumination | Duration | % Degradation |
| 1.2 million lux hours | As required | 4.3 |
| 200 watt hours/m² (UV) | As required | 6.7 |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v).
-
Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M HCl.
-
Incubation: Incubate the sample in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization and Dilution: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL this compound in 3% H₂O₂.
-
Incubation: Keep the sample at room temperature, protected from light.
-
Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis: Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for a typical forced degradation study of this compound.
Caption: Hypothetical metabolic degradation pathways for this compound under different stress conditions.
Caption: Troubleshooting decision tree for unexpected this compound degradation results.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stabilityhub.com [stabilityhub.com]
- 5. fda.gov [fda.gov]
Technical Support Center: Ambuic Acid and Commensal Bacteria Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Ambuic acid, focusing on minimizing its impact on commensal bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a quorum sensing inhibitor in Gram-positive bacteria. It specifically inhibits the biosynthesis of autoinducing peptides (AIPs), which are crucial signaling molecules in the accessory gene regulator (agr) system. By disrupting AIP production, this compound interferes with cell-density-dependent gene expression, including the expression of virulence factors in pathogenic bacteria.
Q2: Does this compound affect all bacteria uniformly?
A2: No, this compound exhibits differential activity. It has been shown to be a broad-spectrum inhibitor against multiple Gram-positive pathogens, such as Staphylococcus aureus, Enterococcus faecalis, and Listeria monocytogenes. However, it has a limited impact on the quorum sensing systems of several commensal staphylococci, including some strains of Staphylococcus epidermidis and Staphylococcus lugdunensis.
Q3: Why is it important to minimize the impact of this compound on commensal bacteria?
A3: Commensal bacteria, such as certain strains of S. epidermidis and S. lugdunensis, play a beneficial role in preventing the colonization of pathogens like S. aureus. Broad-spectrum antibiotics can disrupt the natural gut microbiota, potentially leading to adverse health effects and secondary infections. Therefore, selectively targeting pathogenic bacteria while preserving the commensal population is a key goal in developing antivirulence therapeutics.
Q4: What is the reported 50% inhibitory concentration (IC50) of this compound against different bacterial strains?
A4: The IC50 of this compound for AIP biosynthesis inhibition varies among different bacterial species and strains. A summary of reported IC50 values is provided in the table below.
Troubleshooting Guide
Problem 1: this compound is inhibiting the growth of my commensal control strains.
-
Possible Cause 1: The concentration of this compound is too high. While this compound primarily targets quorum sensing, high concentrations may exert off-target effects or have antimicrobial activity.
-
Solution: Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) and the IC50 for quorum sensing inhibition for your specific commensal strains. Aim to use a concentration that effectively inhibits the target pathogen while having minimal impact on the growth of the commensal bacteria.
-
-
Possible Cause 2: The specific strain of commensal bacteria you are using is susceptible to this compound's quorum sensing inhibition.
-
Solution: Research indicates that not all commensal staphylococci are resistant to this compound's effects. If possible, test different commensal strains to find one that is less affected. For example, two out of three tested subtypes of S. epidermidis showed little response to this compound.
-
Problem 2: I am not observing a differential effect between my pathogenic and commensal strains.
-
Possible Cause 1: The experimental endpoint is not specific to quorum sensing. If you are measuring a general metabolic activity or growth, the differential effect might be masked.
-
Solution: Utilize a reporter strain that specifically measures the activity of the agr system, such as an agr-P3-lux reporter. This will allow for direct measurement of quorum sensing inhibition.
-
-
Possible Cause 2: The incubation time is too long. Over extended periods, subtle differences in growth or other factors may obscure the specific quorum sensing inhibition.
-
Solution: Perform time-course experiments to identify the optimal time point for observing maximal quorum sensing inhibition in the pathogen with minimal effect on the commensal strain. In vivo studies have shown that quorum sensing inhibition by this compound can be observed as early as 2 hours post-treatment.
-
Problem 3: I am having difficulty replicating the reported IC50 values.
-
Possible Cause 1: Differences in experimental conditions. Factors such as media composition, temperature, aeration, and the growth phase of the bacteria can all influence the outcome.
-
Possible Cause 2: Variation in the purity of the this compound compound.
-
Solution: Verify the purity of your this compound stock. If possible, use a compound from a reputable supplier with a certificate of analysis.
-
Data Presentation
Table 1: IC50 of this compound for AIP Biosynthesis Inhibition in Various Bacterial Strains
| Bacterial Species | Strain | IC50 (µM) | Reference |
| Staphylococcus aureus | USA300 MRSA | 2.5 ± 0.1 | |
| Enterococcus faecalis | OG1RF | ~10 | |
| Enterococcus faecalis | - | 1.8 ± 0.7 |
Note: The table will be expanded as more quantitative data is identified.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for AIP Biosynthesis Inhibition
This protocol is adapted from studies on this compound's effect on S. aureus.
Materials:
-
Target pathogenic and commensal bacterial strains
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Incubator
-
Plate reader for measuring optical density (OD600)
-
LC-MS/MS system for AIP quantification
Methodology:
-
Bacterial Culture Preparation: Inoculate the bacterial strains into the growth medium and grow overnight at 37°C with shaking.
-
Assay Setup: Dilute the overnight cultures to a starting OD600 of 0.05 in fresh medium.
-
This compound Treatment: In a 96-well plate, add the diluted bacterial cultures. Add serial dilutions of this compound to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 8 hours).
-
Growth Measurement: At the end of the incubation, measure the OD600 to assess bacterial growth.
-
AIP Extraction and Quantification:
-
Centrifuge the cultures to pellet the bacteria.
-
Collect the supernatant and extract the AIPs using an appropriate method (e.g., solid-phase extraction).
-
Quantify the AIP levels using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the AIP production to the bacterial growth (OD600).
-
Plot the percentage of AIP inhibition against the this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model.
-
Visualizations
Caption: The agr quorum sensing pathway and the inhibitory action of this compound.
Ambuic Acid Formulation for Topical Application: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating Ambuic acid for topical applications. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research and development efforts.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation of this compound for topical delivery.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound in Aqueous Phase | This compound is a hydrophobic molecule with limited aqueous solubility. | - Utilize Co-solvents: Incorporate propylene glycol, ethanol, or polyethylene glycols (PEGs) to increase the polarity of the vehicle and enhance solubility. - pH Adjustment: As an acidic compound, the solubility of this compound can be increased by adjusting the pH of the aqueous phase with a suitable alkalizing agent. Conduct pH-solubility profiles to determine the optimal pH. - Use of Surfactants: Non-ionic surfactants can form micelles to encapsulate and solubilize hydrophobic compounds.[1] - Complexation: Cyclodextrins can be used to form inclusion complexes with this compound, thereby increasing its aqueous solubility. |
| Precipitation of this compound in the Formulation Over Time | - Supersaturation: The initial formulation may be supersaturated, leading to crystallization over time. - Temperature Fluctuations: Changes in storage temperature can affect solubility and lead to precipitation. - Incompatible Excipients: Interactions with other formulation components can reduce the solubility of the active pharmaceutical ingredient (API). | - Optimize API Concentration: Determine the saturation solubility of this compound in the final formulation vehicle to avoid supersaturation. - Incorporate Crystal Growth Inhibitors: Polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can help maintain a supersaturated state. - Control Cooling Rate: During manufacturing, rapid cooling can induce precipitation. A controlled, slower cooling rate is often beneficial. |
| Inconsistent Viscosity or Texture | - Improper Mixing: Inadequate shear or mixing time can lead to a non-homogenous product.[2] - Temperature Variations during Processing: The hydration and swelling of gelling agents are often temperature-dependent.[2] - Incorrect Order of Ingredient Addition: The sequence of adding components, especially polymers and thickeners, is crucial for achieving the desired consistency. | - Optimize Mixing Parameters: Validate mixing speed and duration to ensure uniform dispersion of all ingredients. - Maintain Consistent Temperature: Utilize temperature-controlled vessels to ensure consistent processing conditions.[2] - Standardize Order of Addition: Develop and adhere to a strict standard operating procedure (SOP) for the order of ingredient addition. Generally, gelling agents should be hydrated before the addition of other components. |
| Phase Separation in Emulsions (Creams, Lotions) | - Inappropriate Emulsifier: The hydrophilic-lipophilic balance (HLB) of the emulsifier may not be optimal for the oil and water phases. - Insufficient Homogenization: Droplet size of the dispersed phase may be too large, leading to coalescence. - Inadequate Viscosity: Low viscosity of the continuous phase may not be sufficient to prevent the separation of the dispersed phase. | - Select Appropriate Emulsifier System: Use a combination of emulsifiers to achieve the required HLB. - Optimize Homogenization: Employ high-shear homogenization to reduce droplet size and improve emulsion stability. - Incorporate Stabilizing Agents: Add viscosity-enhancing polymers to the continuous phase to retard droplet movement. |
| Degradation of this compound | - pH Instability: this compound may be susceptible to hydrolysis at certain pH values. - Oxidation: The presence of unsaturated bonds in the this compound structure may make it prone to oxidation. - Light Sensitivity: Exposure to UV light can cause degradation of some active ingredients.[3] | - Determine pH-Stability Profile: Evaluate the stability of this compound across a range of pH values to identify the optimal pH for the formulation. - Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to the formulation. - Use Light-Protective Packaging: Package the final product in opaque or amber containers to protect it from light.[3] |
II. Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound to consider for topical formulation?
| Property | Value/Information | Implication for Formulation |
| Molecular Weight | 350.41 g/mol | Influences diffusion and skin permeation. |
| logP (XLogP3-AA) | 3.5 | Indicates a hydrophobic nature, suggesting poor water solubility and good lipid solubility. |
| Solubility | Soluble in DMSO, ethanol, and methanol.[4][5] Assumed to be practically insoluble in water. | Co-solvents and other solubility enhancement techniques will be necessary for aqueous-based formulations. |
| Chemical Class | Organic acid | The charge state, and therefore solubility and permeability, will be pH-dependent. The pKa needs to be determined experimentally. |
2. Which type of topical vehicle is most suitable for this compound?
The choice of vehicle depends on the desired clinical effect, the site of application, and the required drug release profile.
-
Ointments: These are oleaginous bases that can be suitable for a hydrophobic compound like this compound. They are occlusive, which can enhance skin penetration.
-
Creams (Emulsions): Oil-in-water (o/w) or water-in-oil (w/o) creams can be formulated. For a hydrophobic API, a w/o cream might offer better initial solubility in the oil phase. However, with appropriate solubilizers, o/w creams can provide a more cosmetically elegant and less greasy feel.
-
Gels: Hydrogels may be challenging due to the poor aqueous solubility of this compound. However, the use of co-solvents, surfactants, or formulating a solid dispersion into a hydrogel could be a viable strategy.[6]
-
Solutions/Lotions: These will likely require a high concentration of co-solvents or other solubilizing agents to keep this compound in solution.
3. How can I enhance the skin permeation of this compound?
Several strategies can be employed to improve the delivery of this compound into and through the skin:
-
Chemical Penetration Enhancers: Incorporate excipients like fatty acids (e.g., oleic acid), propylene glycol, or terpenes.
-
Occlusive Formulations: Ointments or the use of an occlusive dressing can increase skin hydration and subsequent drug penetration.
-
Nanocarriers: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its skin penetration profile.
4. What are the critical quality attributes to monitor during stability testing of a topical this compound formulation?
For a topical formulation, the following parameters should be assessed at various time points and storage conditions:
| Parameter | Purpose |
| Appearance, Color, Odor | To detect any physical changes. |
| pH | To monitor changes that could affect API stability and solubility. |
| Viscosity | To ensure the consistency and physical stability of the formulation. |
| Assay of this compound | To determine the chemical stability of the API. |
| Degradation Products/Impurities | To identify and quantify any degradation products. |
| Microbial Limits | To ensure the formulation remains free from microbial contamination. |
| Globule/Particle Size (for emulsions/suspensions) | To monitor the physical stability of the dispersed phase. |
III. Experimental Protocols
Protocol for In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin permeation of this compound from a topical formulation.
Objective: To quantify the rate and extent of this compound permeation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions)
-
The this compound formulation to be tested
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare the Skin Membrane: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. The thickness of the skin should be measured and recorded.
-
Set up the Franz Diffusion Cells:
-
Mount the skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C ± 1°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Apply the Formulation: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.
Protocol for Accelerated Stability Testing of a Topical Cream
This protocol describes a typical accelerated stability study for a topical cream formulation of this compound.
Objective: To evaluate the physical and chemical stability of the formulation under accelerated storage conditions to predict its shelf life.
Materials:
-
The final packaged this compound cream formulation
-
Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Control storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH)
-
Analytical instrumentation for testing (pH meter, viscometer, HPLC, etc.)
Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis of the initial batch of the formulation for all specified quality attributes (see FAQ #4).
-
Storage: Place the packaged samples in the stability chambers under both accelerated and control conditions.
-
Testing at Time Points: At specified time points (e.g., 1, 2, 3, and 6 months for accelerated testing), remove samples from the chambers and allow them to equilibrate to room temperature.
-
Analysis: Perform the full panel of stability tests on the samples.
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Evaluation: Compare the results at each time point to the initial data and the product specifications. Any significant changes, such as a considerable drop in API content, a change in appearance, or phase separation, should be investigated.
IV. Data Presentation
The following tables provide examples of how to structure quantitative data for comparison of different formulation strategies.
Table 1: Solubility Enhancement of a Model Hydrophobic Drug (e.g., this compound)
| Formulation Strategy | Vehicle/Excipients | Fold Increase in Solubility (compared to water) |
| Co-solvency | 20% Propylene Glycol in Water | Hypothetical Value: 15-fold |
| 40% PEG 400 in Water | Hypothetical Value: 50-fold | |
| Micellar Solubilization | 2% Polysorbate 80 in Water | Hypothetical Value: 80-fold |
| Complexation | 5% Hydroxypropyl-β-Cyclodextrin in Water | Hypothetical Value: 120-fold |
Table 2: In Vitro Skin Permeation of this compound from Different Formulations
| Formulation Type | This compound Concentration (%) | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (h) |
| Simple Ointment | 1% | Hypothetical Value: 0.5 | Hypothetical Value: 4.2 |
| O/W Cream | 1% | Hypothetical Value: 0.8 | Hypothetical Value: 3.5 |
| O/W Cream with 5% Oleic Acid | 1% | Hypothetical Value: 2.1 | Hypothetical Value: 2.8 |
| Nanoemulsion Gel | 1% | Hypothetical Value: 4.5 | Hypothetical Value: 1.9 |
V. Visualizations
Signaling Pathway
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for topical formulation development of this compound.
References
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. japer.in [japer.in]
- 5. youtube.com [youtube.com]
- 6. New this compound derivatives from the solid culture of Pestalotiopsis neglecta and their nitric oxide inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and storage conditions for Ambuic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the light sensitivity and proper storage conditions for Ambuic acid. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
Solid this compound should be stored at -20°C for optimal long-term stability.[1] Some suppliers suggest +4°C for short-term storage, but -20°C is the most commonly recommended temperature to ensure its integrity.[2]
Q2: Is this compound sensitive to light?
Yes, this compound is sensitive to light. The safety data sheet advises avoiding direct sunlight. It is crucial to protect the solid compound and its solutions from light to prevent photodegradation.
Q3: How should I store solutions of this compound?
If possible, solutions should be prepared fresh for immediate use.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Before use, frozen solutions should be equilibrated to room temperature, and you should ensure that no precipitate has formed.[2]
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol up to 1 mg/ml.
Q5: How should I handle this compound in the laboratory?
Handle this compound in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation, especially in confined areas. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[3] Avoid creating dust when handling the solid form.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on problems related to its stability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | Degradation of this compound due to improper storage. | Verify that the solid compound has been consistently stored at -20°C and protected from light. |
| Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stored solution, ensure it has been stored at -20°C for no longer than one month.[2] | |
| Exposure to light during the experiment. | Conduct experimental steps in a dark room or use amber-colored tubes and plates to minimize light exposure. | |
| Precipitate observed in a thawed solution. | Poor solubility or precipitation at low temperatures. | Before use, ensure the solution is fully equilibrated to room temperature and vortex gently to redissolve any precipitate. If precipitation persists, consider preparing a fresh solution. |
| Variability between experimental replicates. | Inconsistent handling of the compound. | Ensure all aliquots and solutions are handled consistently, with minimal exposure to light and temperature fluctuations. |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). | Presence of degradation products. | Review the storage and handling procedures. If photodegradation is suspected, analyze a freshly prepared sample that has been protected from light as a control. |
Storage and Solubility Data Summary
The following table summarizes the key storage and solubility information for this compound.
| Parameter | Recommendation | Source(s) |
| Solid Storage Temperature | -20°C | [1] |
| +4°C (alternative) | [2] | |
| Solution Storage | Prepare fresh; if necessary, store at -20°C for up to one month. | [2] |
| Light Sensitivity | Avoid direct sunlight. | |
| Recommended Solvents | DMSO (up to 1 mg/ml), Ethanol (up to 1 mg/ml) | |
| Chemical Stability | Stable under recommended storage conditions. |
Experimental Protocols
Representative Protocol for Assessing Photostability of this compound
This protocol provides a general framework for evaluating the light sensitivity of this compound. Researchers should adapt this methodology to their specific experimental setup and analytical capabilities.
Objective: To determine the degradation rate of this compound upon exposure to a controlled light source.
Materials:
-
This compound
-
HPLC-grade DMSO or ethanol
-
Amber and clear glass vials
-
A photostability chamber or a controlled light source (e.g., UV lamp with a specific wavelength)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/ml in DMSO) in a light-protected container.
-
Sample Aliquoting: Aliquot the stock solution into several amber and clear glass vials. The amber vials will serve as the dark control.
-
Initial Analysis (T=0): Immediately analyze an aliquot from a dark control vial using HPLC to determine the initial concentration and purity of this compound.
-
Light Exposure: Place the clear vials in the photostability chamber or at a fixed distance from the light source. Place the amber (dark control) vials alongside, wrapped in aluminum foil to ensure no light exposure.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one clear vial and one dark control vial.
-
HPLC Analysis: Analyze the samples from both vials by HPLC to quantify the remaining percentage of this compound and to observe the formation of any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against the exposure time for both the light-exposed and dark control samples. Calculate the degradation rate constant if applicable.
Diagrams
Caption: Workflow for proper handling and storage of this compound.
Caption: Troubleshooting workflow for failed experiments with this compound.
References
Impact of pH on Ambuic acid activity and stability
Ambuic Acid Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and experimental use of this compound, with a specific focus on the potential impact of pH on its activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound?
Currently, there is no specific quantitative data in peer-reviewed literature that defines an optimal pH for this compound's activity. Its primary described activities, such as the inhibition of quorum sensing in Gram-positive bacteria and anti-inflammatory effects, have been demonstrated in standard cell culture media where the pH is typically maintained between 7.2 and 7.4.[1][2] For its production via fermentation, the culture medium's pH is often adjusted to 6.5 before sterilization.[2][3][4] However, the activity of many organic acids can be pH-dependent, often increasing at a pH close to or below their pKa, where the compound is in its protonated, more cell-permeable form.[5] Researchers should empirically determine the optimal pH for their specific assay.
Q2: How does pH affect the stability of this compound in solution?
Detailed studies on the stability of this compound across a range of pH values have not been published. As a highly functionalized cyclohexenone containing ester and carboxylic acid moieties, it may be susceptible to hydrolysis under strongly acidic or basic conditions.[6] For routine experiments, it is advisable to prepare fresh solutions. If storage is necessary, solutions should be kept at -20°C for up to one month.[7] A systematic stability study is recommended to determine its degradation profile in buffers relevant to your experimental design (see Experimental Protocols section).
Q3: How should I prepare and store this compound solutions?
This compound is soluble in DMSO, ethanol, and methanol.[8] For biological assays, a common practice is to prepare a concentrated stock solution in 100% DMSO (e.g., to 1 mg/ml) and then dilute it into your aqueous experimental buffer or medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on the biological system.
-
Storage of Solid: The solid compound should be stored at -20°C, where it is stable for at least three years.[8]
-
Storage of Solutions: Prepare solutions on the day of use if possible.[7] If you must store solutions, keep them at -20°C for short-term storage (up to one month).[7] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[7]
Q4: What are the known mechanisms of action for this compound?
This compound has two primary, well-documented mechanisms of action:
-
Quorum Sensing Inhibition: It inhibits the biosynthesis of autoinducing peptides (AIPs), which are cyclic peptide signaling molecules (quormones) used by Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis to regulate virulence gene expression.[1][9][10] It has been shown to inhibit the FsrB protein (an analog of AgrB), which is involved in processing the peptide precursor.[1] This makes it a potential anti-virulence agent.[11]
-
Anti-Inflammatory Activity: It exerts anti-inflammatory effects by blocking the activation of the ERK/JNK MAPK signaling pathway.[12] In studies with macrophages, this compound suppressed the overproduction of nitric oxide (NO) and prostaglandin E₂ (PGE₂) and downregulated the expression of iNOS and COX-2 proteins.[2][12]
Troubleshooting Guide
Issue: My experimental results with this compound are inconsistent or show a loss of activity.
-
Possible Cause (pH-Related): The pH of your buffer system may be causing the degradation of this compound or altering its effective concentration. The compound's charge state, and therefore its ability to cross cell membranes, can be highly dependent on pH.
-
Recommendation:
-
Verify Buffer pH: Always measure the pH of your final assay buffer after all components, including the diluted this compound solution, have been added.
-
Conduct a pH Pilot Study: Test your assay across a small range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to see if activity is sensitive to minor pH shifts.
-
Assess Stability: If you suspect degradation, perform a stability study by incubating this compound in your buffer for the duration of your experiment and then analyzing its concentration via HPLC (see protocol below).
-
Issue: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer.
-
Possible Cause (Solubility-Related): this compound is an organic acid and its solubility in aqueous solutions is limited and can be pH-dependent.[8] As a carboxylic acid, it will be more soluble in its deprotonated (anionic) form at higher pH values and less soluble in its protonated (neutral) form at lower pH values.
-
Recommendation:
-
Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit in the aqueous buffer.
-
Adjust Dilution Method: Try adding the DMSO stock solution to your buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can cause precipitation.
-
Modify Buffer pH: If your experiment allows, slightly increasing the pH of the buffer may improve the solubility of this compound.
-
Include a Co-solvent: In some cases, a small percentage of a biocompatible co-solvent may be necessary, but this must be validated to ensure it does not affect the experimental outcome.
-
Data Presentation
Note: As no quantitative data on the pH-dependent activity or stability of this compound is available in the public literature, this section provides templates for how researchers can present their own data upon completing the protocols outlined below.
Table 1: Template for pH-Dependent Stability Data of this compound
| Buffer pH | Incubation Time (hours) | Initial Concentration (µM) | Final Concentration (µM) | % Degradation |
|---|---|---|---|---|
| 4.0 | 24 | 50 | ||
| 7.0 | 24 | 50 |
| 9.0 | 24 | 50 | | |
Table 2: Template for pH-Dependent Activity Data of this compound
| Assay pH | This compound Conc. (µM) | Biological Readout (e.g., % Inhibition of Quorum Sensing) | IC₅₀ (µM) |
|---|---|---|---|
| 6.5 | 0.1 - 100 | ||
| 7.4 | 0.1 - 100 |
| 8.0 | 0.1 - 100 | | |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound by HPLC-UV
This protocol provides a framework to quantify the chemical stability of this compound over time in buffers of varying pH.
-
Objective: To determine the rate of degradation of this compound at different pH values.
-
Materials:
-
This compound (solid)
-
DMSO (HPLC grade)
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a constant ionic strength.
-
HPLC system with a UV detector and a C18 column.
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
Incubator or water bath.
-
-
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 50 µM in each of the prepared pH buffers (e.g., pH 4.0, 7.0, 9.0). Ensure the final DMSO concentration is identical and low (<1%) in all samples.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each pH solution and inject it into the HPLC to determine the initial peak area, which corresponds to 100% integrity.
-
Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution and analyze by HPLC.
-
HPLC Analysis: Use a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from any potential degradants. Monitor at a relevant UV wavelength.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each pH condition. Plot "% this compound Remaining" vs. "Time" for each pH.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Experimental workflow for determining this compound stability across different pH values.
Caption: this compound inhibits the AgrB enzyme, blocking the biosynthesis of the AIP quorum signal.
Caption: this compound blocks ERK and JNK phosphorylation, reducing inflammatory responses.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New this compound derivatives from the solid culture of Pestalotiopsis neglecta and their nitric oxide inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 8. adipogen.com [adipogen.com]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Drug-Drug Interaction Studies Involving Ambuic Acid
Notice to Researchers: Currently, there is a significant lack of publicly available scientific literature pertaining to the drug-drug interaction profile of Ambuic acid. Preclinical and clinical studies investigating the pharmacokinetics, metabolism, and potential for interactions with other therapeutic agents have not been extensively reported. The information that is available primarily focuses on the antimicrobial and anti-inflammatory properties of this compound.
This document aims to provide a foundational framework for researchers initiating studies in this area, based on general principles of drug-drug interaction research. The experimental protocols and troubleshooting guides provided below are therefore general best-practice recommendations and are not based on existing studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic pathway of this compound in humans?
A1: As of the latest literature review, the metabolic pathway of this compound in humans has not been elucidated. Understanding its metabolism is a critical first step in assessing its drug-drug interaction potential. Key areas for investigation would include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism.
Q2: Does this compound inhibit or induce any cytochrome P450 (CYP) enzymes?
A2: There are currently no published studies investigating the inhibitory or inductive effects of this compound on cytochrome P450 enzymes. Such studies are essential for predicting potential pharmacokinetic interactions with co-administered drugs that are metabolized by CYPs.
Q3: Is this compound a substrate or inhibitor of any major drug transporters (e.g., P-glycoprotein, OATPs, OATs, OCTs)?
A3: The interaction of this compound with drug transporters is currently unknown. Investigating whether this compound is a substrate or inhibitor of key uptake and efflux transporters is crucial to understanding its disposition and potential to alter the pharmacokinetics of other drugs.
Q4: Are there any known drug-drug interactions with this compound from clinical trials?
A4: No clinical trials reporting on the drug-drug interaction potential of this compound are available in the public domain.
Troubleshooting Guides for In Vitro Drug Interaction Studies
This section provides general troubleshooting advice for researchers conducting initial in vitro studies to characterize the drug-drug interaction profile of this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in CYP450 inhibition assay results. | - Instability of this compound in the incubation medium.- Non-specific binding to microplate wells or proteins.- Solvent effects. | - Assess the stability of this compound in the assay buffer over the incubation period.- Include a pre-incubation step. Consider using low-binding plates.- Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) is consistent across all wells and is below the recommended limit for the assay (typically <0.5%). |
| Inconsistent results in transporter inhibition assays. | - Cytotoxicity of this compound at the tested concentrations.- Interference of this compound with the detection method (e.g., fluorescence, luminescence). | - Perform a cytotoxicity assay (e.g., MTT, LDH) in the relevant cell line at the intended concentrations prior to the transporter assay.- Run a control experiment to check for any interference of this compound with the analytical signal of the probe substrate. |
| Difficulty in determining the kinetic parameters of inhibition (e.g., Ki, IC50). | - Inappropriate range of inhibitor concentrations.- Substrate concentration is not optimal. | - Use a wide range of this compound concentrations spanning several orders of magnitude to capture the full inhibition curve.- For competitive inhibition, use a substrate concentration at or below its Km value. |
Proposed Experimental Protocols
The following are generalized protocols for key in vitro experiments to begin characterizing the drug-drug interaction potential of this compound.
Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit major human CYP450 isoforms.
Methodology:
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Probe Substrates: Use specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Inhibitor: this compound, tested over a range of concentrations (e.g., 0.1 to 100 µM).
-
Incubation: Pre-incubate this compound with the enzyme system and NADPH regenerating system before adding the probe substrate.
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for each CYP isoform.
Transporter Substrate and Inhibition Assays
Objective: To determine if this compound is a substrate or inhibitor of key drug transporters.
Methodology:
-
System: Use cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp, HEK293-OATP1B1 for OATP1B1).
-
Substrate Assessment (Bidirectional Transport Assay):
-
Plate the cells on permeable supports to form a monolayer.
-
Add this compound to either the apical or basolateral side.
-
After incubation, measure the concentration of this compound in both compartments.
-
Calculate the efflux ratio to determine if it is a substrate of efflux transporters like P-gp.
-
-
Inhibition Assessment:
-
Use known probe substrates for each transporter (e.g., Digoxin for P-gp, Estrone-3-sulfate for OATP1B1).
-
Incubate the cells with the probe substrate in the presence and absence of various concentrations of this compound.
-
Measure the uptake or efflux of the probe substrate.
-
Calculate the IC50 value.
-
Visualizations
Logical Workflow for Investigating Drug-Drug Interactions
Validation & Comparative
Unraveling Ambuic Acid: A Comparative Analysis of a Fungal Metabolite and Its Synthetic Cousins
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Ambuic acid, a natural fungal metabolite, and its synthetic analogs reveals significant potential in the development of novel therapeutics. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a cyclohexenone isolated from endophytic fungi of the Pestalotiopsis genus, has garnered considerable attention for its diverse biological activities. These include potent anti-inflammatory and quorum sensing inhibitory effects, positioning it as a promising scaffold for drug discovery. This report delves into the comparative efficacy of this compound and its synthetic derivatives, offering a clear overview of their structure-activity relationships.
Performance Snapshot: this compound vs. Synthetic Analogs
The biological activity of this compound and its analogs has been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a direct comparison of their potency.
Table 1: Quorum Sensing Inhibition Activity
| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |
| This compound | Staphylococcus aureus (MRSA) | AIP Signal Biosynthesis Inhibition | 2.5 ± 0.1 | [1][2] |
| Synthetic Analogs (general) | Staphylococcus aureus | agr Activity Inhibition (bioluminescent reporter) | < 10 | [3][4] |
| Cyclopropyl Isostere Analog | Staphylococcus aureus | agr Activity Inhibition (bioluminescent reporter) | Potent inhibitor | [3][4] |
AIP: Autoinducing Peptide
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 20.80 ± 1.41 | |
| This compound Derivative (unnamed) | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 88.66 | [5] |
| (±)-Pestallic Acid R/S/T/U/V Analog | RAW264.7 Macrophages | LPS-induced NO Release Inhibition | 21.1 | [6] |
Table 3: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| (+)-Ambuic Acid | A2780 | 10.1 | [7] |
| A2780CisR | 17.0 | [7] | |
| Pestallic Acid E | A2780 | 3.3 | [7][8] |
| A2780CisR | 5.1 | [7] | |
| Pestallic Acids R & T | A549, HeLa, HepG2, MCF-7 | 3.6 - 12.5 | [6] |
A2780: Human ovarian carcinoma cell line; A2780CisR: Cisplatin-resistant human ovarian carcinoma cell line; A549: Human lung carcinoma cell line; HeLa: Human cervical cancer cell line; HepG2: Human liver cancer cell line; MCF-7: Human breast cancer cell line.
Delving into the Mechanisms: Signaling Pathways
This compound exerts its biological effects by modulating specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. It achieves this by blocking the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This, in turn, suppresses the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).
Quorum Sensing Inhibition Pathway in S. aureus
In Gram-positive bacteria like Staphylococcus aureus, this compound acts as a signal biosynthesis inhibitor, disrupting the accessory gene regulator (agr) quorum sensing system.[1] This system regulates the expression of virulence factors. This compound is believed to inhibit AgrB, a membrane-bound protease essential for the processing of the autoinducing peptide (AIP) precursor, AgrD.[3][4] By blocking AIP synthesis, this compound prevents the activation of the AgrC receptor and the subsequent signaling cascade that leads to virulence gene expression.[1]
Experimental Corner: Protocols for Key Assays
Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are the protocols for the key experiments cited in this guide.
Quorum Sensing Inhibition Assay (S. aureus)
This assay evaluates the ability of a compound to inhibit the agr quorum sensing system in Staphylococcus aureus. A common method utilizes a bioluminescent reporter strain where the lux operon is fused to an agr-regulated promoter.
Experimental Workflow:
Methodology:
-
Bacterial Strain and Culture Conditions: A Staphylococcus aureus reporter strain (e.g., RN10829 carrying pSB2035) is grown overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking.
-
Assay Preparation: The overnight culture is diluted to a starting OD₆₀₀ of approximately 0.1. The test compounds (this compound and its analogs) are prepared in a series of concentrations.
-
Incubation: The diluted bacterial culture is added to a 96-well plate containing the test compounds. The plate is incubated at 37°C with shaking for a defined period (e.g., 3-6 hours).
-
Measurement: Bioluminescence is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of bioluminescence, is determined by plotting the percentage of inhibition against the compound concentration.
LPS-Induced Nitric Oxide (NO) Production Assay
This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs). The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of ~1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Conclusion
This comparative analysis underscores the significant therapeutic potential of this compound and its analogs. The data presented herein provides a valuable resource for researchers in the fields of drug discovery and development. The potent quorum sensing and anti-inflammatory activities, coupled with the emerging understanding of their mechanisms of action, pave the way for the rational design of novel and more effective therapeutic agents. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising in vitro findings into clinical applications.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive this compound congeners from endophytic fungus Pestalotiopsis trachicarpicola SC-J551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative this compound derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ambuic Acid and Vancomycin for the Treatment of MRSA Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ambuic acid and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). While direct comparative studies are not available in the current literature, this document synthesizes the existing experimental data for each compound to offer a comprehensive overview for research and development purposes.
At a Glance: this compound vs. Vancomycin for MRSA
| Feature | This compound | Vancomycin |
| Mechanism of Action | Quorum Sensing Inhibition | Inhibition of Cell Wall Synthesis |
| Primary Target | Accessory Gene Regulator (Agr) system | D-alanyl-D-alanine residues of peptidoglycan precursors |
| In Vitro Efficacy (MRSA) | IC50: 2.5 ± 0.1 μM (USA300 MRSA strain)[1] | MIC: 0.5 - 2 µg/mL for susceptible strains |
| In Vivo Efficacy (MRSA) | A 5-μg dose reduces abscess formation in a murine skin infection model.[1] | Effective in various animal models, but concerns exist regarding treatment failure even with susceptible strains.[2][3] |
| Mode of Action | Anti-virulence | Bactericidal[4] |
Mechanism of Action
This compound: A Quorum Sensing Inhibitor
This compound operates through an anti-virulence mechanism by inhibiting the quorum-sensing system in Gram-positive bacteria, including MRSA.[1] Specifically, it targets the accessory gene regulator (Agr) system, which controls the expression of virulence factors in S. aureus. This compound inhibits the biosynthesis of autoinducing peptides (AIPs), the signaling molecules of the Agr system.[1] By disrupting this communication pathway, this compound prevents the coordinated expression of toxins and other virulence factors, thereby mitigating the pathogenicity of MRSA without directly killing the bacteria.[1]
Figure 1. Signaling pathway of this compound's inhibition of the MRSA Agr quorum sensing system.
Vancomycin: A Cell Wall Synthesis Inhibitor
Vancomycin is a glycopeptide antibiotic that exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[4] Its primary target is the D-alanyl-D-alanine termini of the peptidoglycan precursors.[5] By binding to these residues, vancomycin sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, which are essential for maintaining the integrity of the cell wall. This disruption leads to cell lysis and death.
Figure 2. Mechanism of action of Vancomycin in inhibiting bacterial cell wall synthesis.
Efficacy Data
In Vitro Efficacy
Disclaimer: The following in vitro efficacy data for this compound and vancomycin are from separate studies and are not the result of a direct head-to-head comparison.
This compound: Quantitative mass spectrometric analysis has shown that this compound inhibits the biosynthesis of AIPs in a clinically relevant USA300 MRSA strain with a 50% inhibitory concentration (IC50) of 2.5 ± 0.1 μM.[1]
Vancomycin: The in vitro efficacy of vancomycin against MRSA is typically measured by the Minimum Inhibitory Concentration (MIC). For MRSA strains considered susceptible to vancomycin, MIC values generally range from 0.5 to 2 µg/mL. However, there is growing concern about "MIC creep," where isolates with higher MICs within the susceptible range are associated with a greater likelihood of treatment failure.[2]
In Vivo Efficacy
Disclaimer: The following in vivo efficacy data for this compound and vancomycin are from separate studies and are not the result of a direct head-to-head comparison.
This compound: In a murine model of intradermal MRSA infection, a single 5-μg dose of this compound administered at the time of infection was shown to reduce the formation of skin abscesses.[1] This demonstrates the potential of this compound as an anti-virulence therapeutic agent in an in vivo setting.
Vancomycin: Vancomycin has been a standard therapy for severe MRSA infections for decades and has demonstrated efficacy in various animal models of infection, including bacteremia.[3] However, clinical studies have reported treatment failures even when the infecting MRSA strain is susceptible to vancomycin, particularly in cases of high bacterial burden or when the MIC is at the higher end of the susceptible range.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of an antimicrobial agent against MRSA using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing.
Figure 3. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
1. Preparation of Bacterial Inoculum: a. Select several isolated colonies of the MRSA strain from an 18-24 hour agar plate. b. Suspend the colonies in a sterile broth or saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the antimicrobial agent (this compound or vancomycin) in a suitable solvent. b. Perform a series of two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. b. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. After incubation, visually inspect the microtiter plate for turbidity. b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Conclusion
This compound and vancomycin represent two distinct strategies for combating MRSA infections. Vancomycin, a long-standing therapeutic option, directly targets bacterial cell viability through the inhibition of cell wall synthesis. In contrast, this compound employs an anti-virulence approach by disrupting the quorum-sensing system, thereby neutralizing the pathogenic potential of MRSA without direct bactericidal activity. While existing data demonstrates the in vitro and in vivo potential of both compounds, the lack of direct comparative studies necessitates further research to fully elucidate their relative efficacy and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development of novel anti-MRSA therapies.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential Activity of the Combination of Vancomycin and Amikacin on Planktonic vs. Biofilm-Growing Staphylococcus aureus Bacteria in a Hollow Fiber Infection Model [frontiersin.org]
- 5. Alternatives to vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ambuic Acid's Target in Staphylococcus aureus: A Comparative Guide to Agr Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant Staphylococcus aureus necessitates innovative therapeutic strategies that move beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the targeted disruption of virulence through the inhibition of the accessory gene regulator (Agr) quorum sensing (QS) system. This guide provides a comparative analysis of Ambuic acid and its alternatives as inhibitors of the S. aureus Agr system, supported by experimental data and detailed methodologies to aid in the validation and development of novel anti-virulence therapies.
The Agr Quorum Sensing System: A Key Virulence Regulator
The Agr system is a master regulator of virulence factor production in S. aureus. It operates in a cell-density-dependent manner, controlled by the secretion and detection of autoinducing peptides (AIPs). The core components of this system are encoded by the agr operon, which includes agrB, agrD, agrC, and agrA.
// Inhibitor nodes Ambuic_Acid [label="this compound", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Savirin [label="Savirin", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AgrC_Inhibitors [label="AgrC Inhibitors\n(e.g., AIP analogs)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Inhibition edges Ambuic_Acid -> AgrB [arrowhead=tee, color="#EA4335", style=bold]; Savirin -> AgrA [arrowhead=tee, color="#EA4335", style=bold]; AgrC_Inhibitors -> AgrC [arrowhead=tee, color="#EA4335", style=bold]; } . Figure 1. The Staphylococcus aureus Agr quorum sensing signaling pathway and points of inhibition.
Comparative Analysis of Agr System Inhibitors
The validation of this compound's target within the Agr system has paved the way for the exploration of other inhibitors targeting different components of this critical pathway. Below is a comparative summary of this compound and its key alternatives.
| Inhibitor | Molecular Target | Mechanism of Action | IC50 | Key Advantages | Key Disadvantages |
| This compound | AgrB | Inhibits the biosynthesis of Autoinducing Peptide (AIP) by targeting the AgrB peptidase. | ~2.5 µM (against USA300 MRSA) | Broad-spectrum activity against multiple Gram-positive pathogens. Targets a conserved biosynthesis step. | Potential for off-target effects is not fully elucidated. |
| Savirin | AgrA | Blocks the DNA-binding activity of the response regulator AgrA, preventing the transcription of virulence genes. | ~0.4-6.3 µM (in reporter strain); 83 µM (in EMSA) | Specific to S. aureus AgrA, with minimal impact on S. epidermidis. Low potential for resistance development. | Higher concentration required for in vitro DNA binding inhibition. |
| AIP Analogs | AgrC | Act as competitive antagonists at the AgrC receptor, preventing binding of the native AIP. | Varies (nanomolar to micromolar range) | High specificity for the target receptor. | Activity can be specific to certain S. aureus agr groups. Potential for mutational resistance in AgrC. |
| 3-Hydroxybenzoic Acid | AgrA & SarA | Interacts with the active site residues of both AgrA and the accessory regulator SarA, inhibiting their function. | 25 µg/mL (for biofilm inhibition) | Dual-targeting mechanism may reduce the likelihood of resistance. | Broader mechanism may lead to more complex off-target effects. |
Experimental Protocols for Target Validation
The following sections provide detailed methodologies for key experiments used to validate the targets of Agr system inhibitors.
Agr Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of the Agr system.
Objective: To determine the IC50 of a test compound against the Agr system.
Materials:
-
S. aureus reporter strain (e.g., carrying a plasmid with the agr P3 promoter fused to a reporter gene like GFP, YFP, or luciferase).
-
Tryptic Soy Broth (TSB).
-
Test compound stock solution (in a suitable solvent, e.g., DMSO).
-
96-well microtiter plates.
-
Plate reader capable of measuring fluorescence or luminescence.
Procedure:
-
Grow the S. aureus reporter strain overnight in TSB with appropriate antibiotics at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
In a 96-well plate, prepare serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor, if available).
-
Add 100 µL of the diluted bacterial culture to each well.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours, until the untreated control shows a strong reporter signal).
-
Measure the optical density (OD600) to assess bacterial growth and the reporter signal (fluorescence or luminescence) using a plate reader.
-
Normalize the reporter signal to the OD600 to account for any effects on bacterial growth.
-
Plot the normalized reporter signal against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantification of AIP Production by Mass Spectrometry
This method directly measures the impact of an inhibitor on the biosynthesis of AIP.
Objective: To quantify the amount of AIP produced by S. aureus in the presence and absence of an inhibitor.
Materials:
-
S. aureus strain of interest.
-
TSB.
-
Test compound.
-
Centrifuge.
-
0.22 µm syringe filters.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
Synthetic AIP standard.
Procedure:
-
Grow S. aureus in TSB to a specific growth phase (e.g., mid-logarithmic or stationary).
-
Add the test compound at the desired concentration. Include a vehicle control.
-
Continue incubation for a defined period.
-
Pellet the bacterial cells by centrifugation.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.
-
Analyze the filtered supernatant by LC-MS.
-
Create a standard curve using the synthetic AIP to quantify the concentration of AIP in the samples.
-
Compare the AIP levels in the treated samples to the vehicle control to determine the extent of inhibition.
Murine Skin Abscess Model
This in vivo model assesses the efficacy of an inhibitor in a relevant infection setting.
Objective: To evaluate the ability of a test compound to reduce the severity of a S. aureus skin infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or SKH1).
-
S. aureus strain (e.g., USA300).
-
Test compound formulated for in vivo administration.
-
Anesthetic.
-
Calipers.
-
Homogenizer.
-
TSA plates.
Procedure:
-
Prepare an inoculum of S. aureus in the mid-logarithmic growth phase.
-
Anesthetize the mice.
-
Inject a defined number of colony-forming units (CFUs) of S. aureus subcutaneously into the flank of each mouse.
-
Administer the test compound at a specified dose and route (e.g., co-injection with bacteria, intraperitoneal, or topical). Include a vehicle control group.
-
Monitor the mice daily for signs of illness and measure the size of the resulting abscesses with calipers.
-
At a predetermined endpoint (e.g., day 3 or 5 post-infection), euthanize the mice and excise the abscesses.
-
Homogenize the abscess tissue and perform serial dilutions.
-
Plate the dilutions on TSA plates to determine the bacterial load (CFU/gram of tissue).
-
Compare the abscess size and bacterial load between the treated and control groups to assess the efficacy of the inhibitor.
Conclusion
The validation of this compound's inhibitory action on AgrB has solidified the Agr quorum sensing system as a druggable target for anti-virulence therapies against Staphylococcus aureus. This guide provides a framework for comparing this compound with alternative inhibitors that target different components of the Agr pathway. By utilizing the detailed experimental protocols provided, researchers can effectively validate novel inhibitors and contribute to the development of next-generation therapeutics to combat the growing threat of antibiotic-resistant S. aureus.
A Head-to-Head Examination of Ambuic Acid and Other Natural Antifungal Compounds
In the ever-present challenge of combating fungal infections and the rise of antifungal resistance, the exploration of naturally derived compounds as potential therapeutic agents is a critical area of research. This guide provides a comparative overview of Ambuic acid and other prominent natural antifungals, focusing on their efficacy against pathogenic fungi. While this compound has demonstrated notable biological activity, including moderate effects against several plant pathogenic fungi, a significant gap in the literature exists regarding its efficacy against human pathogens such as Candida albicans and Aspergillus fumigatus. In fact, some studies have reported a lack of activity for this compound against Aspergillus fumigatus[1][2].
This comparison, therefore, pivots to a broader analysis, presenting available quantitative data for a selection of natural antifungal compounds from diverse chemical classes, thereby providing a valuable resource for researchers and drug development professionals.
Quantitative Antifungal Potency: A Comparative Analysis
To facilitate a clear comparison of antifungal efficacy, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various natural compounds against the key fungal pathogens Candida albicans and Aspergillus fumigatus. The data has been compiled from multiple studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental methodologies between different research groups.
Table 1: Comparative Antifungal Activity (MIC) against Candida albicans
| Compound Class | Natural Antifungal | MIC Range (µg/mL) | Reference |
| Cyclohexenone | This compound | Data Not Available | - |
| Terpenoid | Hinokitiol | 8.21 | [3] |
| Linalool | ≤640 (as % v/v) | [4] | |
| Citral | ≤640 (as % v/v) | [4] | |
| Carvacrol | 125 - 250 | [5] | |
| Thymol | 39 - 78 | [6] | |
| Phenolic Compound | Tannic Acid | 0.25 - >64 | [7] |
| Rosmarinic Acid | 160 - 1280 | [8] | |
| Ellagic Acid | 250 - 2000 | [9] | |
| Eugenol | 39 - 1200 (as % v/v) | [4][6] |
Table 2: Comparative Antifungal Activity (MIC) against Aspergillus fumigatus
| Compound Class | Natural Antifungal | MIC Range (µg/mL) | Reference |
| Cyclohexenone | This compound | Reported as Inactive | [1][2] |
| Terpenoid | Data Not Available | - | - |
| Phenolic Compound | Data Not Available | - | - |
Experimental Protocols: Determining Antifungal Susceptibility
The following are detailed methodologies for the key experiments cited for determining the antifungal activity of the compounds.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is generally performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
Experimental Workflow:
-
Preparation of Antifungal Stock Solutions: The natural compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5–2.5 x 10³ cells/mL for yeasts).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control well.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.
Experimental Workflow:
-
Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth.
-
Plating: The aliquots are plated onto sterile, drug-free agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubation: The plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control subcultures.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.
Visualizing Mechanisms of Action and Experimental Processes
To better understand the biological interactions and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC and MFC determination.
References
- 1. New this compound derivatives from the solid culture of Pestalotiopsis neglecta and their nitric oxide inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound and torreyanic acid derivatives from the endolichenic fungus Pestalotiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Susceptibility of Candida albicans to Amphotericin B and Amphotericin B Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pestalotiopsis Diversity: Species, Dispositions, Secondary Metabolites, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Comparative Transcriptomics of Ambuic Acid-Treated Bacteria: A Guide for Researchers
A detailed analysis of the transcriptomic impact of ambuic acid on Gram-positive bacteria, in comparison to other quorum sensing inhibitors. This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed protocols, and visual pathway diagrams to facilitate further investigation into anti-virulence strategies.
This compound, a fungal secondary metabolite, has emerged as a promising anti-virulence agent through its targeted inhibition of the accessory gene regulator (agr) quorum sensing (QS) system in Gram-positive bacteria.[1] This system is a key regulator of virulence factor expression in pathogens such as Staphylococcus aureus.[2] Understanding the precise transcriptomic changes induced by this compound is crucial for its development as a therapeutic. This guide provides a comparative overview of the transcriptomic effects of this compound and other agr QS inhibitors, offering insights into their mechanisms of action and potential for antimicrobial drug development.
Mechanism of Action: Inhibition of Signal Biosynthesis
This compound functions by inhibiting the biosynthesis of the autoinducing peptide (AIP), the signaling molecule of the agr QS system.[1][3] Specifically, it is proposed to inhibit the activity of AgrB, a membrane endopeptidase responsible for processing the AgrD propeptide into the mature AIP.[4] This disruption of signal production prevents the activation of the agr system, leading to a downstream reduction in the expression of numerous virulence factors.[3]
Quantitative Transcriptomic Analysis of this compound Treatment
While comprehensive RNA-sequencing (RNA-Seq) data on this compound-treated bacteria is not yet publicly available, quantitative real-time PCR (qRT-PCR) has been employed to assess its impact on key genes within the agr regulon in S. aureus. The findings demonstrate a selective targeting of the QS system.[3]
| Gene Target | Function | Fold Change in Expression (this compound vs. DMSO) | Bacterial Strain | Reference |
| rnaIII | Effector molecule of the agr system | Significantly decreased | S. aureus | [3] |
| spa (Protein A) | Cell surface protein, expression repressed by agr | Increased | S. aureus | [3] |
| hla (alpha-toxin) | Virulence factor, expression activated by agr | Not specified at transcript level, but protein production prevented | S. aureus | [3] |
| Housekeeping Genes | Metabolic functions | No significant change | S. aureus | [3] |
| Stress Response Genes | Cellular stress responses | No significant change | S. aureus | [3] |
Table 1: Gene Expression Changes in Staphylococcus aureus following Treatment with this compound. Data is based on qRT-PCR analysis.[3]
Comparative Analysis with Other agr Quorum Sensing Inhibitors
To provide a broader context for the transcriptomic effects of this compound, we can compare its targeted action with the global transcriptomic changes induced by other agr QS inhibitors with different mechanisms. Savirin, for example, inhibits the agr system by targeting the transcriptional regulator AgrA.[5] A microarray analysis of savirin-treated S. aureus revealed a more extensive impact on the transcriptome.
| Gene Category | Regulation by Savirin | Implication | Bacterial Strain | Reference |
| agr-regulated virulence factors | Down-regulated | Attenuation of virulence | S. aureus | [5] |
| Metabolic pathways | Variably regulated | Adaptation to QS inhibition | S. aureus | [5] |
| Drug efflux and resistance | Minimally affected | Low potential for resistance development | S. aureus | [5] |
| Non-agr-regulated transcriptome | Minimal changes | High selectivity for the agr system | S. aureus | [5] |
Table 2: Summary of Transcriptomic Changes in Staphylococcus aureus following Treatment with Savirin. Data is based on microarray analysis.[5]
The comparison suggests that while both this compound and savirin are selective for the agr system, the specific point of intervention in the QS cascade may lead to subtle differences in the overall transcriptomic response. Inhibiting signal biosynthesis with this compound may have a more focused effect on the direct downstream targets of the agr system, whereas inhibiting the final transcriptional regulator with savirin could potentially have a broader, though still selective, impact.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to study these compounds, the following diagrams are provided.
Caption: The agr quorum sensing pathway and points of inhibition.
Caption: A generalized workflow for a transcriptomics experiment.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for this compound-Treated S. aureus
This protocol is adapted from the methodology described by Todd et al. (2017).[4]
-
Bacterial Culture and Treatment: S. aureus cultures are grown to the desired optical density. The cultures are then supplemented with this compound at a specific concentration (e.g., 100 µM) or a vehicle control (e.g., DMSO). The treated cultures are incubated for a defined period.
-
RNA Isolation: Bacterial cells are harvested by centrifugation. Cell lysis is performed using appropriate enzymes (e.g., lysostaphin). Total RNA is then purified using a commercial RNA isolation kit.
-
DNase Treatment: To remove any contaminating genomic DNA, the purified RNA is treated with DNase.
-
cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with gene-specific primers for the target genes (rnaIII, spa, etc.) and housekeeping genes for normalization. The relative gene expression is calculated using the ΔΔCt method.
Microarray Analysis for Savirin-Treated S. aureus
This protocol is based on the methodology described by Sully et al. (2014).[5]
-
Bacterial Culture and Treatment: S. aureus is grown to the mid-exponential phase, and the agr system is induced with the appropriate autoinducing peptide (AIP). The cultures are then treated with savirin or a vehicle control.
-
RNA Isolation and Purification: Total RNA is isolated from the bacterial cultures using a combination of mechanical lysis (e.g., bead beating) and a commercial RNA purification kit. The RNA is then treated with DNase.
-
cDNA Synthesis and Labeling: The purified RNA is converted to cDNA. During this process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color microarray experiments).
-
Microarray Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for the entire genome of S. aureus.
-
Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity for each spot. The raw data is then normalized, and statistical analysis is performed to identify differentially expressed genes.
Conclusion and Future Directions
This compound demonstrates significant promise as a selective inhibitor of the agr quorum sensing system in Gram-positive bacteria. The available transcriptomic data, though not from global analyses, strongly supports its targeted mechanism of action in inhibiting AIP biosynthesis. Comparative analysis with other agr inhibitors like savirin highlights the potential for nuanced differences in transcriptomic outcomes based on the specific molecular target within the QS cascade.
Future research should prioritize comprehensive transcriptomic studies, such as RNA-Seq, to fully elucidate the global impact of this compound on the bacterial transcriptome. This will not only provide a more detailed understanding of its mechanism of action but also help in identifying potential off-target effects and mechanisms of resistance. Such data will be invaluable for the continued development of this compound and other quorum sensing inhibitors as a novel class of anti-virulence therapeutics.
References
- 1. This compound Inhibits the Biosynthesis of Cyclic Peptide Quormones in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ambuic Acid's In Vivo Efficacy: A Comparative Guide to Secondary Animal Models
For Researchers, Scientists, and Drug Development Professionals
Ambuic acid, a fungal metabolite, has demonstrated significant promise as an anti-virulence agent against Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the inhibition of the accessory gene regulator (Agr) quorum-sensing system, a critical pathway for controlling virulence factor expression in Gram-positive bacteria.[1][2][3][4] While its efficacy has been established in a primary murine skin infection model, validation in a secondary, distinct animal model is crucial for advancing its development as a potential therapeutic. This guide provides a comparative overview of this compound's performance, juxtaposed with alternative quorum-sensing inhibitors, and proposes a relevant secondary animal model for further in vivo validation.
Comparative In Vivo Efficacy of Quorum-Sensing Inhibitors
The following table summarizes the in vivo efficacy of this compound and its alternatives in murine models of MRSA infection. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Compound | Primary Animal Model | MRSA Strain | Dosage | Key Findings | Reference |
| This compound | Murine Skin Infection | USA300 (LAC) | 5 µg, single dose | Reduced abscess formation and morbidity.[1][3][5] | [1][3][5] |
| Apicidin | Murine Skin Infection | USA300 | 5 mg, single dose | Attenuated dermonecrosis and bacterial burden. | |
| Savirin | Murine Skin & Subcutaneous Infection | USA300 | 5 µg and 10 µg | Reduced infection in both preventative and treatment models. | |
| RNAIII-inhibiting peptide (RIP) | Murine Wound Infection | ATCC 43300 | 20 µg (soaked in dressing) | Significantly reduced bacterial load and improved wound healing.[6] | [6] |
Proposed Secondary Animal Model: Murine Pneumonia Model
While this compound has been effective in a localized skin infection model, a systemic infection model would provide a more stringent test of its therapeutic potential. A murine pneumonia model is a highly relevant secondary model for several reasons:
-
Clinical Relevance: Pneumonia is a severe manifestation of MRSA infection with high mortality rates.
-
Different Pathophysiology: This model assesses the compound's ability to combat infection in a different anatomical location with distinct host-pathogen interactions.
-
Systemic Efficacy: It evaluates the bioavailability and efficacy of the compound when administered systemically to treat a lung-centric infection.
Experimental Protocols
Detailed methodologies for the primary murine skin infection model used for this compound and a proposed murine pneumonia model are provided below.
Murine Skin Infection Model Protocol (Primary Model for this compound)
This protocol is based on methodologies used in the evaluation of this compound and other quorum-sensing inhibitors.[1][7][8][9][10]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: MRSA USA300 (e.g., LAC strain).
-
Bacterial Preparation:
-
Grow MRSA overnight in Tryptic Soy Broth (TSB).
-
Subculture in fresh TSB until the mid-exponential growth phase is reached.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1 x 10⁸ CFU/50 µL.
-
-
Infection Procedure:
-
Anesthetize mice (e.g., with isoflurane).
-
Shave the dorsal side of the mice.
-
Inject 50 µL of the bacterial suspension (1 x 10⁸ CFU) intradermally.
-
-
Treatment:
-
Administer a single 5 µg dose of this compound (or vehicle control, e.g., DMSO) at the time of infection, typically via the same injection route or a proximal subcutaneous injection.
-
-
Endpoint Measurement:
-
Monitor mice daily for weight loss and overall health.
-
Measure the size of the skin lesion (abscess) daily using a caliper.
-
At a predetermined time point (e.g., day 4 post-infection), euthanize the mice.
-
Excise the skin lesion, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration to determine the bacterial burden.
-
Proposed Murine Pneumonia Model Protocol (Secondary Model)
This protocol is a standard model used for evaluating therapeutics against MRSA-induced pneumonia.[9]
-
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Bacterial Strain: MRSA USA300.
-
Bacterial Preparation:
-
Prepare the bacterial inoculum as described for the skin infection model, adjusting the final concentration as needed for the desired infectious dose.
-
-
Infection Procedure:
-
Anesthetize mice.
-
Administer the MRSA suspension (e.g., 1-5 x 10⁸ CFU in 20-50 µL of PBS) via intranasal or intratracheal instillation.
-
-
Treatment:
-
Administer this compound or vehicle control at a predetermined dose and route (e.g., intraperitoneal or intravenous) at a specific time point post-infection (e.g., 2 hours).
-
-
Endpoint Measurement:
-
Monitor survival and clinical signs of illness.
-
At a specific time point (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Harvest the lungs, homogenize the tissue, and determine the bacterial burden (CFU/lung).
-
Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell influx and cytokine levels.
-
Conduct histological analysis of lung tissue to assess tissue damage.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
This compound's Mechanism of Action: Inhibition of the Agr Quorum-Sensing System
Caption: this compound inhibits the AgrB peptidase, preventing the biosynthesis of AIP and subsequent activation of the Agr quorum-sensing cascade, leading to a downregulation of virulence factors.
Experimental Workflow: Validating this compound in a Murine Pneumonia Model
Caption: A stepwise workflow for evaluating the in vivo efficacy of this compound in a murine model of MRSA pneumonia.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNAIII-Inhibiting Peptide Enhances Healing of Wounds Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of Ambuic acid derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ambuic Acid Derivatives
This compound, a natural product isolated from endophytic fungi, has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anti-proliferative, anti-inflammatory, and antibacterial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Anti-proliferative Activity against Human Ovarian Cancer Cells
Several derivatives of this compound have been evaluated for their ability to inhibit the growth of human ovarian cancer cell lines, A2780 (cisplatin-sensitive) and A2780CisR (cisplatin-resistant). The α,β-unsaturated ketone moiety in the core structure appears to be a key feature for cytotoxicity.
Quantitative Data: Anti-proliferative Activity
| Compound | Modification | A2780 IC₅₀ (µM) | A2780CisR IC₅₀ (µM) |
| (+)-Ambuic acid | Parent Compound | 10.1 | 17.0 |
| Pestallic acid E | Modified side chain | 3.3 | 5.1 |
Data sourced from references[1].
Structure-Activity Relationship Insights
Initial studies indicate that modifications to the side chains of the this compound scaffold can significantly influence its anti-proliferative potency. Pestallic acid E, a derivative with a modified side chain, demonstrated a threefold increase in activity against the A2780 cell line and the cisplatin-resistant A2780CisR line compared to the parent compound, (+)-Ambuic acid[1]. Both potent compounds, Pestallic acid E and (+)-Ambuic acid, feature an α,β-unsaturated ketone at the 10-position, suggesting this functional group is crucial for their anticancer effects[1].
Anti-inflammatory Activity
This compound and its analogues have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is believed to be mediated through the blockade of the ERK/JNK mitogen-activated protein kinase (MAPK) signaling pathway[2].
Quantitative Data: Nitric Oxide Inhibition
| Compound | Modification | NO Inhibition IC₅₀ (µM) |
| Compound 6 | Derivative | 11.20 ± 0.79 |
| This compound (Compound 7 ) | Parent Compound | 20.80 ± 1.41 |
| Compound 4 | Derivative | 88.66 ± 6.74 |
| Hydrocortisone | Positive Control | 53.68 ± 3.86 |
Data sourced from reference[3]. Note: The specific structures for compounds 4 and 6 were detailed in the source publication.
Structure-Activity Relationship Insights
The anti-inflammatory activity of this compound derivatives is sensitive to structural changes. Certain derivatives, such as compound 6 , have demonstrated significantly more potent inhibition of NO production than this compound itself, and even surpassed the activity of the positive control, hydrocortisone[3]. This suggests that specific modifications can enhance the interaction with targets in the inflammatory pathway.
Antibacterial Activity via Quorum Sensing Inhibition
A significant area of research for this compound derivatives is their ability to act as anti-virulence agents against Gram-positive bacteria, particularly Staphylococcus aureus. They function by inhibiting the accessory gene regulator (agr) quorum sensing system, a key regulator of virulence factor production. The proposed mechanism is the inhibition of auto-inducing peptide (AIP) biosynthesis, rather than the sensing of the peptide[3].
Quantitative Data: Quorum Sensing Inhibition
| Compound/Analogue | Target/Strain | Activity/IC₅₀ (µM) |
| This compound | MRSA (USA300) | 2.5 ± 0.1 |
| Majority of synthesized analogues | S. aureus agr-activity reporter | < 10 |
| Cyclopropyl isosteric analogue | S. aureus agr-activity reporter | Potent inhibitor |
Data sourced from references[3][4][5][6].
Structure-Activity Relationship Insights
The core structure of this compound is a potent inhibitor of the S. aureus agr system. A study synthesizing a range of analogues found that the majority displayed potent inhibitory activity with IC₅₀ values below 10 µM[3][4]. Surprisingly, a cyclopropyl isostere, where the epoxide ring was replaced, retained potent activity. This indicates that the epoxide functionality, while potentially contributing to activity, is not essential for the inhibition of quorum sensing[3][4]. This finding is significant for drug development, as epoxides can be reactive and lead to off-target effects. This compound's inhibition of AIP signal biosynthesis has been confirmed in a clinically relevant MRSA strain with an IC₅₀ of 2.5 µM[5][6].
Experimental Protocols
Anti-proliferative Activity: MTT Assay
This protocol is used to assess cell viability and proliferation.
-
Cell Plating: Seed A2780 and A2780CisR cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/mL and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and dissolve the formed purple formazan crystals in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in 96-well plates (1.5 x 10⁵ cells/mL) for 24 hours[7].
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for an additional 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[7].
-
Absorbance Reading: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Antibacterial Activity: S. aureus Quorum Sensing Inhibition Assay
This assay typically uses a reporter strain of S. aureus where a reporter gene (e.g., luciferase) is under the control of an agr-responsive promoter (e.g., P3).
-
Bacterial Culture: Grow the S. aureus reporter strain to the early exponential phase.
-
Compound Exposure: Aliquot the bacterial culture into a 96-well plate and add the this compound derivatives at various concentrations.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Signal Measurement: At regular intervals, measure both the optical density (at 600 nm) to monitor bacterial growth and the reporter signal (e.g., luminescence).
-
Data Analysis: The inhibition of quorum sensing is determined by a reduction in the reporter signal relative to the untreated control, normalized to bacterial growth. The IC₅₀ is the concentration that causes 50% inhibition of the reporter signal.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: S. aureus agr Quorum Sensing Pathway and Inhibition by this compound Derivatives.
Caption: Experimental workflow for the MTT anti-proliferative assay.
Caption: Logical relationships in the SAR of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Ambuic Acid: A Multi-Target Bioactive Compound
For Researchers, Scientists, and Drug Development Professionals
Ambuic acid, a highly functionalized cyclohexenone originally isolated from endophytic fungi such as Pestalotiopsis spp., has emerged as a molecule of significant interest due to its diverse biological activities[1][2]. Initially identified for its antifungal properties, subsequent research has revealed its potent role as a quorum sensing inhibitor in Gram-positive bacteria and as an anti-inflammatory agent[1][3][4]. This guide provides a comparative meta-analysis of the existing research, presenting key quantitative data, detailed experimental protocols, and visual pathways to support further investigation and drug development efforts.
Quantitative Performance Analysis
The biological activity of this compound has been quantified across various models. The following tables summarize the key inhibitory concentrations (IC₅₀) and in vivo efficacy reported in the literature.
Table 1: Quorum Sensing & Antibacterial Activity
This table compares the efficacy of this compound in inhibiting bacterial quorum sensing signals and bacterial growth. The primary mechanism is the inhibition of autoinducing peptide (AIP) biosynthesis, which regulates virulence in many Gram-positive pathogens[5][6].
| Target Organism/System | Assay | IC₅₀ Value (µM) | Reference |
| Staphylococcus aureus (USA300 MRSA) | AIP Signal Biosynthesis Inhibition | 2.5 ± 0.1 | [5][6] |
| Enterococcus faecalis | AIP Signal Biosynthesis Inhibition | 1.8 ± 0.7 | [5] |
| Enterococcus faecalis | Gelatinase Production Inhibition | ~10 | [7] |
| Staphylococcus aureus (ATCC 6538) | Antimicrobial (Growth Inhibition) | 43.9 | [8][9] |
| Various Staphylococci Strains | AIP Signal Biosynthesis Inhibition | >200 (for some commensal strains) | [5] |
Observation: this compound is a more potent inhibitor of quorum sensing signaling (IC₅₀: 1.8-2.5 µM) than it is a direct antimicrobial agent (IC₅₀: 43.9 µM). This highlights its potential as an "anti-virulence" therapeutic, which may pose less selective pressure for resistance compared to traditional antibiotics[5].
Table 2: Anti-Inflammatory Activity
This compound has been shown to suppress inflammatory responses in macrophage cell lines.
| Target System | Assay | IC₅₀ Value (µM) | Reference |
| LPS-activated Macrophages (RAW264.7) | Nitric Oxide (NO) Production Inhibition | 20.80 ± 1.41 | [10] |
Table 3: In Vivo Efficacy
Studies in animal models demonstrate the potential of this compound to treat infections by mitigating virulence.
| Model | Treatment | Key Finding | Reference |
| Murine Model of Intradermal MRSA Infection | Single 5 µg dose of this compound | Significant reduction in skin ulcer/abscess formation | [5][6][11] |
| In Vivo Quorum Sensing Reporter (Mouse Model) | 5 µg dose of this compound | Prevention of agr-driven bioluminescence (quorum sensing signaling) | [5][11] |
Signaling Pathways and Mechanisms of Action
Visual diagrams are provided to illustrate the molecular pathways affected by this compound.
Quorum Sensing Inhibition Pathway
This compound disrupts the agr quorum sensing system in Gram-positive bacteria by inhibiting the AgrB protein. This prevents the processing and secretion of the autoinducing peptide (AIP), thereby blocking the activation of virulence gene expression.
Caption: Mechanism of quorum sensing inhibition by this compound.
Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively blocking the phosphorylation of ERK and JNK kinases within the MAPK signaling cascade, without affecting the p38 or NF-κB pathways[4]. This leads to reduced expression of pro-inflammatory mediators.
Caption: Anti-inflammatory mechanism via MAPK pathway modulation.
Key Experimental Protocols
This section details the methodologies used to generate the quantitative data cited in this guide.
Quorum Sensing Inhibition Assay (Mass Spectrometry-based)
This protocol is adapted from studies measuring the direct inhibition of AIP biosynthesis[5].
-
Objective: To quantify the production of Autoinducing Peptides (AIPs) by bacterial cultures in the presence and absence of this compound.
-
Workflow:
-
Bacterial Culture: A relevant bacterial strain (e.g., S. aureus USA300 MRSA) is grown in culture medium to a specific optical density.
-
Treatment: Cultures are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The treated cultures are incubated for a set period to allow for AIP production.
-
Extraction: The bacterial supernatant is collected, and AIPs are extracted using a solid-phase extraction method.
-
Quantification: The extracted samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of specific AIP produced.
-
Data Analysis: The AIP levels in treated samples are compared to the control to calculate the percent inhibition and determine the IC₅₀ value.
-
Caption: Experimental workflow for AIP biosynthesis inhibition assay.
Anti-Inflammatory Activity Assay (Nitric Oxide Production)
This protocol is based on methods used to assess the anti-inflammatory properties of this compound in macrophages[4][10].
-
Objective: To measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Workflow:
-
Cell Culture: RAW264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Stimulation: Macrophages are stimulated with LPS (e.g., 1 µg/ml) to induce an inflammatory response. A control group remains unstimulated.
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read on a plate reader, and the nitrite concentration is calculated. The inhibition by this compound is determined relative to the LPS-only treated cells to calculate the IC₅₀.
-
References
- 1. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and Monochaetia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly functionalized cyclohexenone with antifungal activity from Pestalotiopsis spp. and monochaetia sp [agris.fao.org]
- 3. This compound inhibits the biosynthesis of cyclic peptide quormones in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anti-inflammatory action of this compound, a natural product isolated from the solid culture of Pestalotiopsis neglecta, through blocking ERK/JNK mitogen-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ambuic Acid's Efficacy Against MRSA: A Comparative Analysis of Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ambuic acid's performance against various Methicillin-Resistant Staphylococcus aureus (MRSA) strains, with a particular focus on the prevalent and virulent USA300 lineage. The data presented herein is collated from published experimental studies and focuses on this compound's role as a quorum sensing inhibitor, a novel anti-virulence strategy against bacterial pathogens.
Executive Summary
This compound demonstrates potent inhibitory activity against the quorum sensing system of MRSA, specifically by targeting the biosynthesis of autoinducing peptides (AIPs) that regulate virulence factor expression. This anti-virulence approach differs from traditional antibiotics that directly inhibit bacterial growth. As such, the primary metric for its efficacy is the half-maximal inhibitory concentration (IC50) for AIP biosynthesis, rather than the Minimum Inhibitory Concentration (MIC). Experimental data indicates that this compound effectively reduces MRSA virulence in vitro and in vivo, highlighting its potential as a lead compound for the development of novel therapeutics to combat antibiotic-resistant infections.
Comparative Efficacy of this compound
The primary mechanism of this compound is the inhibition of the agr quorum sensing system, which is pivotal for controlling virulence in S. aureus. The following table summarizes the quantitative data on the inhibitory effect of this compound on AIP signal biosynthesis in a clinically relevant MRSA USA300 strain and other Gram-positive bacteria.
| Bacterial Strain/Species | Target Organism | Measurement | Value | Reference |
| MRSA USA300 | Staphylococcus aureus | IC50 (AIP Biosynthesis Inhibition) | 2.5 ± 0.1 μM | [1][2][3][4][5] |
| Enterococcus faecalis | Enterococcus faecalis | IC50 (AIP Biosynthesis Inhibition) | 1.8 ± 0.7 μM | [1] |
| S. lugdunensis (agr type I) | Staphylococcus lugdunensis | IC50 (AIP Biosynthesis Inhibition) | >200 μM | [1] |
| S. epidermidis (agr types II & III) | Staphylococcus epidermidis | IC50 (AIP Biosynthesis Inhibition) | >200 μM | [1] |
Note on Minimum Inhibitory Concentration (MIC): Extensive literature searches did not yield specific MIC values for this compound against various MRSA strains. This is likely because this compound's primary mode of action is to inhibit virulence through quorum sensing, rather than directly inhibiting bacterial growth. Therefore, its bacteriostatic or bactericidal effects are not its primary therapeutic feature.
In Vivo Efficacy
In a murine model of skin and soft tissue infection, this compound has demonstrated significant efficacy in reducing the pathology associated with MRSA.
| MRSA Strain | Animal Model | Treatment | Outcome | Reference |
| USA300 (isolate AH1263) | BALB/c Mice (Intradermal Injection) | Single 5 μg dose of this compound | Reduction in MRSA-induced abscess formation | [1][3][6] |
Experimental Protocols
Determination of IC50 for AIP Biosynthesis Inhibition
The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of autoinducing peptide (AIP) biosynthesis is a key measure of its potency as a quorum sensing inhibitor. The following protocol outlines the general steps for this determination:
-
Bacterial Culture Preparation: A single colony of the MRSA strain of interest is inoculated into a suitable broth medium and grown overnight at 37°C with shaking.
-
Subculturing with Inhibitor: The overnight culture is diluted into fresh broth to a standardized starting optical density. The diluted culture is then aliquoted into a multi-well plate containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 16 hours) to allow for bacterial growth and AIP production.
-
Sample Preparation: After incubation, the bacterial cells are pelleted by centrifugation. The supernatant, which contains the secreted AIPs, is collected and filtered.
-
AIP Quantification by Mass Spectrometry: The concentration of AIP in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS). The amount of AIP produced in the presence of different concentrations of this compound is compared to the vehicle control.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of AIP inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Murine Model of MRSA Skin Infection
The in vivo efficacy of this compound is assessed using a well-established mouse model of skin and soft tissue infection:
-
Animal Model: BALB/c mice are typically used for this model.
-
Bacterial Inoculum Preparation: An overnight culture of the MRSA USA300 strain is washed and resuspended in a suitable buffer to a final concentration of approximately 1 × 10⁸ Colony Forming Units (CFU) per injection volume.
-
Intradermal Injection: The mice are anesthetized, and a defined area of their back is shaved. The prepared MRSA inoculum is then injected intradermally.
-
Treatment Administration: A single dose of this compound (e.g., 5 μg or 25 μg) or a vehicle control (e.g., DMSO) is administered at the time of infection, typically at the site of injection.[6]
-
Monitoring and Assessment: The mice are monitored daily for signs of infection, including the size of the resulting skin abscess or ulceration.[6] Body weight is also measured as an indicator of morbidity.
-
Data Analysis: The size of the skin lesions is measured over several days, and the data from the this compound-treated group is compared to the vehicle control group to determine the statistical significance of the treatment effect.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental and biological processes involved, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: this compound's mechanism of action in MRSA.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 340774-69-8 | Tocris Bioscience [tocris.com]
- 3. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Synergistic Potential of Ambuic Acid with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of adjuvants that can restore or enhance the efficacy of existing antibiotics. This guide provides a comprehensive overview of the potential synergistic effects of ambuic acid, a fungal secondary metabolite, when combined with conventional antibiotics. While direct quantitative data on synergy from checkerboard assays is not yet prevalent in published literature, this guide compiles the existing evidence on its mechanism of action as a virulence inhibitor and presents the standard experimental protocols to formally evaluate its synergistic potential.
Mechanism of Action: Quorum Sensing Inhibition
This compound's primary mode of action is the disruption of quorum sensing (QS) in Gram-positive bacteria, most notably in Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1] It functions as a signal biosynthesis inhibitor, specifically targeting the accessory gene regulator (agr) system.[1] The agr system is a cell-density-dependent signaling pathway that controls the expression of virulence factors.[1]
This compound is proposed to inhibit FsrB, a protein involved in the biosynthesis of the autoinducing peptide (AIP), which is the signaling molecule of the agr system.[1] By preventing AIP production, this compound effectively shuts down the entire QS cascade, leading to a downregulation of toxins and other virulence factors, without directly killing the bacteria.[1] This "antivirulence" approach can potentially weaken the pathogen, making it more susceptible to the bactericidal or bacteriostatic action of conventional antibiotics.
Comparative Data on this compound's Biological Activity
While studies focusing on the Fractional Inhibitory Concentration (FIC) indices for this compound with other antibiotics are limited, the existing data clearly demonstrates its efficacy as a quorum sensing inhibitor. The table below summarizes key findings from the literature.
| Organism | Strain | Assay | Key Finding | Reference |
| Staphylococcus aureus | USA300 MRSA | Mass Spectrometry | Inhibits AIP signal biosynthesis | [1] |
| Staphylococcus aureus | USA300 MRSA | Quantitative Real-Time PCR | Selectively targets the agr quorum sensing regulon | [1] |
| Staphylococcus aureus | - | Western Blot | Prevents alpha-toxin (Hla) production | [1] |
| Murine Model | MRSA Skin Infection | In vivo imaging | Reduces MRSA-induced abscess formation | [1] |
| Enterococcus faecalis | - | Reporter Assay | Inhibits the fsr quorum sensing system | [1] |
Experimental Protocols for Synergy Testing
To quantitatively assess the synergistic potential of this compound with conventional antibiotics, standardized in vitro methods such as the checkerboard assay and time-kill assay are essential.
Checkerboard Assay Protocol
The checkerboard or microdilution assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents. The result is often expressed as the Fractional Inhibitory Concentration (FIC) index.
1. Preparation of Reagents and Inoculum:
-
Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.
-
Culture the bacterial strain (e.g., S. aureus) overnight and then dilute to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Plate Setup:
-
Using a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.
-
Create serial twofold dilutions of the conventional antibiotic along the x-axis (e.g., columns 1-10).
-
Create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).
-
Column 11 serves as the control for the antibiotic alone, and row H serves as the control for this compound alone. A well with no antimicrobials serves as a growth control.
3. Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.[2]
-
Incubate the plate at 35-37°C for 16-24 hours.
4. Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results as follows:
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
1. Preparation:
-
Prepare a logarithmic-phase culture of the test organism in a suitable broth (e.g., CAMHB).
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Prepare test tubes with the following:
-
Growth control (no antimicrobial)
-
This compound alone (at a sub-MIC concentration, e.g., 1/4x MIC)
-
Conventional antibiotic alone (at its MIC)
-
The combination of this compound and the conventional antibiotic at the same concentrations.
-
2. Execution:
-
Incubate all tubes at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
3. Data Analysis:
-
Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each test condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[4] A ≥ 3-log₁₀ decrease from the initial inoculum indicates bactericidal activity.[4]
Conclusion
This compound presents a compelling case as a potential synergistic partner for conventional antibiotics, not by direct potentiation of bactericidal activity, but by disarming pathogenic bacteria through the inhibition of quorum sensing. Its ability to reduce virulence factor expression in clinically significant pathogens like MRSA suggests that it could lower the pathogenicity of an infection and potentially make the bacteria more vulnerable to antibiotic treatment. While the current body of research focuses on its antivirulence properties, this guide provides the necessary framework and standardized protocols for researchers to rigorously evaluate the synergistic effects of this compound in combination with established antibiotics. Future studies employing checkerboard and time-kill assays are crucial to quantify this potential and pave the way for novel combination therapies to combat antibiotic-resistant infections.
References
- 1. Signal Biosynthesis Inhibition with this compound as a Strategy To Target Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. emerypharma.com [emerypharma.com]
Safety Operating Guide
Navigating the Safe Disposal of Ambuic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Ambuic Acid, a substance recognized for its potential biological activities, is also classified as a hazardous material, necessitating strict adherence to disposal protocols. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Core Safety and Hazard Profile of this compound
Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the safety and hazard information associated with this compound. This data, summarized from safety data sheets (SDS), dictates the necessary precautions for handling and disposal.[1]
| Hazard Classification & Precautionary Statements | Description |
| Acute Toxicity | Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P330: Rinse mouth.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the approved procedure for the disposal of this compound. Due to its classification as an acute toxicant, this compound should be treated as a hazardous chemical waste and should not be disposed of down the drain or in regular trash.[2][3] Neutralization is not recommended without specific guidance, as it may not mitigate the toxic hazards of the compound.[4]
Materials Required:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
-
Tools for solid transfer (e.g., spatula, scoop).
-
Absorbent material for spill cleanup.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Prepare the Hazardous Waste Container:
-
Label the Waste Container:
-
Clearly write "Hazardous Waste" on the label.
-
List the full chemical name: "this compound". Do not use abbreviations.[7]
-
Indicate the approximate quantity of the waste.
-
Fill in the date when the first of the waste is added to the container.[3]
-
Provide the name of the principal investigator and the laboratory location.[3]
-
-
Transfer of Waste:
-
Solid this compound: Carefully transfer the solid waste into the prepared hazardous waste container using a spatula or scoop. Avoid creating dust.[1]
-
Contaminated Labware: Dispose of any labware (e.g., pipette tips, contaminated glassware) that has come into contact with this compound in the same hazardous waste container. If dealing with sharps, use a designated sharps container that is also labeled as hazardous waste.[5]
-
Empty Original Containers: The original container of this compound, even if seemingly empty, should be managed as hazardous waste. It can be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[7][8]
-
-
Storage of Hazardous Waste:
-
Securely close the lid of the hazardous waste container.[5][7]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]
-
Ensure the waste is segregated from incompatible materials. For instance, store acids separately from bases.[6]
-
Utilize secondary containment, such as a larger bin or tray, to capture any potential leaks.[5]
-
-
Arranging for Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment, and maintaining regulatory compliance.
References
- 1. nordicbiosite.com [nordicbiosite.com]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
